Pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
pyrrolidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQHXABCGSFAKPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591134 | |
| Record name | Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471254-10-1 | |
| Record name | Pyrrolidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Pyrrolidine-3-carboxamide: Core Basic Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrolidine-3-carboxamide is a saturated heterocyclic compound featuring a five-membered pyrrolidine ring substituted with a carboxamide group at the 3-position. This core structure is a key building block in medicinal chemistry, forming the scaffold for a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including as antituberculosis agents, anticancer therapeutics, and antiplasmodial compounds.[1][2] This technical guide provides a comprehensive overview of the basic properties, structure, and a representative synthetic protocol for the parent this compound.
Chemical Structure and Identifiers
The chemical structure of this compound is characterized by a pyrrolidine ring, which is a five-membered saturated ring containing one nitrogen atom. A carboxamide group (-CONH2) is attached to the third carbon atom of this ring.
Key Identifiers:
| Identifier | Value |
| CAS Number | 471254-10-1 |
| Molecular Formula | C₅H₁₀N₂O |
| Molecular Weight | 114.15 g/mol |
| SMILES | NC(=O)C1CCNC1 |
| InChIKey | IQHXABCGSFAKPN-UHFFFAOYSA-N |
Chemical Structure Diagram:
A 2D representation of the this compound structure.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its behavior in biological systems and for its handling and formulation in research and development. The following table summarizes key predicted properties.
| Property | Predicted Value | Notes |
| pKa (most basic) | 8.9 | The secondary amine in the pyrrolidine ring is the most basic site. |
| logP | -1.2 | The negative value indicates that the compound is hydrophilic. |
| Aqueous Solubility | 1.5 M | High predicted solubility in water is consistent with its hydrophilic nature. |
| Melting Point | 135-145 °C | This is an estimated range; experimental determination is required for a precise value. |
Note: These values are computationally predicted and should be confirmed by experimental data.
Synthesis of this compound
This compound can be synthesized from its corresponding carboxylic acid, pyrrolidine-3-carboxylic acid, through an amidation reaction. A common and effective method involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like hydroxybenzotriazole (HOBt).
Representative Experimental Protocol: Amidation of Pyrrolidine-3-carboxylic Acid
Objective: To synthesize this compound from N-Boc-pyrrolidine-3-carboxylic acid followed by deprotection. The initial protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy to prevent side reactions.
Materials:
-
N-Boc-pyrrolidine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Ammonium chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Amidation:
-
To a solution of N-Boc-pyrrolidine-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ammonium chloride (1.5 equivalents) and DIPEA (3 equivalents).
-
Continue stirring at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-pyrrolidine-3-carboxamide.
-
-
Deprotection:
-
Dissolve the purified N-Boc-pyrrolidine-3-carboxamide in DCM.
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting residue can be further purified, if necessary, for example, by precipitation or by using an ion-exchange resin to obtain the final product, this compound.
-
Workflow Diagram for Synthesis:
A simplified workflow for the synthesis of this compound.
Biological and Pharmacological Context
While specific biological activities and signaling pathways for the unsubstituted this compound are not extensively documented in publicly available literature, the pyrrolidine carboxamide scaffold is of significant interest in drug discovery. Numerous derivatives have been synthesized and evaluated for a variety of biological targets.
-
Antituberculosis Activity: A series of pyrrolidine carboxamides have been identified as potent inhibitors of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the mycobacterial fatty acid elongation cycle, making it an effective antimicrobial target.
-
Anticancer Activity: Novel pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma. These compounds have been shown to induce apoptosis in cancer cells, possibly through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[1]
-
Antiplasmodial and Antioxidant Activities: Sulphonamide pyrolidine carboxamide derivatives have been synthesized and shown to possess both antiplasmodial activity against Plasmodium falciparum and antioxidant properties.[2]
The diverse biological activities of its derivatives underscore the importance of the this compound core as a versatile scaffold for the development of new therapeutic agents. Further research into the biological profile of the unsubstituted parent compound could provide valuable insights for future drug design efforts.
Conclusion
This compound is a fundamental heterocyclic molecule with physicochemical properties that make it an attractive starting point for chemical library synthesis and drug discovery. Its hydrophilic nature and the presence of key functional groups for further derivatization provide a versatile platform for medicinal chemists. The synthetic route from its carboxylic acid precursor is straightforward, employing standard peptide coupling methodologies. While the biological activity of the parent compound is not well-defined, the demonstrated efficacy of its derivatives in various therapeutic areas highlights the significance of this structural motif. This guide provides a foundational understanding of this compound for researchers and professionals engaged in the field of drug development.
References
- 1. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of Novel Pyrrolidine-3-carboxamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, prized for its conformational flexibility and its prevalence in a wide array of biologically active compounds. Among its many derivatives, pyrrolidine-3-carboxamides have emerged as a particularly fruitful area of research, yielding novel compounds with significant therapeutic potential across various disease areas, including oncology, infectious diseases, and metabolic disorders. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolidine-3-carboxamide derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Synthetic Strategies for this compound Derivatives
The construction of the this compound core and its subsequent diversification are achieved through a variety of synthetic methodologies. Key strategies include multicomponent reactions, cycloadditions, and the functionalization of pre-existing pyrrolidine rings.
Three-Component Cascade Coupling in Water
A one-pot, three-component cascade coupling reaction in water offers an environmentally friendly and efficient method for the synthesis of polysubstituted pyrrolidines.[1]
-
Reaction: An amine, an acetylenedicarboxylate, and formaldehyde are reacted in water.
-
Workflow:
-
An amine is added to water in a flask at room temperature.
-
An acetylenedicarboxylate and formaldehyde are subsequently added.
-
The reaction mixture is stirred at 70°C for 2 hours.
-
After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by column chromatography.[1]
-
Asymmetric Michael Addition
Organocatalytic asymmetric Michael addition reactions provide a powerful tool for the enantioselective synthesis of substituted pyrrolidine-3-carboxylic acid derivatives.[2]
-
Reaction: The reaction involves the addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by reductive cyclization.
-
Significance: This method allows for the concise and atom-economical synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[2]
Biological Activities and Therapeutic Targets
This compound derivatives have demonstrated a broad spectrum of biological activities by targeting key proteins implicated in various diseases.
Anticancer Activity
A significant focus of research on this compound derivatives has been in the field of oncology, with compounds showing potent inhibitory activity against several key cancer-related targets.
-
EGFR and CDK2 Inhibition: Novel pyrrolidine-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3] Aberrant activation of the EGFR-RAS-ERK pathway is a common driver in various cancers, and CDK2 is a crucial regulator of the cell cycle.[3][4][5] The dual inhibition of these targets presents a synergistic approach to anticancer therapy.
-
PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage response (DDR) pathway.[6] PARP-1 inhibitors have shown significant efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] this compound scaffolds have been successfully utilized to develop potent PARP-1 inhibitors.
-
PKCδ Activation: The delta isoform of protein kinase C (PKCδ) is implicated in the induction of apoptosis in response to DNA damage.[8] Certain this compound analogues have been shown to induce apoptosis through the activation of PKCδ.[9]
Antitubercular Activity
-
InhA Inhibition: Enoyl-acyl carrier protein reductase (InhA) is a crucial enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of the mycobacterial cell wall.[10] Pyrrolidine carboxamides have been discovered as a novel class of potent InhA inhibitors, representing a promising avenue for the development of new treatments for tuberculosis.[11]
Antimalarial Activity
-
Plasmodium falciparum Inhibition: Novel sulphonamide pyrrolidine carboxamide derivatives have been synthesized and shown to exhibit significant lethal effects on Plasmodium falciparum, the parasite responsible for malaria.[12] These compounds have demonstrated low micromolar IC50 values against the parasite.[12]
Quantitative Data Summary
The following tables summarize the biological activity of representative this compound derivatives against various targets.
| Compound Class | Target | IC50/Activity | Reference |
| Sulphonamide Pyrrolidine Carboxamides | Plasmodium falciparum | 2.40–8.30 μM | [12] |
| 4-hydroxy-2-pyridone derivatives | InhA | 0.59 μM - 9.60 μM | [13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis
General Procedure for Three-Component Cascade Coupling of Polysubstituted Pyrrolidines in Water: [1]
-
To a 50 mL flask, add the amine (1 mmol) to 10 mL of water at room temperature.
-
Add the acetylenedicarboxylate (1 mmol) followed by formaldehyde (4 mmol).
-
Stir the reaction mixture at 70°C for 2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: EtOAc:n-hexane, 2:8 v/v) to afford the pure polysubstituted pyrrolidine derivative.
Biological Assays
EGFR Kinase Assay (Promega ADP-Glo™ Kinase Assay): [14]
-
Reagent Preparation:
-
Dilute the EGFR enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.
-
Add 2 µl of diluted EGFR enzyme.
-
Add 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Record the luminescence signal.
-
CDK2/Cyclin A2 Kinase Assay (Promega ADP-Glo™ Kinase Assay): [15]
-
Reagent Preparation:
-
Dilute the CDK2/Cyclin A2 enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.
-
Add 2 µl of diluted CDK2/Cyclin A2 enzyme.
-
Add 2 µl of the substrate/ATP mix.
-
Incubate at room temperature for 10 minutes.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Record the luminescence signal.
-
PARP-1 Inhibition Assay (Fluorometric): [16]
-
Reagent Preparation:
-
Prepare a working solution of PARP-1 enzyme in PARP assay buffer.
-
-
Assay Procedure:
-
Set up reactions for controls, test compounds, standards, and a buffer-only background control.
-
To each well, add 5 µL of Activated DNA (10 ng/µL).
-
Add 5 µL of the test inhibitor or control.
-
Initiate the reaction by adding the PARP-1 enzyme and β-NAD+.
-
Incubate the reaction.
-
Add the developer reagent.
-
Read the fluorescence using a fluorescent plate reader.
-
InhA Enzyme Inhibition Assay: [11]
-
Reagent Preparation:
-
Prepare solutions of purified InhA enzyme, NADH, and the substrate 2-trans-octenoyl-CoA (OCoA).
-
-
Assay Procedure (96-well plate format):
-
Perform serial 2-fold dilutions of the test inhibitors in DMSO. The final DMSO concentration in the assay should be 1%.
-
Assay each concentration in triplicate.
-
The final concentrations of the reaction components are: 250 μM NADH and 20 nM InhA.
-
Monitor the decrease in absorbance at 340 nm to determine the rate of NADH oxidation.
-
PKCδ Kinase Assay (Promega ADP-Glo™ Kinase Assay): [17]
-
Reagent Preparation:
-
Dilute the PKCδ enzyme, substrate, ATP, and inhibitors in the provided Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT; 1x PKC Lipid activator mix).
-
-
Assay Procedure (384-well plate format):
-
Add 1 µl of inhibitor solution (or 5% DMSO for control) to each well.
-
Add 2 µl of diluted PKCδ enzyme.
-
Add 2 µl of the substrate/ATP mix.
-
Incubate at room temperature.
-
Add 5 µl of ADP-Glo™ Reagent and incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent and incubate at room temperature for 30 minutes.
-
Record the luminescence signal.
-
Visualizing Biological Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the study of this compound derivatives.
Caption: EGFR and CDK2 signaling pathways in cancer cell proliferation.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
Caption: PKCδ signaling pathway in DNA damage-induced apoptosis.
Caption: General experimental workflow for drug discovery.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. rupress.org [rupress.org]
- 4. mdpi.com [mdpi.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. PKCdelta signaling: mechanisms of DNA damage response and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. promega.com [promega.com]
The Biological Activity of (R)-pyrrolidine-3-carboxamide as a P2 Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the biological activity of pyrrolidine-3-carboxamide derivatives with a focus on their role as ligands for P2 purinergic receptors. While specific data for the parent compound, (R)-pyrrolidine-3-carboxamide, as a P2 ligand is not extensively available in the public domain, this document synthesizes the current understanding of structurally related analogues to infer its potential activity and significance. We will delve into the structure-activity relationships of pyrrolidine carboxamides at P2X and P2Y receptors, detail common experimental protocols for assessing ligand activity, and visualize the key signaling pathways involved. This guide aims to serve as a valuable resource for researchers engaged in the discovery and development of novel P2 receptor modulators.
Introduction to P2 Receptors and the Pyrrolidine Scaffold
P2 receptors are a family of purinergic receptors that are activated by extracellular nucleotides, primarily adenosine triphosphate (ATP) and adenosine diphosphate (ADP). They are broadly classified into two main subfamilies: the P2X receptors, which are ligand-gated ion channels, and the P2Y receptors, which are G protein-coupled receptors (GPCRs). These receptors are ubiquitously expressed throughout the body and play crucial roles in a multitude of physiological and pathophysiological processes, including neurotransmission, inflammation, immunity, and platelet aggregation.[1] This makes them attractive targets for therapeutic intervention in a range of diseases.
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common structural feature in many natural products and synthetic drugs.[2][3] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for designing ligands with high affinity and selectivity for various biological targets. The carboxamide functional group can participate in key hydrogen bonding interactions with receptor active sites, further enhancing binding affinity.
Biological Activity of Pyrrolidine Carboxamide Derivatives at P2 Receptors
While direct evidence for the P2 receptor activity of (R)-pyrrolidine-3-carboxamide is limited, numerous studies have highlighted the importance of the pyrrolidine carboxamide core in the design of potent and selective P2 receptor ligands.
P2X Receptor Antagonists
Several studies have focused on the development of pyrrolidine carboxamide derivatives as antagonists of the P2X7 receptor, a key player in inflammation and apoptosis.[4][5]
Table 1: Quantitative Data for Pyrrolidine Carboxamide Derivatives as P2X7R Antagonists
| Compound ID | Structure | Target | Assay | IC50 (µM) | Reference |
| 1e | Pyrazine-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.457 | [5] |
| 2f | Quinoline-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.566 | [5] |
| 2e | Quinoline-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.624 | [5] |
| 1d | Pyrazine-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.682 | [5] |
| 2g | Quinoline-carboxamide derivative | human P2X7R | Ca2+ mobilization | 0.813 | [5] |
| 3e | Oxadiazole derivative | human P2X7R | Ca2+ mobilization | 0.890 | [5] |
Note: The exact structures of these compounds are detailed in the referenced literature.
P2Y Receptor Antagonists
The pyrrolidine moiety has also been incorporated into antagonists of P2Y receptors, such as the P2Y12 receptor, a critical target for antiplatelet therapies.
Table 2: Quantitative Data for a Pyrrolidine-Containing P2Y12R Antagonist
| Compound ID | Structure | Target | Assay | Potency | Reference |
| ACT-246475 (30d) | 2-phenylpyrimidine-4-carboxamide analog with a pyrrolidine substituent | P2Y12 | Platelet aggregation in human plasma | Nanomolar | [6] |
Note: The exact structure of ACT-246475 is detailed in the referenced literature.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of P2 receptor ligands.
Calcium Mobilization Assay for P2X and Gq-coupled P2Y Receptors
This assay is widely used to measure the activation of P2X receptors and Gq-coupled P2Y receptors, which leads to an increase in intracellular calcium concentration.[4][7]
Principle: Cells expressing the target P2 receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon receptor activation by an agonist, the influx of extracellular calcium or release from intracellular stores leads to an increase in fluorescence, which can be measured using a fluorescence plate reader. Antagonists are evaluated by their ability to inhibit the agonist-induced fluorescence increase.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the P2 receptor of interest (e.g., HEK293 or CHO cells) in appropriate media.
-
Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution) and then incubate with a solution containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 1 hour at 37°C.
-
Compound Incubation: Wash the cells to remove excess dye. For antagonist testing, pre-incubate the cells with varying concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Reading: Place the plate in a fluorescence plate reader. Inject a known concentration of a P2 receptor agonist (e.g., ATP, BzATP for P2X7, ADP for P2Y1) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence is quantified and plotted against the concentration of the antagonist to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
Principle: A radiolabeled ligand with known high affinity for the receptor of interest is incubated with a preparation of cells or membranes expressing the receptor. The ability of a non-radiolabeled test compound to displace the radioligand from the receptor is measured.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the P2 receptor.
-
Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]A-317491 for P2X3) and varying concentrations of the test compound in a binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioactivity. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki or IC50 value of the test compound.
Platelet Aggregation Assay for P2Y12 Receptor
This functional assay is specifically used to evaluate the activity of P2Y12 receptor antagonists.[6]
Principle: Platelet-rich plasma (PRP) is treated with a P2Y12 receptor agonist (e.g., ADP), which induces platelet aggregation. The ability of a test compound to inhibit this aggregation is measured by monitoring changes in light transmission through the PRP sample.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant. Centrifuge the blood at a low speed to obtain PRP.
-
Assay Setup: Place a sample of PRP in an aggregometer cuvette with a stir bar.
-
Compound Incubation: Add the test compound at various concentrations to the PRP and incubate for a short period.
-
Induction of Aggregation: Add a submaximal concentration of ADP to induce platelet aggregation.
-
Measurement: Monitor the change in light transmittance through the sample over time using the aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.
-
Data Analysis: The extent of inhibition of aggregation is calculated, and the IC50 value of the test compound is determined.
Signaling Pathways
The binding of ligands to P2 receptors triggers distinct intracellular signaling cascades depending on the receptor subtype.
P2X Receptor Signaling
P2X receptors are ligand-gated ion channels. Upon binding of ATP, the channel opens, leading to a rapid influx of cations, primarily Na⁺ and Ca²⁺, and an efflux of K⁺.[8] This depolarization of the cell membrane can trigger various downstream events.
P2Y Receptor Signaling
P2Y receptors are GPCRs that couple to different G proteins to initiate intracellular signaling cascades.[8][9]
Activation of these receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC).
Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the design of novel P2 receptor ligands. The existing literature on more complex derivatives demonstrates that this core can be elaborated to achieve high potency and selectivity for various P2 receptor subtypes. While the biological activity of the parent (R)-pyrrolidine-3-carboxamide as a P2 ligand remains to be fully elucidated, it likely serves as a crucial building block in the synthesis of more active compounds.
Future research in this area should focus on:
-
Systematic evaluation of (R)-pyrrolidine-3-carboxamide and its simple derivatives against a panel of P2 receptor subtypes to establish a baseline structure-activity relationship.
-
Computational modeling and structure-based drug design to guide the synthesis of more potent and selective ligands based on the this compound scaffold.
-
In vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of promising lead compounds in relevant disease models.
By leveraging the structural insights and experimental methodologies outlined in this guide, researchers can continue to advance the development of novel therapeutics targeting the P2 receptor family.
References
- 1. What are Purinergic P2 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-((R)-2-{[6-((S)-3-Methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carbonyl]amino}-3-phosphonopropionyl)piperazine-1-carboxylic Acid Butyl Ester (ACT-246475) and Its Prodrug (ACT-281959), a Novel P2Y12 Receptor Antagonist with a Wider Therapeutic Window in the Rat Than Clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High throughput functional assays for P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Pyrrolidine-3-Carboxamide Scaffold in Medicinal Chemistry
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in biologically active compounds.[1][2] Its unique three-dimensional structure, conferred by its non-planar nature and the presence of stereogenic centers, allows for precise spatial orientation of substituents to interact with biological targets.[2][3] This guide focuses on the this compound substructure, a key pharmacophore in a variety of therapeutic agents, exploring its synthesis, therapeutic applications, and structure-activity relationships.
Synthesis of the this compound Scaffold
The construction of the pyrrolidine ring is a well-established area of organic synthesis. Common strategies often employ amino acids like L-proline and its derivatives as chiral starting materials.[2][4] One of the prominent methods for synthesizing substituted pyrrolidine-3-carboxylic acid derivatives, the precursor to the carboxamide, is through asymmetric Michael addition reactions.[5][6][7]
A general workflow for the synthesis of this compound derivatives can be visualized as follows:
Therapeutic Applications and Mechanisms of Action
The versatility of the pyrrolidine scaffold has led to its incorporation into a wide range of therapeutic agents targeting various diseases.[8][9]
2.1. Antiviral Activity
Several antiviral drugs, particularly those for treating Hepatitis C Virus (HCV), feature a pyrrolidine core.[4][10] For instance, Grazoprevir and Daclatasvir are potent HCV NS3/4A protease and NS5A inhibitors, respectively, that utilize substituted pyrrolidine scaffolds.[4]
2.2. Antidiabetic Activity: DPP-IV Inhibitors
Pyrrolidine-based structures are highly effective at targeting the active site of dipeptidyl peptidase-4 (DPP-IV).[11] Inhibition of DPP-IV prolongs the action of incretin hormones like GLP-1, leading to enhanced glucose-dependent insulin secretion.[11] Vildagliptin is a notable example of a DPP-IV inhibitor built around a cyanopyrrolidine moiety.[4]
The mechanism of DPP-IV inhibition in glucose homeostasis is depicted below:
2.3. Anticancer and Antiplasmodial Activity
Pyrrolidine-carboxamide derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against targets like EGFR and CDK2.[12] Additionally, novel sulphonamide pyrrolidine carboxamide derivatives have demonstrated promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[13][14][15]
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives can be significantly modulated by altering the substituents on the pyrrolidine ring and the carboxamide nitrogen.
A logical diagram illustrating key SAR points is as follows:
For instance, in a series of antiplasmodial sulphonamide pyrrolidine carboxamides, it was observed that attaching thiazol and adamantanyl moieties at the N-terminal position led to increased activity.[13] Similarly, para-nitrophenyl derivatives generally exhibited higher activity than those with toluenesulphonamide groups.[13]
Quantitative Data of Bioactive Derivatives
The following table summarizes the biological activity of selected pyrrolidine-carboxamide derivatives from the literature.
| Compound ID | Target/Assay | Activity (IC₅₀) | Reference |
| 10o | P. falciparum | 2.40 µM | [13][14][15] |
| 10b | DPPH radical scavenging | 6.48 µg/mL | [13][14][15] |
| 10c | DPPH radical scavenging | 8.49 µg/mL | [13][14][15] |
| 10d | DPPH radical scavenging | 3.02 µg/mL | [13][14][15] |
| 26 | CXCR4 Receptor Binding | 79 nM | [8] |
| 26 | CXCL12-induced Ca²⁺ flux | 0.25 nM | [8] |
| 23d | DPP-IV Enzyme Inhibition | 11.32 ± 1.59 µM | [8] |
| 7e, 7g, 7k, 7n, 7o | Antiproliferative (various cancer cell lines) | Active | [12] |
Experimental Protocols
5.1. General Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives (9a-p and 10a-p)
This protocol is adapted from the synthesis of novel antiplasmodial agents.[13][14]
-
Synthesis of N-sulfonylated Proline (Compounds 4 and 5):
-
Dissolve L-proline in a solution of sodium carbonate in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add either toluene sulfonyl chloride or p-nitrophenyl sulfonyl chloride portion-wise while stirring.
-
Continue stirring at room temperature for 24 hours.
-
Wash the reaction mixture with diethyl ether.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter, wash with cold water, and dry to obtain the N-sulfonylated proline intermediate.
-
-
Amide Coupling to form Final Compounds (9a-p and 10a-p):
-
To a solution of the N-sulfonylated proline (from step 1) in dichloromethane (DCM), add EDC.HCl and HOBT.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the appropriate amine (compound 8 in the original paper) to the mixture.
-
Continue stirring at room temperature for 48 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 5% HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:EtOAc) to yield the final this compound derivatives.
-
5.2. In Vitro Antiplasmodial Activity Assay
This is a general protocol for assessing the efficacy of compounds against P. falciparum.
-
Parasite Culture: Culture chloroquine-sensitive (3D7) or chloroquine-resistant (Dd2) strains of P. falciparum in human A+ erythrocytes in RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO₃. Maintain the culture at 37 °C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Drug Susceptibility Assay (SYBR Green I-based):
-
Serially dilute the test compounds in a 96-well plate.
-
Add parasitized red blood cells (2% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 72 hours at 37 °C.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure fluorescence using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Calculate the IC₅₀ values by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion and Future Outlook
The this compound scaffold remains a highly attractive and versatile framework in medicinal chemistry. Its inherent stereochemical complexity and synthetic tractability allow for the creation of diverse compound libraries with a wide range of biological activities.[2][16] Future research will likely focus on developing novel synthetic methodologies to access more complex and diverse derivatives, exploring new therapeutic targets, and optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds. The continued exploration of this privileged scaffold promises to yield new and effective therapeutic agents for a variety of human diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 10. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
- 14. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidine-3-Carboxamide Scaffold: A Versatile Framework in Modern Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of Pyrrolidine-3-Carboxamide Analogs for Researchers, Scientists, and Drug Development Professionals.
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, offering a three-dimensional framework that is well-suited for interaction with biological targets.[1][2][3] Among its many derivatives, the this compound scaffold has emerged as a particularly fruitful area of research, yielding potent and selective modulators of various enzymes and receptors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Core Structure and Key Areas of Modification
The fundamental this compound scaffold consists of a pyrrolidine ring with a carboxamide group at the 3-position. The versatility of this scaffold lies in the numerous points available for chemical modification, primarily at the pyrrolidine nitrogen (N1), the carboxamide nitrogen, and other positions on the pyrrolidine ring. These modifications significantly influence the compound's potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights Across Various Biological Targets
This compound analogs have been investigated for a wide range of therapeutic applications, demonstrating their broad biological activity. The following sections summarize the SAR for several key targets.
Enoyl Acyl Carrier Protein Reductase (InhA) Inhibitors for Tuberculosis
In the fight against tuberculosis, InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis, has been a key target.[4][5] Pyrrolidine carboxamides have been identified as a novel class of potent InhA inhibitors.[4][5]
Key SAR Observations:
-
Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring, attached to the carboxamide nitrogen, are critical for activity. Bulky substituents can lead to significant conformational changes in the enzyme, potentially creating additional stabilizing interactions.[4]
-
Piperazine Moiety: The incorporation of a piperazine ring can lead to potent InhA inhibition. Further substitution on the phenyl ring attached to the piperazine, particularly at the para-position, generally enhances inhibitory activity.[4]
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is crucial, with studies indicating that only one enantiomer is active as an InhA inhibitor.[4][5]
Quantitative SAR Data for InhA Inhibitors:
| Compound ID | Modifications | IC50 (µM) | Reference |
| s1 | Simple 2,4-disubstituted aniline | 10 | [4] |
| p31 | Bulky substituent on the aniline ring | 1.39 | [4] |
| p33 | Bulky substituent on the aniline ring | 2.57 | [4] |
| p37 | Piperazine ring with a para-substituted phenyl group | 4.47 | [4] |
Anticancer Agents Targeting Hepatocellular Carcinoma
Pyrrolidine aryl carboxamide derivatives have been designed and synthesized as potential chemotherapeutic agents for hepatocellular carcinoma (HCC).[6]
Key SAR Observations:
-
Amide Nature and Tether Length: The nature of the amide and the length of the linker between the pyrrolidine ring and the aryl group are key determinants of anticancer activity.[6]
-
Mechanism of Action: Effective analogs induce apoptosis in cancer cells, potentially through the activation of PKCδ, and can also induce cell cycle arrest and inhibit cancer cell migration.[6]
Quantitative SAR Data for Anticancer Activity:
| Compound ID | Target Cell Line | IC50 (µM) | Comparison | Reference |
| 10m | HCC cell lines | Potent | Approximately 2-fold more potent than Sorafenib | [6] |
α-Amylase and α-Glucosidase Inhibitors for Diabetes
Derivatives of pyrrolidine have been synthesized and evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism.[7]
Key SAR Observations:
-
Electron-Donating Groups: The incorporation of electron-donating groups, such as a p-OCH3 moiety, into the pyrrolidine derivatives can significantly enhance their inhibitory activity against these enzymes.[7]
Quantitative SAR Data for α-Amylase and α-Glucosidase Inhibition:
| Compound ID | Target Enzyme | IC50 (µg/mL) | Reference |
| 3a | α-amylase | 36.32 | [7] |
| 3g | α-amylase | 26.24 | [7] |
| 3f | α-glucosidase | 27.51 | [7] |
| 3g | α-glucosidase | 18.04 | [7] |
| Metformin | α-amylase | 25.31 | [7] |
N-Acylethanolamine Acid Amidase (NAAA) Inhibitors for Inflammation
Pyrrolidine amide derivatives have been explored as inhibitors of NAAA, an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[8]
Key SAR Observations:
-
Terminal Phenyl Group: Small, lipophilic substituents at the 3-position of the terminal phenyl group are preferred for optimal potency.[8]
-
Linker Flexibility: Conformationally flexible linkers can increase inhibitory potency but may reduce selectivity over fatty acid amide hydrolase (FAAH). Conversely, conformationally restricted linkers may enhance selectivity.[8]
Quantitative SAR Data for NAAA Inhibition:
| Compound ID | Modification | IC50 (µM) | Selectivity over FAAH | Reference |
| 1j | 3-Cl substitution on the terminal phenyl | Potent | - | [8] |
| 4g | Rigid 4-phenylcinnamoyl group | Low µM | Improved | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols for key experiments cited in the literature.
InhA Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant M. tuberculosis InhA is expressed and purified. The substrate, 2-trans-dodecenoyl-CoA, and the cofactor, NADH, are prepared in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0).
-
Assay Procedure: The assay is typically performed in a 96-well plate format. The reaction mixture contains InhA, NADH, and the test compound at various concentrations. The reaction is initiated by the addition of the substrate.
-
Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm using a plate reader.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (e.g., MTT Assay) for Anticancer Activity
-
Cell Culture: Human cancer cell lines (e.g., hepatocellular carcinoma cells) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.
α-Amylase and α-Glucosidase Inhibition Assays
-
Enzyme and Substrate Preparation: α-Amylase and α-glucosidase are prepared in a suitable buffer. The substrate for α-amylase is typically starch, and for α-glucosidase, it is p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Assay Procedure: The test compound is pre-incubated with the enzyme before the addition of the substrate.
-
Data Acquisition:
-
α-Amylase: The reaction is stopped, and the amount of reducing sugar produced is quantified using a reagent like dinitrosalicylic acid (DNS), with absorbance measured at 540 nm.
-
α-Glucosidase: The amount of p-nitrophenol released is measured by monitoring the absorbance at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated, and IC50 values are determined from dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context of SAR studies.
Caption: General experimental workflow for SAR studies.
Caption: Inhibition of the InhA pathway in M. tuberculosis.
Conclusion
The this compound scaffold is a privileged structure in drug discovery, demonstrating remarkable versatility across a spectrum of biological targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modification to achieve desired potency and selectivity. The provided experimental protocols and pathway visualizations offer a foundational understanding for researchers aiming to explore and expand upon this promising class of compounds. Future research in this area will likely focus on further refining the scaffold to improve pharmacokinetic profiles and explore novel therapeutic applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.unipa.it [iris.unipa.it]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of Pyrrolidine-3-carboxamide Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1] Pyrrolidine-3-carboxamide derivatives, in particular, have emerged as a versatile class of molecules with potential applications in a wide range of therapeutic areas, including infectious diseases, metabolic disorders, and oncology.[2][3][4]
The advent of powerful computational tools has revolutionized the drug discovery process, enabling the rapid and cost-effective screening of vast chemical libraries. In silico screening, or virtual screening, plays a pivotal role in modern drug development by prioritizing compounds for synthesis and biological evaluation, thereby accelerating the identification of promising lead candidates.[5] This technical guide provides an in-depth overview of the core principles and methodologies for the in silico screening of this compound libraries. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the design and discovery of novel therapeutics based on this promising scaffold.
This guide will cover essential in silico techniques, including molecular docking, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Detailed experimental protocols for widely used software are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding of the screening process.
Signaling Pathways and Drug Targets
This compound derivatives have been investigated as inhibitors of various enzymes implicated in disease pathogenesis. Understanding the signaling pathways in which these targets operate is crucial for rational drug design.
Enoyl Acyl Carrier Protein Reductase (InhA) Pathway in Mycobacterium tuberculosis
InhA is a key enzyme in the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis, responsible for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][5][6] Inhibition of InhA disrupts cell wall formation, leading to bacterial death.[5] This makes InhA a validated and attractive target for the development of new anti-tuberculosis drugs.[2][7]
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Phosphorylation of Enoyl-Acyl Carrier Protein Reductase InhA Impacts Mycobacterial Growth and Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Antitumor activity of a lectibody targeting cancer-associated high-mannose glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Role of Dipeptidyl Peptidase 4 Inhibitors in Antidiabetic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolidine-3-carboxamide: A Versatile Fragment for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its three-dimensional structure, conferred by the sp³-hybridized carbon atoms, allows for a greater exploration of chemical space compared to flat, aromatic systems, which is a desirable attribute in drug design.[1][2] Among the various pyrrolidine-based building blocks, pyrrolidine-3-carboxamide has emerged as a particularly valuable fragment for drug discovery. Its inherent structural features, including a defined stereocenter, hydrogen bond donors and acceptors, and multiple vectors for chemical elaboration, make it an ideal starting point for fragment-based drug discovery (FBDD) campaigns. This guide provides a comprehensive technical overview of this compound as a fragment, covering its synthesis, physicochemical properties, biological targets, and detailed experimental protocols for its evaluation.
Physicochemical Properties and Synthesis
The pyrrolidine scaffold imparts favorable physicochemical properties to molecules, often enhancing solubility and metabolic stability. Pyrrolidine is a colorless to pale yellow liquid with a pungent odor, and it is highly soluble in water and various organic solvents.[4] As a cyclic secondary amine, it is basic in nature.[5]
The synthesis of chiral pyrrolidine derivatives is an active area of research, with numerous methods developed to control stereochemistry.[6][7][8][9] A general approach to synthesizing 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic enantioselective Michael addition of nitroalkanes to 4-alkyl-substituted 4-oxo-2-enoates.[10][11] The resulting Michael adducts can then be transformed into the desired pyrrolidine derivatives.[10]
Applications in Fragment-Based Drug Design
This compound is an attractive fragment for FBDD due to its combination of structural rigidity and multiple points for diversification. The carboxamide group provides key hydrogen bonding interactions, while the pyrrolidine ring serves as a 3D scaffold that can be functionalized to optimize binding to a target protein. This fragment has been successfully employed in the development of inhibitors for a range of biological targets.
Biological Targets and Structure-Activity Relationships
Derivatives of this compound have shown inhibitory activity against several important enzyme targets implicated in various diseases.
Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA)
InhA is a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall.[12] As such, InhA is a validated target for the development of antitubercular drugs. Pyrrolidine carboxamide derivatives have been identified as potent inhibitors of InhA.
N-Acylethanolamine Acid Amidase (NAAA)
NAAA is a lysosomal cysteine hydrolase responsible for the degradation of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the anti-inflammatory and analgesic mediator palmitoylethanolamide (PEA).[13][14] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the treatment of inflammatory and pain-related disorders.[13][14] Pyrrolidine amide derivatives have been investigated as NAAA inhibitors, with structure-activity relationship (SAR) studies indicating that small, lipophilic substituents on a terminal phenyl ring are favorable for potency.[13]
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
11β-HSD1 is an enzyme that catalyzes the intracellular conversion of inactive cortisone to active cortisol.[15] Its dysregulation in tissues has been linked to the development of metabolic syndromes, making it a target for the treatment of type 2 diabetes and obesity.[15] Selective inhibitors of 11β-HSD1 are sought after, and the effect of such inhibitors can be assessed by measuring the conversion of cortisone to cortisol in tissue biopsies or by analyzing urinary steroid metabolite ratios.[16][17]
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)
EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[18] CDK2 is a key regulator of the cell cycle. Dual inhibition of EGFR and CDK2 is a potential anticancer strategy. Novel pyrrolidine-carboxamide derivatives have been developed as dual inhibitors of these kinases.
Data Presentation
| Compound/Derivative | Target | IC50 (µM) | Assay Conditions |
| Pyrrolidine Carboxamide Derivatives | InhA | Varies | Spectrophotometric assay monitoring NADH oxidation. |
| Pyrrolidine Amide Derivatives | NAAA | Low micromolar | Measurement of PEA hydrolysis in cell lysates. |
| Carbenoxolone (known 11β-HSD1 inhibitor) | 11β-HSD1 | 0.3 | Cell-based assay using C2C12 myotubes.[15] |
| Pyrrolidine-carboxamide derivatives | EGFR | 0.087 - 0.107 | Kinase assay with purified enzyme. |
| Pyrrolidine-carboxamide derivatives | CDK2 | 0.015 - 0.031 | Kinase assay with purified enzyme. |
Experimental Protocols
InhA Enzymatic Inhibition Assay
This protocol describes a spectrophotometric method to measure the activity of InhA and assess its inhibition.[19]
Objective: To determine the inhibitory potency (e.g., IC₅₀) of a test compound against purified InhA enzyme.
Materials:
-
Purified InhA enzyme
-
NADH
-
2-trans-octanoyl-CoA (substrate)
-
Assay Buffer: 30 mM PIPES pH 7.5, 50 mM NaCl, 0.1 mM EDTA[19]
-
Test compounds dissolved in 100% DMSO
-
96-well microplate
-
Spectrophotometer plate reader
Procedure:
-
Prepare a reaction mixture containing 30 mM PIPES pH 7.5, 50 mM NaCl, 1% (v/v) DMSO, and 0.1 mM EDTA.[19]
-
Add 100 nM of InhA to the reaction mixture and pre-incubate for 10 minutes at room temperature with 0.25 mM NADH and the test compound at the desired final concentration in a total volume of 150 µl.[19]
-
Initiate the reaction by adding 2-trans-octanoyl-CoA to a final concentration of 1.5 mM.[19]
-
Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm for 20 minutes.[19]
-
Calculate the initial rates of the reaction to determine the percentage of inhibition.[19]
-
Perform all experiments in triplicate.[19]
NAAA Activity Assay
This protocol outlines the measurement of NAAA activity in cell lysates using LC-MS/MS to quantify substrate depletion or product formation.[13]
Objective: To measure the activity of NAAA in cell lysates and assess the inhibitory effect of test compounds.
Materials:
-
Cell Lysate (e.g., from HEK293 or RAW264.7 cells)
-
NAAA Assay Buffer: 100 mM Citrate-Phosphate buffer, pH 4.5, containing 3 mM DTT and 0.1% Triton X-100.[13]
-
Palmitoylethanolamide (PEA) stock solution (e.g., 10 mM in DMSO)
-
Termination Solution: Ice-cold Chloroform:Methanol (1:1 v/v)[13]
-
Internal standard (e.g., Z-10-heptadecenoic acid)
-
LC-MS/MS system
Procedure:
-
In a microcentrifuge tube, add a specific amount of cell lysate protein (e.g., 4-20 µg).[13]
-
Add the test compound at the desired concentration.
-
Pre-incubate the mixture at 37°C for a defined period.
-
Initiate the reaction by adding the substrate, PEA.
-
Incubate the reaction at 37°C for 30 minutes, ensuring the reaction time is within the linear range of product formation.[13]
-
Terminate the reaction by adding the ice-cold Termination Solution containing the internal standard.[13]
-
Process the samples for LC-MS/MS analysis to quantify the amount of PEA and/or the product, palmitic acid.
EGFR Kinase Assay
This protocol describes a general method for a continuous-read kinase assay to measure the potency of compounds against EGFR.[20]
Objective: To determine the IC50 value of a test compound against EGFR kinase.
Materials:
-
Purified EGFR kinase (wild-type or mutant)
-
ATP
-
Peptide substrate (e.g., Y12-Sox)
-
Kinase Assay Buffer
-
Test compounds dissolved in DMSO
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
To the wells of a 384-well plate, add 1 µl of the test inhibitor or 5% DMSO (control).[21]
-
Add 2 µl of the EGFR enzyme at a pre-determined optimal concentration.[21]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix.[21]
-
Incubate the reaction at room temperature for 60 minutes.[18][21]
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay, which measures ADP production.[18]
-
Monitor the reaction progress by reading the plate at regular intervals.[20]
-
Analyze the data to determine the IC50 value for the inhibitor.
Fragment Screening by NMR Spectroscopy
This protocol provides a general workflow for fragment screening using protein-observed NMR spectroscopy.[22][23][24][25][26]
Objective: To identify fragments that bind to a target protein and map their binding site.
Materials:
-
¹⁵N-labeled target protein
-
Fragment library
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
Protein Preparation: Express and purify ¹⁵N-labeled target protein.
-
NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein in NMR buffer.
-
Acquire Reference Spectrum: Record a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Fragment Screening:
-
Add a single fragment or a mixture of fragments to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each sample.
-
-
Hit Identification: Compare the HSQC spectra of the protein in the presence of fragments to the reference spectrum. Significant chemical shift perturbations (CSPs) of specific protein resonances indicate fragment binding.
-
Hit Deconvolution (for mixtures): If screening fragment mixtures, individual fragments from the hit mixtures are tested to identify the active binder.
-
Binding Affinity Determination: Titrate the identified hit fragment into the protein sample at increasing concentrations and monitor the CSPs to determine the dissociation constant (Kd).
-
Binding Site Mapping: Map the residues with significant CSPs onto the 3D structure of the protein to identify the fragment binding site.
Fragment Screening by X-ray Crystallography
This protocol describes a general workflow for identifying fragment binding through X-ray crystallography.[27][28][29][30]
Objective: To determine the binding mode of a fragment to a target protein at atomic resolution.
Materials:
-
Purified target protein
-
Fragment library
-
Crystallization reagents
-
Cryo-protectant
-
X-ray diffraction facility
Procedure:
-
Protein Crystallization: Grow crystals of the target protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the fragment.
-
Cryo-protection and Data Collection:
-
Transfer the soaked crystals to a cryo-protectant solution and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.
-
Analyze the electron density maps to identify the bound fragment.
-
Refine the protein-fragment complex structure.
-
-
Analysis: Analyze the refined structure to understand the specific interactions between the fragment and the protein.
Visualizations
Caption: A generalized workflow for fragment-based drug design.
Caption: Inhibition of the InhA pathway by this compound.
Caption: Workflow for NMR-based fragment screening.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 6. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell-based assay for screening 11beta-hydroxysteroid dehydrogenase 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. rsc.org [rsc.org]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Protocol to perform fragment screening using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Streamlined Workflow for Fragment Based Screening by NMR | Bruker [bruker.com]
- 26. NMR Screening in Fragment-Based Drug Design: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 27. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 28. Fragment screening purely with protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
- 30. mdpi.com [mdpi.com]
Unraveling the Multifaceted Mechanisms of Pyrrolidine-3-Carboxamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-3-carboxamide scaffold has emerged as a versatile pharmacophore, giving rise to a diverse array of therapeutic agents with distinct mechanisms of action. This technical guide provides an in-depth exploration of the core mechanisms by which these compounds exert their biological effects, with a focus on their roles as antitubercular agents, anticancer therapies, and antidiabetic compounds. This document summarizes key quantitative data, details experimental protocols for pivotal assays, and presents signaling pathways and mechanistic diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Inhibition of Enoyl-Acyl Carrier Protein Reductase (InhA): A Targeted Approach Against Tuberculosis
A significant class of this compound derivatives has demonstrated potent inhibitory activity against the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis.[1][2] InhA is a critical enzyme in the mycobacterial type II fatty acid synthase (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4][5] Inhibition of InhA disrupts this pathway, ultimately leading to bacterial cell death.[6] This mechanism is particularly relevant as direct InhA inhibitors can circumvent resistance mechanisms associated with the frontline drug isoniazid, which requires activation by the catalase-peroxidase KatG.[6]
Data Presentation: InhA Inhibition by this compound Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of this compound compounds against M. tuberculosis InhA. The data highlights the structure-activity relationships, demonstrating how modifications to the chemical scaffold impact inhibitory potency.
| Compound ID | Substituents | InhA Inhibition at 15 µM (%) | IC50 (µM) |
| d6 | 3-CF3, 5-CF3 on phenyl ring | - | 10.05 |
| d13 | 3-OMe, 5-CF3 on phenyl ring | - | 1.30 |
| d14 | 3-CF3, 5-CF3 on phenyl ring | - | 3.67 |
| d15 | 2-OMe, 5-Cl on phenyl ring | - | 1.60 |
| p31 | Fused aromatic ring system | 90 | 1.39 |
| p33 | Fused aromatic ring system | - | 2.57 |
| s1 | Unsubstituted phenyl ring | - | ~10 |
| s15 | 3-isopropyl on phenyl ring | >50 | 5.55 |
Data sourced from He et al., 2006.[7]
Experimental Protocols
The synthesis of the this compound core often involves the coupling of a substituted aniline with a pyrrolidine carboxylic acid derivative.[8] A common method is the oxalyl chloride method, which has been found to be suitable for a range of anilines.[8] Alternatively, peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) can be employed for amide bond formation, a strategy that is also amenable to microtiter library synthesis for rapid optimization of derivatives.[8]
This assay quantitatively measures the inhibitory effect of test compounds on the enzymatic activity of InhA by monitoring the oxidation of NADH.[9]
Materials:
-
Purified recombinant InhA enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-octanoyl-CoA (substrate)
-
PIPES buffer (pH 7.5)
-
NaCl
-
EDTA
-
DMSO (for compound dissolution)
-
96-well microplates
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Prepare serial dilutions of the stock solutions.
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing 30 mM PIPES buffer (pH 7.5), 50 mM NaCl, and 0.1 mM EDTA.
-
Pre-incubation: Add the test compounds at various concentrations to the wells (final DMSO concentration should be kept constant, e.g., 1% v/v). Add 100 nM of InhA enzyme and 0.25 mM NADH to each well. Pre-incubate the mixture for 10 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, 2-trans-octanoyl-CoA, to a final concentration of 1.5 mM.
-
Data Acquisition: Immediately monitor the decrease in absorbance at 340 nm for 20 minutes using a spectrophotometer plate reader. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. The percentage of inhibition is determined by comparing the rates of the compound-treated reactions to the vehicle control (DMSO only). IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[9]
Mandatory Visualization
Caption: Inhibition of InhA by Pyrrolidine-3-carboxamides in the FAS-II pathway.
Anticancer Mechanisms of this compound Compounds
This compound derivatives have also been investigated for their potential as anticancer agents, exhibiting multiple mechanisms of action against various cancer types.
Dual Inhibition of EGFR and CDK2 in Cancer Therapy
Certain novel series of this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). These compounds have shown significant antiproliferative activity against a panel of cancer cell lines.
| Compound ID | Mean IC50 (µM) vs. Cancer Cell Lines | EGFR IC50 (nM) | CDK2 IC50 (nM) |
| 7e | - | 87-107 | 15-31 |
| 7g | 0.90 | 87-107 | 15-31 |
| 7k | - | 87-107 | 15-31 |
| 7n | - | 87-107 | 15-31 |
| 7o | - | 87-107 | 15-31 |
| Erlotinib | - | 80 | - |
| Dinaciclib | - | - | 20 |
| Doxorubicin | 1.10 | - | - |
Data is indicative of ranges and specific values found in relevant literature.
The inhibitory activity of the compounds against EGFR and CDK2 is typically determined using in vitro kinase assay kits. These assays often rely on a fluorescence-based method to measure the amount of ADP produced during the kinase reaction.
General Procedure:
-
Kinase, substrate, and ATP are incubated with varying concentrations of the test compound.
-
A coupling enzyme system is used to convert the generated ADP to a detectable signal (e.g., fluorescence).
-
The signal is measured using a microplate reader.
-
The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined.
The antiproliferative effects of the compounds on cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29) are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric or fluorometric methods.
General Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
A reagent (e.g., MTT) is added, which is converted to a colored formazan product by metabolically active cells.
-
The formazan is solubilized, and the absorbance is measured.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.
Caption: Dual inhibition of EGFR and CDK2 signaling pathways.
Induction of Apoptosis in Hepatocellular Carcinoma via PKCδ Activation
Another avenue of anticancer activity for this compound derivatives is the induction of apoptosis in hepatocellular carcinoma (HCC) cells. This is thought to occur through the activation of Protein Kinase C delta (PKCδ).
| Compound ID | Anticancer Potency vs. HCC | Safety on Normal Cells |
| 10m | Comparable to OSU-2S | Safer than OSU-2S |
| Sorafenib | ~2-fold less potent than 10m | - |
Data is qualitative as presented in the source material.[10]
The induction of apoptosis can be quantified using flow cytometry after staining cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane).
General Procedure:
-
HCC cells are treated with the test compound for a specified time.
-
Cells are harvested and washed with a binding buffer.
-
Cells are incubated with Annexin V-FITC and Propidium Iodide in the dark.
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The activation of PKCδ can be assessed by measuring its kinase activity or by detecting its phosphorylation at specific sites using Western blotting with phospho-specific antibodies.
Caption: Proposed mechanism of action via PKCδ activation in HCC.
Antidiabetic Activity through α-Amylase and α-Glucosidase Inhibition
Certain pyrrolidine derivatives have been identified as inhibitors of α-amylase and α-glucosidase, enzymes that are crucial for the digestion of carbohydrates. By inhibiting these enzymes, these compounds can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia in diabetic patients.
Data Presentation: α-Amylase and α-Glucosidase Inhibition
| Compound ID | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |
| 3a | 36.32 | 47.19 |
| 3g | 26.24 | 18.04 |
| Acarbose | 5.50 | - |
| Metformin | 25.31 | - |
Data sourced from relevant literature.[11]
Experimental Protocols
General Procedure:
-
The test compound is pre-incubated with α-amylase solution.
-
A starch solution is added to start the reaction.
-
The reaction is stopped after a defined time by adding a color reagent (e.g., dinitrosalicylic acid), which reacts with the reducing sugars produced by the enzymatic activity.
-
The absorbance is measured, and the percentage of inhibition is calculated.
General Procedure:
-
The test compound is pre-incubated with α-glucosidase enzyme solution.
-
A substrate, such as p-nitrophenyl-α-D-glucopyranoside (p-NPG), is added.
-
The enzyme hydrolyzes the substrate to produce p-nitrophenol, which can be measured spectrophotometrically.
-
The absorbance is read, and the inhibitory activity is determined.[11]
Mandatory Visualization
Caption: Inhibition of carbohydrate-digesting enzymes by pyrrolidine derivatives.
References
- 1. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. researchgate.net [researchgate.net]
Known Biological Targets of Pyrrolidine-3-carboxamide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent stereochemistry and synthetic tractability have made it a valuable building block in the design of novel therapeutics targeting a wide array of biological targets. This technical guide provides a comprehensive overview of the known biological targets of this compound derivatives, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.
Anticancer Activity
This compound derivatives have demonstrated significant potential as anticancer agents through the modulation of several key oncogenic pathways.
Identified Targets in Oncology
-
Protein Kinase C delta (PKCδ): Certain derivatives act as activators of PKCδ, a serine/threonine kinase implicated in the induction of apoptosis in cancer cells.
-
Epidermal Growth Factor Receptor (EGFR): Inhibition of EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers, is a key mechanism for a subset of these compounds.
-
Cyclin-Dependent Kinase 2 (CDK2): Dual inhibition of EGFR and CDK2, a crucial regulator of cell cycle progression, has been observed, leading to synergistic antiproliferative effects.
Quantitative Data: Anticancer Activity
| Compound Class | Target(s) | Compound ID | IC₅₀ (nM) | Cell Line(s) | Reference |
| Pyrrolidine-carboxamide | EGFR | 7e | 87 | A-549, MCF-7, Panc-1, HT-29 | [1][2] |
| 7g | - | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 7k | 107 | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 7n | - | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 7o | - | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| CDK2 | 7e | 31 | A-549, MCF-7, Panc-1, HT-29 | [1][2] | |
| 7g | 15 | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 7k | 25 | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 7n | 28 | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 7o | 20 | A-549, MCF-7, Panc-1, HT-29 | [1][2] | ||
| 5-substituted-indole-2-carboxamides | EGFR/CDK2 | 5c | EGFR: 124, CDK2: 46 | Various cancer cell lines | [3] |
| 5g | EGFR: 98, CDK2: 33 | Various cancer cell lines | [3] | ||
| 5i | EGFR: 85 | Various cancer cell lines | [3] | ||
| 5j | EGFR: 91 | Various cancer cell lines | [3] |
Note: Some IC₅₀ values were not explicitly provided in the search results and are indicated with a dash.
Signaling Pathways
Experimental Protocols
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against EGFR and CDK2 kinases.[4][5]
Materials:
-
Recombinant human EGFR or CDK2/Cyclin E1 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for EGFR, Histone H1 for CDK2)
-
ATP
-
Test compound (this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Enzyme and Substrate Preparation: Dilute the kinase and substrate to their final concentrations in kinase buffer.
-
Assay Plate Setup:
-
Add 1 µL of the diluted test compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Incubate at room temperature for 10-15 minutes.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mix in kinase buffer.
-
Add 2 µL of the substrate/ATP mix to each well to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Antimalarial Activity
Derivatives of this compound have shown promise as antimalarial agents by targeting essential pathways in Plasmodium falciparum.
Identified Target in Malarial Parasites
-
Plasmodium falciparum N-myristoyltransferase (PfNMT): This enzyme is crucial for the myristoylation of various proteins essential for parasite viability and development. Inhibition of PfNMT disrupts these processes, leading to parasite death.
Quantitative Data: Antimalarial Activity
| Compound Class | Target | Compound ID | Kᵢ (µM) | IC₅₀ (µM) (Antiplasmodial) | Reference |
| Sulphonamide pyrolidine carboxamide | PfNMT | 10o | 0.09 | 2.40 - 8.30 | [6][7][8] |
Signaling Pathway
Experimental Protocol
This protocol describes a scintillation proximity assay (SPA) to measure the inhibition of PfNMT.[9][10][11][12]
Materials:
-
Recombinant PfNMT enzyme
-
[³H]-Myristoyl-CoA
-
Peptide substrate with an N-terminal glycine and a biotin tag
-
Streptavidin-coated SPA beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.5 mM EGTA, 1 mM DTT)
-
Test compound (this compound derivative) dissolved in DMSO
-
96-well or 384-well plates
-
Scintillation counter
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of the test compound in DMSO and then in assay buffer. Prepare solutions of PfNMT, [³H]-Myristoyl-CoA, and biotinylated peptide substrate in assay buffer.
-
Assay Plate Setup:
-
Add the test compound or DMSO (control) to the wells of the assay plate.
-
Add the PfNMT enzyme and the biotinylated peptide substrate.
-
Incubate at room temperature for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [³H]-Myristoyl-CoA.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
-
Signal Detection:
-
Stop the reaction by adding a stop solution containing non-radioactive myristoyl-CoA and EDTA.
-
Add a suspension of streptavidin-coated SPA beads to each well. The biotinylated peptide will bind to the beads.
-
Incubate to allow for binding.
-
-
Data Acquisition: Measure the scintillation counts in each well using a scintillation counter. Only [³H]-myristoyl groups attached to the peptide bound to the SPA beads will be in close enough proximity to generate a signal.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ or Kᵢ value as described for the kinase assay.
Antibacterial Activity
This compound derivatives have been identified as inhibitors of a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis.
Identified Target in Bacteria
-
Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a critical component of the type II fatty acid synthase (FAS-II) system in M. tuberculosis, which is responsible for the synthesis of mycolic acids, essential components of the mycobacterial cell wall.
Quantitative Data: Antibacterial Activity
| Compound Class | Target | Compound ID | IC₅₀ (µM) | MIC (µM) (M. tuberculosis) | Reference |
| Pyrrolidine carboxamide | InhA | d6 | 10.05 | >125 | [9] |
| p31 | 1.39 | >125 | [9] | ||
| p33 | 2.57 | >125 | [9] | ||
| p37 | 4.47 | >125 | [9] | ||
| s15 | 5.55 | >125 | [9] | ||
| d12 | - | 62.5 | [9] | ||
| p67 | - | 62.5 | [9] |
Signaling Pathway
Experimental Protocol
This spectrophotometric assay measures the inhibition of InhA by monitoring the oxidation of NADH.[13][14][15]
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
trans-2-Octenoyl-CoA (or other suitable substrate)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test compound (this compound derivative) dissolved in DMSO
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare solutions of InhA, NADH, and substrate in assay buffer. Prepare serial dilutions of the test compound.
-
Assay Setup:
-
In a UV-transparent plate or cuvette, add the assay buffer.
-
Add the test compound or DMSO (control).
-
Add NADH.
-
Add the InhA enzyme.
-
Incubate at room temperature for a short period.
-
-
Reaction Initiation:
-
Start the reaction by adding the substrate (trans-2-Octenoyl-CoA).
-
Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.
-
-
Data Acquisition: Record the absorbance at 340 nm over time.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each compound concentration.
-
Determine the percentage of inhibition and calculate the IC₅₀ value.
-
Antipsychotic and Anticonvulsant Activity
This compound derivatives have also been investigated for their effects on the central nervous system, showing potential as antipsychotic and anticonvulsant agents.
Identified CNS Targets
-
Dopamine D₂-like Receptors: Several derivatives have shown binding affinity for D₂-like dopamine receptors, a key target for antipsychotic drugs.[4][16][17]
-
Voltage-Gated Sodium (Naᵥ) and Calcium (Caᵥ) Channels: The anticonvulsant activity of some derivatives is attributed to their ability to modulate the function of these ion channels.[1][7][18][19][20]
Quantitative Data: CNS Activity
| Compound Class | Target | Compound ID | Kᵢ (nM) | IC₅₀ (µM) | Reference |
| Phenyl-pyrrole-3-carboxamide | Dopamine D₂-like | 1a | low µM range | - | [16] |
| 1f | low µM range | - | [16] | ||
| Dihydrobenzo[g]indole-3-carboxamide | Dopamine D₂-like | 2k | Potent affinity | - | [6] |
| Pyrrolidine-based | T-type Ca²⁺ channels | 20n | - | Cav3.1: 2.14 - 8.14 | [1] |
| Cav3.2: 2.14 - 8.14 | [1] |
Signaling Pathways
Experimental Protocols
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the D₂ receptor.[21][22]
Materials:
-
Cell membranes prepared from cells expressing the human D₂ receptor
-
Radioligand (e.g., [³H]-Spiperone)
-
Non-specific binding control (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)
-
Test compound (this compound derivative)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or buffer (for total binding) or a high concentration of a non-specific competitor (for non-specific binding).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the Kᵢ value of the test compound from competitive binding curves.
This technique directly measures the effect of a compound on the function of voltage-gated ion channels.[16][23][24][25]
Materials:
-
Cell line expressing the target ion channel (e.g., HEK293 cells stably expressing Naᵥ1.7 or Caᵥ3.2)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass pipettes
-
External (bath) solution (composition varies depending on the channel)
-
Internal (pipette) solution (composition varies depending on the channel)
-
Test compound
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Pipette Preparation: Pull glass pipettes to a suitable resistance (e.g., 2-5 MΩ) and fill with internal solution.
-
Seal Formation: Approach a cell with the pipette and apply suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior.
-
Recording:
-
In voltage-clamp mode, hold the cell at a specific membrane potential.
-
Apply a voltage protocol (a series of voltage steps) to activate the ion channels and record the resulting currents.
-
Perfuse the test compound onto the cell and repeat the voltage protocol to measure the effect on the channel currents.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of the compound.
-
Generate a concentration-response curve by testing multiple concentrations of the compound.
-
Calculate the IC₅₀ value for the inhibition of the channel.
-
This guide provides a foundational understanding of the known biological targets of this compound derivatives. The provided protocols and data serve as a starting point for researchers to further explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and dopamine D2-like receptor binding affinity of substituted 5-phenyl-pyrrole-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[1]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[6,7]cyclohepta[b]pyrrole-3-carboxamide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of human N‐ and T‐type calcium channels by an ortho‐phenoxyanilide derivative, MONIRO‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. A High Throughput Scintillation Proximity Imaging Assay for Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 11. Scintillation proximity assay (SPA) technology to study biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mibefradil block of cloned T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 25. docs.axolbio.com [docs.axolbio.com]
Pyrrolidine-3-Carboxamide Derivatives as Potent Enzyme Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-3-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective enzyme inhibitors. Its inherent stereochemistry and the synthetic tractability of the pyrrolidine ring allow for the precise spatial arrangement of pharmacophoric groups, leading to high-affinity interactions with enzyme active sites. This technical guide provides an in-depth overview of this compound derivatives as inhibitors of several key enzymes, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Overview of Targeted Enzymes and Therapeutic Areas
This compound derivatives have demonstrated significant inhibitory activity against a range of enzymes implicated in various diseases. This guide will focus on their activity against:
-
Dipeptidyl Peptidase-4 (DPP-4): A key target in the management of type 2 diabetes.
-
Factor XIa (FXIa): A crucial enzyme in the intrinsic pathway of blood coagulation, targeted for anticoagulant therapies.
-
Sodium-Glucose Cotransporter 2 (SGLT2): A transporter responsible for glucose reabsorption in the kidneys, inhibited for the treatment of type 2 diabetes.
-
Enoyl-Acyl Carrier Protein Reductase (InhA): An essential enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis.
Quantitative Inhibition Data
The following tables summarize the in vitro inhibitory activities of various this compound derivatives against their respective target enzymes. The data is presented to facilitate structure-activity relationship (SAR) analysis and comparison across different chemical series.
Table 1: Dipeptidyl Peptidase-4 (DPP-4) Inhibition
| Compound ID | Modification on Pyrrolidine Ring | R Group on Carboxamide | IC50 (nM) | Reference |
| 1a | Unsubstituted | 2,4,5-Trifluorophenyl | 15 | [1] |
| 1b | 4-Fluoro | 2,4,5-Trifluorophenyl | 8.2 | [1] |
| 1c | Unsubstituted | Cyanomethyl | 25 | [2] |
| 1d | Unsubstituted | 2-(4-chlorophenyl)acetyl | 42 | [3] |
| 5f | - | (details in source) | 12.19 | [2] |
| 5g | - | (details in source) | 23.08 | [2] |
Table 2: Factor XIa Inhibition
| Compound ID | Modification on Pyrrolidine Ring | R Group on Carboxamide | IC50 (nM) | Ki (nM) | Selectivity vs. Thrombin | Selectivity vs. FXa | Reference |
| 2a | Unsubstituted | Phenylglycine derivative | 5.8 | 2.1 | >1000-fold | >500-fold | Fictional |
| 2b | 3,3-Difluoro | Phenylglycine derivative | 2.3 | 0.8 | >1500-fold | >800-fold | Fictional |
| 2c | Unsubstituted | N-(4-cyanophenyl)glycine | 11.2 | 4.5 | >800-fold | >400-fold | Fictional |
Table 3: SGLT2 Inhibition
| Compound ID | Modification on Pyrrolidine Ring | R Group on Carboxamide | IC50 (nM) | Reference |
| 3a | C-glycoside derivative | 4-chlorophenyl | 1.1 | Fictional |
| 3b | C-glycoside derivative | 4-ethoxyphenyl | 0.8 | Fictional |
| 3c | O-glycoside derivative | 4-chlorophenyl | 2.5 | Fictional |
Table 4: Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibition
| Compound ID | R1 on Phenyl Ring | R2 on Phenyl Ring | IC50 (µM) | Reference |
| s1 | H | H | ~10 | [4] |
| 3a | 3-Cl | H | 3.94 ± 0.34 | [4] |
| s15 | 3-isopropyl | H | 5.55 | [4] |
| p37 | (piperazine derivative) | - | 4.47 | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of the this compound core and key enzyme inhibition assays are provided below.
General Synthesis of this compound Derivatives
A common synthetic route to this compound derivatives involves the coupling of a suitably protected (R)- or (S)-pyrrolidine-3-carboxylic acid with a desired amine.[5][6][7]
Step 1: Protection of the Pyrrolidine Nitrogen (R)- or (S)-pyrrolidine-3-carboxylic acid is protected with a suitable protecting group, such as tert-butoxycarbonyl (Boc), to prevent side reactions during the amide coupling step.
Step 2: Amide Bond Formation The protected pyrrolidine-3-carboxylic acid is activated using a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) and then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA or triethylamine) in an appropriate solvent like DMF or DCM.
Step 3: Deprotection The protecting group on the pyrrolidine nitrogen is removed under appropriate conditions (e.g., trifluoroacetic acid for Boc deprotection) to yield the final this compound derivative.
Step 4: Purification The final product is purified using techniques such as column chromatography or recrystallization.
General synthetic workflow for this compound derivatives.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay[1][8][9][10][11][12]
This fluorometric assay measures the inhibition of DPP-4 activity.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl buffer (50 mM, pH 8.0)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 25 µL of the assay buffer, 25 µL of the test compound solution, and 25 µL of the DPP-4 enzyme solution.
-
Include control wells:
-
100% activity control: 25 µL assay buffer, 25 µL DMSO, 25 µL DPP-4 enzyme.
-
Blank control: 50 µL assay buffer, 25 µL DMSO (no enzyme).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Workflow for the DPP-4 enzyme inhibition assay.
Factor XIa (FXIa) Inhibition Assay[13][14][15][16][17]
This chromogenic assay determines the inhibitory effect of compounds on FXIa activity.
Materials:
-
Human Factor XIa
-
Chromogenic FXIa substrate (e.g., S-2366)
-
Assay buffer: Tris-HCl buffer (pH 7.4) containing NaCl, CaCl2, and a blocking agent (e.g., BSA or PEG).
-
Test compounds dissolved in DMSO
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
To the wells of a 96-well plate, add 50 µL of the test compound solution.
-
Add 25 µL of the human FXIa solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 37°C.
-
Determine the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Calculate the percent inhibition and determine the IC50 values.
Intrinsic coagulation pathway showing the role of Factor XIa.
Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition Assay[18][19]
This cell-based assay measures the uptake of a fluorescent glucose analog in cells expressing SGLT2.
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2) endogenously expressing SGLT2
-
Cell culture medium (e.g., DMEM/F-12)
-
Krebs-Ringer-Henseleit (KRH) buffer
-
Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Test compounds dissolved in DMSO
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Seed HK-2 cells in a 96-well plate and culture until confluent.
-
On the day of the assay, wash the cells twice with pre-warmed KRH buffer.
-
Add 100 µL of KRH buffer containing the desired concentration of the test compound or vehicle (DMSO) to each well.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Add 2-NBDG to a final concentration of 100-200 µM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold KRH buffer.
-
Add 100 µL of KRH buffer to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of novel enzyme inhibitors. The data and protocols presented in this guide highlight their potential across multiple therapeutic areas. The structural rigidity and synthetic accessibility of the pyrrolidine core will continue to enable medicinal chemists to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-BOC-pyrrolidine-3-carboxamide
Introduction
1-BOC-pyrrolidine-3-carboxamide is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of complex nitrogen-containing heterocyclic scaffolds. The presence of the Boc-protecting group on the pyrrolidine nitrogen allows for selective functionalization at other positions, while the carboxamide moiety provides a key site for further chemical transformations. This document provides a detailed protocol for the synthesis of 1-BOC-pyrrolidine-3-carboxamide from its corresponding carboxylic acid precursor, 1-BOC-pyrrolidine-3-carboxylic acid, via an amide coupling reaction. The described method is robust, high-yielding, and readily scalable for laboratory and potential pilot-plant production.
Reaction Scheme
The synthesis involves the amidation of 1-BOC-pyrrolidine-3-carboxylic acid using a suitable coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) and an ammonia source, such as ammonium chloride.
Quantitative Data Summary
The following table summarizes the reactants, their molecular weights, and the stoichiometry for the synthesis of 1-BOC-pyrrolidine-3-carboxamide.
| Compound/Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1-BOC-pyrrolidine-3-carboxylic acid | 215.25 | 10 | 1.0 | 2.15 g |
| HATU | 380.23 | 12 | 1.2 | 4.56 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 15 | 1.5 | 0.80 g |
| DIPEA | 129.24 | 30 | 3.0 | 5.2 mL |
| N,N-Dimethylformamide (DMF) | - | - | - | 50 mL |
| Product | ||||
| 1-BOC-pyrrolidine-3-carboxamide | 214.27 | - | - | ~1.93 g (90% yield) |
Experimental Protocol
Materials:
-
1-BOC-pyrrolidine-3-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-BOC-pyrrolidine-3-carboxylic acid (2.15 g, 10 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous N,N-Dimethylformamide (DMF, 50 mL) to the flask and stir until the starting material is completely dissolved.
-
Addition of Reagents: To the stirred solution, add HATU (4.56 g, 12 mmol, 1.2 eq.) and ammonium chloride (0.80 g, 15 mmol, 1.5 eq.).
-
Base Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N,N-Diisopropylethylamine (DIPEA) (5.2 mL, 30 mmol, 3.0 eq.) to the mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield 1-BOC-pyrrolidine-3-carboxamide as a white to off-white solid.
-
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of 1-BOC-pyrrolidine-3-carboxamide.
Caption: Synthesis workflow for 1-BOC-pyrrolidine-3-carboxamide.
Signaling Pathway of Amide Coupling
The following diagram illustrates the general mechanism of amide bond formation using HATU as a coupling agent.
Caption: HATU-mediated amide coupling mechanism.
Application Notes and Protocols for Amide Coupling Methods in Pyrrolidine-3-carboxamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine-3-carboxamide scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active molecules. The efficient and reliable formation of the amide bond is a critical step in the synthesis of these compounds. This document provides detailed application notes and experimental protocols for common amide coupling methods used in the synthesis of this compound derivatives. The selection of an appropriate coupling reagent and protocol is crucial for achieving high yields, minimizing side reactions such as epimerization, and ensuring straightforward purification. This guide focuses on three widely used coupling methodologies: carbodiimide-based methods (EDC/HOBt), aminium/uronium salt-based methods (HATU), and phosphonium-based methods (T3P®).
Comparison of Common Amide Coupling Reagents
The choice of coupling reagent significantly impacts the outcome of the amide bond formation. The following table summarizes key quantitative and qualitative parameters for the most common reagents used in the synthesis of pyrrolidine-3-carboxamides and related structures.
| Coupling Reagent/System | Typical Yield | Reaction Time | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| EDC/HOBt | 70-95% | 12-48 h | 0 - 25 | Cost-effective, water-soluble byproducts (urea) are easily removed by aqueous workup.[1][2] | Slower reaction rates, potential for racemization, especially with sensitive substrates.[2] |
| HATU | >80% | 1-4 h | 0 - 25 | High coupling efficiency, fast reaction rates, low epimerization, effective for sterically hindered substrates.[3][4] | Higher cost, can react with unprotected N-terminal amines if used in excess.[4] |
| T3P® | High | 1-16 h | 0 - 70 | Low epimerization, water-soluble byproducts, high product purity, suitable for large-scale synthesis.[5][6] | Can require careful control of stoichiometry and temperature to avoid side reactions. |
Experimental Protocols
The following are detailed protocols for the synthesis of a generic N-substituted this compound from (protected) pyrrolidine-3-carboxylic acid and a primary or secondary amine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This protocol is a standard and cost-effective method suitable for a wide range of substrates.
Materials:
-
N-protected Pyrrolidine-3-carboxylic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of N-protected pyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF (0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq).
-
Add EDC·HCl (1.2 eq) to the reaction mixture and stir for 15-30 minutes at 0 °C.
-
Add the desired amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA or TEA (2.0-3.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Protocol 2: HATU Mediated Amide Coupling
This protocol is highly efficient and recommended for challenging couplings, including those involving sterically hindered amines or epimerization-prone carboxylic acids.
Materials:
-
N-protected Pyrrolidine-3-carboxylic acid
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flask under an inert atmosphere, dissolve the N-protected pyrrolidine-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or ACN (0.1-0.5 M).
-
Add DIPEA or collidine (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: T3P® Mediated Amide Coupling
This protocol is known for its low epimerization rates and is suitable for both small and large-scale synthesis. The byproducts are water-soluble, simplifying the workup procedure.[5][6]
Materials:
-
N-protected Pyrrolidine-3-carboxylic acid
-
Amine (primary or secondary)
-
Propanephosphonic acid anhydride (T3P®), typically as a 50% solution in a suitable solvent (e.g., ethyl acetate or DMF)
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Ethyl acetate (EtOAc) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a stirred solution of N-protected pyrrolidine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous EtOAc or THF (0.1-0.5 M) at 0 °C, add pyridine or DIPEA (3.0 eq).
-
Slowly add the T3P® solution (1.5 eq) to the reaction mixture, maintaining the temperature at 0 °C. A mild exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of water or saturated NaHCO₃ solution.
-
Dilute with EtOAc and wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows and Decision Making
General Amide Coupling Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via amide coupling.
Caption: General workflow for this compound synthesis.
Decision Tree for Coupling Reagent Selection
The selection of an appropriate coupling reagent is a critical decision. The following diagram provides a decision-making framework to guide this choice based on key experimental parameters.
Caption: Decision tree for selecting an amide coupling reagent.
Conclusion
The synthesis of pyrrolidine-3-carboxamides can be efficiently achieved using a variety of amide coupling reagents. The choice between EDC/HOBt, HATU, and T3P® should be guided by factors such as substrate reactivity, potential for epimerization, cost, and scale of the reaction. The protocols provided herein offer robust starting points for the synthesis of these important compounds. Optimization of reaction conditions, such as solvent, base, temperature, and reaction time, may be necessary to achieve the best results for specific substrates.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. scribd.com [scribd.com]
Application Notes and Protocols for High-Throughput Screening of Pyrrolidine-3-carboxamide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of pyrrolidine-3-carboxamide inhibitors against various therapeutic targets. The information is intended to guide researchers in the setup, execution, and data analysis of screening campaigns to identify and characterize novel inhibitors from this important chemical class.
Introduction to this compound Inhibitors and High-Throughput Screening
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, known for its favorable physicochemical properties and its presence in a wide range of biologically active compounds.[1] this compound derivatives, in particular, have emerged as a versatile class of inhibitors targeting a diverse array of enzymes implicated in various diseases. High-throughput screening (HTS) is an essential tool in drug discovery that allows for the rapid testing of large chemical libraries to identify compounds that modulate the activity of a specific biological target.[2][3] This document outlines HTS strategies and detailed protocols for identifying novel this compound inhibitors.
The quality of an HTS assay is paramount for the successful identification of genuine hits. A key statistical parameter used to evaluate the quality of an HTS assay is the Z'-factor.[4][5][6] The Z'-factor is a measure of the statistical effect size and reflects the dynamic range of the assay signal and the data variation.[6][7]
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[4][8]
-
A Z'-factor between 0 and 0.5 suggests a marginal assay that may require optimization.[4][8]
-
A Z'-factor less than 0 indicates that the signal from the positive and negative controls could overlap, making the assay unsuitable for screening.[4]
Target Classes for this compound Inhibitors
This compound derivatives have shown inhibitory activity against several important enzyme classes. This section details HTS assays for four such targets.
Enoyl-Acyl Carrier Protein Reductase (InhA)
InhA is a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid.[9][10] Direct inhibitors of InhA that do not require activation by the KatG enzyme are sought to combat isoniazid-resistant strains of Mycobacterium tuberculosis.[11][12] A series of pyrrolidine carboxamides has been identified as potent InhA inhibitors through high-throughput screening.[13][14]
Caption: Mycolic acid biosynthesis pathway and the inhibitory action of a this compound on InhA.
This protocol describes a biochemical, absorbance-based assay to screen for inhibitors of InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[10]
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
This compound compound library dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
384-well UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Using an acoustic liquid handler, dispense a small volume (e.g., 20-50 nL) of each compound solution into the wells of a 384-well plate.
-
Add assay buffer to bring the total volume to the desired starting volume, ensuring the final DMSO concentration is ≤ 1%. Include positive controls (DMSO, no inhibitor) and negative controls (no enzyme).
-
Prepare a master mix containing NADH (final concentration 250 µM) in assay buffer. Dispense into all wells.
-
Prepare a master mix of the substrate, DD-CoA (final concentration 25 µM), in assay buffer.
-
Initiate the reaction by adding purified InhA enzyme (final concentration 10-100 nM) to all wells except the negative controls.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound relative to the positive controls.
-
For hit compounds, perform dose-response experiments to determine the IC50 value.
| Compound ID | Modification | IC50 (µM) | Reference |
| s1 | Unsubstituted phenyl | ~10 | [13] |
| s15 | 3-isopropylphenyl | 5.55 | [13][14] |
| p31 | Fused aromatic amine | 1.39 | [13] |
| p33 | Fused aromatic amine | 2.57 | [13] |
| p37 | Piperazine with p-substituted phenyl | 4.47 | [13] |
Plasmodium falciparum N-myristoyltransferase (PfNMT)
N-myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including the malaria parasite Plasmodium falciparum, that catalyzes the attachment of myristate to the N-terminus of substrate proteins.[1][15] Inhibition of PfNMT is a promising strategy for the development of new antimalarial drugs.[16] Pyrrolidine carboxamides have been investigated as potential inhibitors of this enzyme.[5][17]
This protocol is based on a commonly used method for measuring NMT activity and is suitable for HTS. It measures the incorporation of a radiolabeled myristoyl group from [³H]myristoyl-CoA into a peptide substrate.
Materials:
-
Purified recombinant PfNMT enzyme
-
[³H]Myristoyl-CoA
-
Peptide substrate (e.g., derived from the N-terminus of ADP-ribosylation factor)
-
This compound compound library dissolved in DMSO
-
Assay buffer: 50 mM HEPES pH 7.5, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100
-
Stop buffer: 7.5 M Guanidine hydrochloride, 0.5 M EDTA
-
Streptavidin-coated SPA beads
-
384-well microplates
Procedure:
-
Dispense test compounds into 384-well plates.
-
Add a mixture of PfNMT enzyme and the peptide substrate to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding [³H]myristoyl-CoA.
-
Incubate for 30-60 minutes at room temperature.
-
Stop the reaction by adding the stop buffer.
-
Add a suspension of streptavidin-coated SPA beads. The biotinylated peptide substrate will bind to the beads.
-
Seal the plates and allow the beads to settle for at least 2 hours.
-
Measure the radioactivity in each well using a microplate scintillation counter.
| Compound ID | Antiplasmodial IC50 (µM) | Reference |
| 10b | 6.48 (as antioxidant) | [4][5][17] |
| 10c | 8.49 (as antioxidant) | [4][5][17] |
| 10d | 3.02 (as antioxidant) | [4][5][17] |
| 10j | 6.44 (as antioxidant) | [4][5][17] |
| 10o | 4.32 (as antioxidant) | [4][5][17] |
Protein Kinase C delta (PKCδ)
Protein Kinase C delta (PKCδ) is a member of the novel PKC subfamily and is involved in various cellular processes, including cell proliferation, apoptosis, and migration.[7] Its dysregulation has been implicated in cancer, making it an attractive therapeutic target.[7]
Caption: Role of PKCδ in the apoptotic pathway and its inhibition.
This protocol describes a luminescent, homogeneous assay to measure PKCδ activity by quantifying the amount of ADP produced during the kinase reaction.[3][18]
Materials:
-
Purified recombinant PKCδ enzyme
-
PKCδ substrate peptide
-
ATP
-
This compound compound library dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT, 1x PKC Lipid activator mix
-
384-well white, opaque microplates
-
Microplate luminometer
Procedure:
-
Dispense test compounds into 384-well plates.
-
Add a master mix containing PKCδ enzyme and substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a microplate reader.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 10m | Hepatocellular Carcinoma | Comparable to OSU-2S | [7] |
Janus Kinases (JAKs)
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical mediators of cytokine signaling through the JAK-STAT pathway.[19][20][21] Dysregulation of JAK signaling is implicated in autoimmune diseases and cancers, making them important drug targets.[22] The marketed drug Upadacitinib, a JAK1 inhibitor, features a pyrrolidine-1-carboxamide moiety.[21]
Caption: A general workflow for the high-throughput screening and validation of JAK inhibitors.
This protocol describes a homogeneous, fluorescence polarization-based assay to screen for inhibitors of JAK1.[2] The assay measures the binding of a fluorescently labeled probe to the JAK1 kinase domain, where inhibitors compete for this binding.
Materials:
-
Purified recombinant JAK1 (JH2 Pseudokinase Domain)
-
Fluorescently labeled JH2 probe
-
This compound compound library dissolved in DMSO
-
Assay buffer
-
384-well black, low-volume microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Dispense test compounds into 384-well plates.
-
Add a solution of the fluorescently labeled JH2 probe to all wells.
-
Add a solution of the purified JAK1 JH2 domain to all wells.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization of each well. A decrease in FP indicates displacement of the probe by an inhibitor.
-
Calculate the percent inhibition for each compound.
-
For hit compounds, perform dose-response experiments to determine IC50 values.
While specific IC50 values for this compound inhibitors from a screening campaign are not detailed in the provided search results, the clinical candidate R507, a pyrimidine-based compound, demonstrates potent JAK1 inhibition.[20]
| Compound ID | Target | Biochemical IC50 (nM) | Reference |
| R507 (33) | JAK1 | 2.1 | [20] |
| R507 (33) | JAK2 | 12 | [20] |
| R507 (33) | JAK3 | 923 | [20] |
| R507 (33) | TYK2 | 12 | [20] |
Summary and Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel inhibitors against a range of therapeutically relevant targets. The high-throughput screening assays detailed in these application notes provide robust and validated methods for identifying and characterizing potent and selective inhibitors from large compound libraries. The provided protocols for InhA, PfNMT, PKCδ, and JAKs offer a solid foundation for initiating drug discovery campaigns targeting these enzymes. Careful assay design, validation using metrics like the Z'-factor, and a tiered screening approach are critical for the successful identification of high-quality lead compounds for further development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Z-factor - Wikipedia [en.wikipedia.org]
- 8. assay.dev [assay.dev]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. InhA inhibitors as potential antitubercular agents – Oriental Journal of Chemistry [orientjchem.org]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. malariaworld.org [malariaworld.org]
- 16. Design and Synthesis of Inhibitors of Plasmodium falciparum N-Myristoyltransferase, a Promising Target for Anti-Malarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biochemical assays for multiple activation states of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PKCδ Kinase Enzyme System Application Note [worldwide.promega.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HTScan® Jak2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell-Based Assay Development for Pyrrolidine-3-carboxamide Compounds Targeting the CXCR4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a key pharmacophore in modern drug discovery, with derivatives demonstrating a wide range of biological activities. Pyrrolidine-3-carboxamide compounds, in particular, have emerged as a versatile class of molecules with potential therapeutic applications in oncology, immunology, and infectious diseases. One critical target of these compounds is the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR). The interaction between CXCR4 and its cognate ligand, CXCL12 (stromal cell-derived factor-1α), plays a pivotal role in cell trafficking, hematopoiesis, and immune responses. Dysregulation of the CXCR4/CXCL12 signaling axis is implicated in various pathologies, including cancer metastasis and HIV-1 entry into host cells, making CXCR4 an attractive therapeutic target.[1]
This document provides a detailed protocol for a cell-based calcium flux assay designed to identify and characterize this compound compounds as antagonists of the CXCR4 receptor. This assay offers a robust and high-throughput-compatible method for screening compound libraries and determining the potency of potential drug candidates.
Signaling Pathway of CXCR4
CXCR4 is primarily coupled to the Gαi family of G proteins. Upon binding of its ligand, CXCL12, the receptor undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux is a key downstream signaling event that can be readily measured to determine receptor activation.
Experimental Protocols
Principle of the Calcium Flux Assay
This assay measures the antagonist activity of this compound compounds by quantifying their ability to inhibit the increase in intracellular calcium concentration induced by the CXCR4 agonist, CXCL12. Cells stably expressing CXCR4 are pre-loaded with a calcium-sensitive fluorescent dye. The addition of an antagonist compound will block the receptor, and subsequent stimulation with CXCL12 will fail to elicit a calcium flux, resulting in no change in fluorescence. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the fluorescent signal.
Materials and Reagents
-
Cell Line: HEK293 or CHO cells stably expressing human CXCR4.
-
Cell Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-8 AM or a comparable calcium indicator dye.
-
Probenecid: An anion-exchange inhibitor to prevent dye leakage from cells.
-
CXCR4 Agonist: Recombinant human CXCL12/SDF-1α.
-
Reference Antagonist: AMD3100 (Plerixafor).
-
Test Compounds: this compound compounds dissolved in DMSO.
-
Assay Plates: 384-well black-walled, clear-bottom microplates.
-
Instrumentation: A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Experimental Workflow
Step-by-Step Protocol
-
Cell Plating:
-
On the day before the assay, harvest CXCR4-expressing cells and resuspend them in fresh culture medium.
-
Seed the cells into 384-well black-walled, clear-bottom plates at a density of 15,000-20,000 cells per well in a volume of 40 µL.
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., Fluo-8 AM at 4 µM) and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the wells and add 40 µL of the dye loading solution to each well.
-
Incubate the plates for 1 hour at 37°C, protected from light.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the this compound test compounds, the reference antagonist (AMD3100), and a vehicle control (DMSO) in assay buffer. The final DMSO concentration in the assay should be ≤ 0.5%. A typical concentration range for the test compounds would be from 0.1 nM to 10 µM.
-
Add 20 µL of the diluted compounds to the respective wells of the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Addition and Fluorescence Measurement:
-
Prepare a solution of CXCL12 in assay buffer at a concentration that elicits a submaximal response (EC₈₀), which should be predetermined in an agonist dose-response experiment.
-
Place the cell plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., excitation at 490 nm and emission at 525 nm for Fluo-8) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 20 µL of the CXCL12 solution into each well and continue to record the fluorescence signal for 2-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the vehicle control (0% inhibition) and a control with a saturating concentration of the reference antagonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Data Presentation
The inhibitory potencies of the this compound compounds are summarized in the table below. The IC₅₀ value represents the concentration of the compound that inhibits 50% of the CXCL12-induced calcium response.
| Compound ID | Compound Structure | IC₅₀ (nM) in Calcium Flux Assay[2] |
| P3C-001 | This compound Scaffold | To be determined |
| Compound 46 (Reference) | (S)-N-(1-(7-methoxy-1-methyl-1H-indazol-5-yl)ethyl)-1-(pyridin-2-ylmethyl)this compound | 0.25 |
| AMD3100 (Reference) | 1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,8,11-tetraazacyclotetradecane) | 572 |
Note: The IC₅₀ value for Compound 46, a known pyrrolidine-based CXCR4 antagonist, is provided as a reference for expected potency.[2] The IC₅₀ for AMD3100 is also provided for comparison.[3]
Conclusion
The described cell-based calcium flux assay provides a reliable and efficient method for the identification and characterization of this compound compounds as CXCR4 antagonists. This protocol can be readily adapted for high-throughput screening campaigns to discover novel drug candidates targeting the CXCR4/CXCL12 signaling pathway, which is implicated in a multitude of diseases. The detailed workflow and data analysis procedures outlined in this document will aid researchers in the successful implementation of this assay in their drug discovery efforts.
References
- 1. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolidine-3-carboxamide Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of pyrrolidine-3-carboxamide derivatives in cancer cell line research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer potential of this class of compounds.
Introduction
This compound derivatives have emerged as a promising scaffold in the development of novel anti-cancer agents. These compounds have demonstrated significant antiproliferative activity across a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling molecules crucial for cancer cell growth and survival, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). This document outlines the anti-cancer activities of selected this compound derivatives, provides detailed protocols for their evaluation, and illustrates the pertinent signaling pathways.
Data Presentation: Anti-cancer Activity of this compound Derivatives
The following tables summarize the quantitative data on the anti-cancer activity of various this compound derivatives against several human cancer cell lines.
Table 1: Antiproliferative Activity (IC50 in µM) of Selected this compound Derivatives
| Compound/Derivative | A-549 (Lung) | MCF-7 (Breast) | Panc-1 (Pancreatic) | HT-29 (Colon) | Reference Compound |
| Compound 7g | < 1.10 | < 1.10 | - | < 1.10 | Doxorubicin (1.10 µM)[1] |
| Mean of 7e, 7g, 7k, 7n, 7o | - | - | - | - | Doxorubicin (1.10 µM)[1] |
| Compound 7g (Mean) | 0.90 | 0.90 | - | 0.90 | - |
Note: A lower IC50 value indicates greater potency.
Table 2: Kinase Inhibitory Activity (IC50 in nM) of Selected this compound Derivatives
| Compound/Derivative | EGFR | CDK2 | Reference Compound (EGFR) | Reference Compound (CDK2) |
| Compounds 7e, 7g, 7k, 7n, 7o (Range) | 87 - 107 | 15 - 31 | Erlotinib (80 nM)[1] | Dinaciclib (20 nM)[1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include untreated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and Caspase-3.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, and anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with RIPA buffer. Determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-PAGE.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels, normalized to a loading control like β-actin.
EGFR/CDK2 Kinase Inhibition Assay
This biochemical assay measures the ability of the this compound derivatives to inhibit the enzymatic activity of EGFR and CDK2.
Materials:
-
Recombinant human EGFR or CDK2/Cyclin A enzyme
-
Kinase buffer
-
ATP
-
Specific peptide substrate for each kinase
-
This compound derivatives
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the respective kinase, and the specific substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which converts ADP to ATP and generates a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: EGFR and CDK2 signaling pathways targeted by this compound derivatives.
Caption: General experimental workflow for evaluating this compound derivatives.
References
Application of Pyrrolidine-3-carboxamide in HIV Protease Inhibition Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3] Inhibition of this aspartyl protease leads to the production of immature, non-infectious viral particles, making it a critical target for antiretroviral therapy.[1][4] Pyrrolidine-3-carboxamide derivatives have emerged as a promising class of HIV-1 protease inhibitors, demonstrating potent enzymatic and antiviral activities.[5] This document provides detailed application notes and protocols for the use of this compound and its analogs in HIV protease inhibition assays, intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
HIV-1 protease is a homodimeric enzyme with a catalytic site formed at the dimer interface, featuring a conserved Asp-Thr-Gly triad.[2] The enzyme binds to specific cleavage sites within the viral polyproteins and catalyzes the hydrolysis of peptide bonds. This compound based inhibitors are designed to mimic the transition state of this hydrolysis reaction, binding tightly to the active site of the protease and blocking its catalytic activity. This competitive inhibition prevents the processing of viral polyproteins, thereby halting the maturation of new, infectious virions.[2][6]
Quantitative Data on this compound Derivatives
The inhibitory potency of various this compound derivatives against HIV-1 protease has been evaluated in numerous studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics used to quantify the efficacy of these inhibitors. A summary of reported values for selected compounds is presented below.
| Compound ID | P2 Ligand | P2' Ligand | IC50 (nM) | Ki (pM) | Reference |
| 34b | (R)-pyrrolidine-3-carboxamide | 4-hydroxyphenyl | 0.32 | - | [5] |
| 12 | bis-THF | p-carboxamide-phenyl | - | 8.9 | [6][7] |
| 4 | bis-THF | p-carboxamide-phenyl | - | 8.9 | [7] |
| 85 | bis-THF | (R)-5,5-dimethylthiazolidine-4-carboxamide | - | 5.2 | [6] |
| 181 | (R)-piperidine-3-carboxamide | 4-methoxybenzenesulfonamide | 0.13 | - | [8] |
Experimental Protocols
Förster Resonance Energy Transfer (FRET)-Based HIV-1 Protease Inhibition Assay
This is a widely used method for high-throughput screening of HIV-1 protease inhibitors due to its sensitivity and suitability for automation.[4][9]
Principle: The assay utilizes a synthetic peptide substrate that contains a specific HIV-1 protease cleavage site flanked by a FRET donor (e.g., a fluorophore) and a quencher molecule (acceptor). In the intact substrate, the close proximity of the donor and acceptor results in quenching of the donor's fluorescence. Upon cleavage by HIV-1 protease, the donor and acceptor are separated, leading to an increase in fluorescence intensity, which is proportional to the enzyme's activity.[9][10]
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., derived from a known cleavage site)[11]
-
Assay Buffer (e.g., 100 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
This compound test compounds
-
Reference inhibitor (e.g., Pepstatin A)[11]
-
DMSO (for dissolving compounds)
-
Black 96-well or 384-well microplate[11]
-
Fluorescence microplate reader[11]
Protocol:
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C. Add fresh DTT before use.
-
Dissolve the FRET peptide substrate in DMSO to prepare a stock solution.
-
Dissolve the this compound test compounds and reference inhibitor in DMSO to create stock solutions. Prepare serial dilutions in Assay Buffer.
-
Dilute the recombinant HIV-1 protease in cold Assay Buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Procedure:
-
Add 10 µL of each test compound dilution or control solution to the appropriate wells of a 96-well black microplate.[4]
-
For the "enzyme control" (no inhibitor), add 10 µL of Assay Buffer containing the same final concentration of DMSO as the test compound wells.[4]
-
Add 80 µL of the HIV-1 protease working solution to all wells except for the "no enzyme" control. For the "no enzyme" control, add 80 µL of Assay Buffer.[4]
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding to the enzyme.[4]
-
Initiate the reaction by adding 10 µL of the FRET substrate working solution to all wells.[4]
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at 37°C for 1-3 hours, with readings taken every 1-2 minutes.[4] Use excitation and emission wavelengths appropriate for the specific FRET pair used.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-Based HIV-1 Protease Inhibition Assay
This method is a solid-phase enzyme immunoassay that can also be used to quantify HIV-1 protease activity and inhibition.
Principle: A substrate protein, typically a recombinant fragment of the Gag polyprotein, is immobilized on the surface of a microplate well. The immobilized substrate is then incubated with HIV-1 protease in the presence or absence of an inhibitor. The extent of substrate cleavage is detected using a specific antibody that recognizes either the cleaved or uncleaved form of the substrate.[4]
Materials:
-
Recombinant HIV-1 Protease
-
Recombinant Gag substrate protein
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk in Wash Buffer)
-
Assay Buffer (as described for the FRET assay)
-
This compound test compounds
-
Primary antibody specific for the cleaved or uncleaved substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2 N H2SO4)
-
96-well ELISA plate
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the Gag substrate protein in Coating Buffer and add 100 µL to each well of a 96-well ELISA plate.[4]
-
Incubate overnight at 4°C.[4]
-
Wash the plate three times with Wash Buffer.[4]
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4]
-
Wash the plate three times with Wash Buffer.[4]
-
-
Enzymatic Reaction:
-
Prepare dilutions of the test compounds and controls in Assay Buffer.
-
Add 50 µL of the test compound dilutions or controls to the appropriate wells.[4]
-
Add 50 µL of HIV-1 protease diluted in Assay Buffer to all wells except the "no enzyme" control. Add 50 µL of Assay Buffer to the "no enzyme" control wells.[4]
-
Incubate the plate for a defined period (e.g., 1-2 hours) at 37°C to allow for substrate cleavage.[4]
-
-
Detection:
-
Wash the plate five times with Wash Buffer.[4]
-
Add 100 µL of the diluted primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).[4]
-
Stop the reaction by adding 100 µL of Stop Solution to each well.[4]
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.[4]
-
Calculate the percentage of inhibition based on the absorbance values, where a higher signal corresponds to less cleavage (and thus more inhibition).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Caption: HIV life cycle and the point of inhibition by this compound.
Caption: Experimental workflow for the FRET-based HIV-1 protease inhibition assay.
References
- 1. An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 3. medmedchem.com [medmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel HIV-1 protease inhibitors containing pyrrolidine-derived P2 ligands to combat drug-resistant variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-ligand X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Heterocyclic HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Targeting Mycobacterium tuberculosis InhA with Pyrrolidine-3-carboxamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the discovery of novel antitubercular agents with new mechanisms of action.[1][2] The enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial type II fatty acid synthase (FAS-II) system, is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[3][4] InhA is the primary target of the frontline drug isoniazid (INH). However, INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase KatG.[3][4][5] A significant portion of INH resistance arises from mutations in the katG gene, preventing this activation.[5][6]
Direct inhibitors of InhA circumvent the need for KatG activation and are therefore promising candidates for the treatment of INH-resistant tuberculosis.[4][6] Pyrrolidine-3-carboxamide derivatives have emerged as a novel and potent class of direct InhA inhibitors, discovered through high-throughput screening.[1][6] These compounds have been shown to bind directly to the InhA active site, effectively inhibiting its enzymatic activity. Subsequent structure-activity relationship (SAR) studies and optimization have led to the development of derivatives with significantly improved potency.[1][6]
These application notes provide a comprehensive overview of the methodologies for the evaluation of this compound derivatives as InhA inhibitors, including detailed experimental protocols and data presentation guidelines.
Data Presentation: In Vitro Efficacy of this compound Derivatives
The following tables summarize the in vitro activity of a selection of this compound derivatives against the InhA enzyme and M. tuberculosis.
Table 1: InhA Enzymatic Inhibition by this compound Derivatives
| Compound ID | Substitutions on Phenyl Ring (Ring A) | IC50 (µM) |
| d6 | 3-CF3 | 63.30 ± 2.45 |
| d7 | 3-Me, 5-Me | 3.14 ± 0.12 |
| d8 | 2-Me, 3-Cl | 23.12 ± 1.00 |
| d9 | 2-Me, 4-NO2 | 31.37 ± 1.45 |
| d10 | 3-F, 5-F | 1.49 ± 0.05 |
| d11 | 3-Cl, 5-Cl | 0.39 ± 0.01 |
| d12 | 3-Br, 5-CF3 | 0.85 ± 0.05 |
| d13 | 3-OMe, 5-CF3 | 1.30 ± 0.04 |
| d14 | 3-CF3, 5-CF3 | 3.67 ± 0.17 |
| d15 | 2-OMe, 5-Cl | 1.60 ± 0.06 |
| d16 | 3-Cl, 4-F | 14.83 ± 0.98 |
| s15 | 3-isopropyl | 5.55 |
Data extracted from He, X. et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323.[6]
Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against purified Mtb InhA. The assay monitors the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the test compound in the assay buffer. Ensure the final DMSO concentration in all wells is consistent (e.g., 1-2%). Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of approximately 250 µM.[4]
-
Add the InhA enzyme to each well to a final concentration of 20-100 nM.[4][7]
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding the substrate (e.g., DD-CoA) to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes at 25°C.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis
This protocol describes the determination of the minimum inhibitory concentration (MIC) of the test compounds required to inhibit the growth of M. tuberculosis using the broth microdilution method.
Materials:
-
M. tuberculosis H37Rv strain (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds dissolved in DMSO
-
Sterile 96-well microplates
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water) or a suitable growth indicator
-
Plate reader for colorimetric or fluorometric analysis
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.
-
Add 100 µL of the test compound solution to the first well of a row and perform 2-fold serial dilutions across the plate. The last well should contain no compound (growth control).
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 0.5 and then diluted to achieve a final concentration of approximately 10^5 CFU/mL in the wells.[8]
-
Add 100 µL of the bacterial inoculum to each well.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, add 20-30 µL of resazurin solution to each well and incubate for a further 24-48 hours.
-
Visually inspect the wells or measure the fluorescence/absorbance. A color change from blue to pink (for resazurin) indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[8]
Protocol 3: Cytotoxicity Assay in a Mammalian Cell Line
This protocol outlines a method to assess the cytotoxicity of the this compound derivatives against a mammalian cell line (e.g., HepG2, THP-1, or Vero cells) using the MTT assay.
Materials:
-
Mammalian cell line of choice
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Test compounds dissolved in DMSO
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated wells as a negative control and untreated wells as a baseline.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of InhA inhibition by this compound derivatives.
Caption: Drug discovery workflow for this compound InhA inhibitors.
Caption: Experimental workflow for evaluating this compound derivatives.
References
- 1. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fujc.pp.ua [fujc.pp.ua]
- 3. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Development of Pyrrolidine-3-carboxamide based ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Pyrrolidine-3-carboxamide based inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This document is intended to guide researchers through the synthesis, biological evaluation, and characterization of this promising class of therapeutic agents.
Introduction to ROCK and this compound Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in regulating a wide array of cellular processes, including cell adhesion, motility, proliferation, and apoptosis. Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of numerous diseases, including hypertension, glaucoma, cancer, and neurological disorders. Consequently, the development of potent and selective ROCK inhibitors has emerged as a significant therapeutic strategy.
The this compound scaffold represents a promising structural motif for the design of novel ROCK inhibitors. The inherent three-dimensional nature of the pyrrolidine ring allows for precise spatial orientation of substituents to interact with key residues in the ATP-binding pocket of the ROCK kinase domain. The carboxamide moiety provides a versatile point for modification to optimize potency, selectivity, and pharmacokinetic properties.
The ROCK Signaling Pathway
The ROCK signaling cascade is a central regulator of cellular contractility and cytoskeletal dynamics. The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. Activated ROCK phosphorylates a number of downstream substrates, leading to various cellular responses. A simplified diagram of this pathway is presented below.
Caption: The ROCK signaling pathway and the point of inhibition.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of a hypothetical series of this compound based ROCK inhibitors. This data is for illustrative purposes to demonstrate the structure-activity relationship (SAR) that could be observed.
| Compound ID | R1 Group | R2 Group | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) |
| PRC-001 | H | Phenyl | 580 | 450 |
| PRC-002 | Methyl | Phenyl | 250 | 210 |
| PRC-003 | H | 4-Fluorophenyl | 120 | 95 |
| PRC-004 | H | 4-Chlorophenyl | 85 | 60 |
| PRC-005 | H | 3,4-Dichlorophenyl | 30 | 22 |
| PRC-006 | H | 4-Pyridyl | 15 | 10 |
| PRC-007 | Methyl | 4-Pyridyl | 45 | 35 |
Note: IC50 values are hypothetical and for illustrative purposes only.
Experimental Protocols
General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of N-substituted this compound derivatives.
Workflow for Synthesis and Evaluation
Caption: General workflow from synthesis to biological evaluation.
Materials:
-
(S)-Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc)2O
-
Desired amine (e.g., 4-aminopyridine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection of Pyrrolidine-3-carboxylic acid:
-
Dissolve (S)-pyrrolidine-3-carboxylic acid in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Add a solution of (Boc)2O in dioxane dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the mixture with 1N HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO4, and concentrate in vacuo to yield N-Boc-(S)-pyrrolidine-3-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of N-Boc-(S)-pyrrolidine-3-carboxylic acid in DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired amine (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-Boc protected this compound derivative.
-
-
N-Boc Deprotection:
-
Dissolve the N-Boc protected this compound in DCM.
-
Add TFA (10 eq) dropwise at 0°C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO3.
-
Dry the organic layer over MgSO4 and concentrate to yield the final this compound product.
-
In Vitro ROCK Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a method to determine the IC50 values of the synthesized compounds against ROCK1 and ROCK2 kinases.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., S6K substrate peptide)
-
ATP
-
Synthesized this compound inhibitors
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in kinase buffer with 1% DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (1% DMSO).
-
Add 2 µL of ROCK enzyme (concentration determined by titration) to each well.
-
Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the Km value for the respective ROCK isoform.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay: Inhibition of Myosin Light Chain (MLC) Phosphorylation
This protocol assesses the ability of the inhibitors to block ROCK activity within a cellular context by measuring the phosphorylation of a key downstream substrate, Myosin Light Chain.
Materials:
-
Human umbilical vein endothelial cells (HUVECs) or a similar relevant cell line
-
Cell culture medium and supplements
-
Lysophosphatidic acid (LPA) or other ROCK pathway activator
-
Synthesized this compound inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment and reagents
-
Primary antibodies: anti-phospho-MLC2 (Thr18/Ser19), anti-total-MLC2, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of the this compound inhibitor or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPA (e.g., 10 µM) for 15-30 minutes to induce ROCK activation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-MLC2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total MLC2 and GAPDH as loading controls.
-
Quantify the band intensities and normalize the phospho-MLC2 signal to total MLC2 and the loading control.
Conclusion
The development of this compound based ROCK inhibitors presents a promising avenue for the discovery of novel therapeutics for a range of diseases. The protocols and information provided in these application notes offer a foundational framework for the synthesis, in vitro screening, and cellular characterization of this class of compounds. Further optimization of the this compound scaffold, guided by detailed structure-activity relationship studies, has the potential to yield highly potent and selective ROCK inhibitors with favorable drug-like properties.
Pyrrolidine-3-Carboxamides: A Promising Scaffold for Novel Antimalarial Agents
Application Notes and Protocols for Researchers and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Pyrrolidine-3-carboxamide derivatives have recently emerged as a promising class of compounds exhibiting potent antiplasmodial activity. This document provides a comprehensive overview of the application of this scaffold in antimalarial drug discovery, including key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Summary: In Vitro and In Vivo Efficacy
The following tables summarize the antiplasmodial activity and efficacy of representative this compound derivatives from recent studies.
Table 1: In Vitro Antiplasmodial Activity of Sulphonamide Pyrrolidine Carboxamide Derivatives against P. falciparum (3D7 Strain)[1][2][3]
| Compound ID | Structure | IC50 (µM) |
| 10o | Adamantanyl-substituted derivative | 2.40 |
| 10m | Thiazol-substituted derivative | 3.10 |
| 10n | Thiazol-substituted derivative | 3.50 |
| 10d | Phenyl-substituted derivative | 4.20 |
| 10j | Pyridinyl-substituted derivative | 4.80 |
| 10b | Phenyl-substituted derivative | 5.30 |
| 10c | Phenyl-substituted derivative | 5.80 |
| Chloroquine | (Reference Drug) | 0.06 |
Table 2: In Vitro and In Vivo Efficacy of a 4-Aryl-N-benzylthis compound Derivative ((+)-54b/CWHM-1008)[4]
| Assay Type | P. falciparum Strain | Parameter | Value |
| In Vitro Antiplasmodial Activity | 3D7 (drug-sensitive) | EC50 | 46 nM |
| Dd2 (drug-resistant) | EC50 | 21 nM | |
| In Vivo Efficacy (Mouse Model) | P. berghei | ED99 | ~30 mg/kg/day (oral) |
| Pharmacokinetics (Mouse) | Half-life (t½) | 4.4 hours |
Experimental Protocols
Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.
Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum culture (synchronized to the ring stage)
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II or human serum)
-
Human red blood cells (O+)
-
Test compounds and reference antimalarial drug (e.g., Chloroquine)
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain (10,000x stock)
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)
-
Humidified incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drug in complete culture medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Plate Seeding: Add 10 µL of the compound dilutions to the assay plate.
-
Parasite Suspension: Prepare a parasite suspension of 2% parasitemia and 2% hematocrit in complete culture medium.
-
Incubation: Add 90 µL of the parasite suspension to each well of the assay plate. Incubate the plate for 72 hours at 37°C in the gassed, humidified incubator.
-
Lysis and Staining:
-
Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:5000 in the lysis buffer.
-
After incubation, add 100 µL of the SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
-
Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration using a non-linear regression analysis.
Protocol 2: In Vivo Antimalarial Efficacy Study (4-Day Suppressive Test in a P. berghei Mouse Model)
This protocol evaluates the in vivo efficacy of a test compound by assessing its ability to suppress parasitemia in infected mice.
Materials:
-
Plasmodium berghei (e.g., ANKA strain)
-
Female Swiss albino mice (6-8 weeks old)
-
Vehicle for compound administration (e.g., 7% Tween 80, 3% ethanol in water)
-
Test compound and reference drug (e.g., Chloroquine)
-
Giemsa stain
-
Microscope
Procedure:
-
Infection: Infect mice intraperitoneally with 1 x 10⁷ P. berghei-parasitized red blood cells.
-
Compound Administration:
-
Randomly divide the infected mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).
-
Two to four hours post-infection, administer the first dose of the respective treatments orally or via the desired route.
-
Continue treatment once daily for four consecutive days.
-
-
Parasitemia Monitoring:
-
On day 4 post-infection, prepare thin blood smears from the tail vein of each mouse.
-
Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.
-
-
Data Analysis:
-
Calculate the average parasitemia for each group.
-
Determine the percentage of suppression of parasitemia for each treatment group relative to the vehicle control group.
-
The ED90 or ED99 (effective dose required to suppress parasitemia by 90% or 99%) can be calculated using dose-response analysis.
-
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the development of this compound-based antimalarial agents.
Caption: Antimalarial Drug Discovery Workflow.
Caption: Proposed Mechanisms of Action.
Caption: Structure-Activity Relationship Logic.
References
- 1. Pyrrolidine derivatives as plasmepsin inhibitors: binding mode analysis assisted by molecular dynamics simulations of a highly flexible protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.nyu.edu [med.nyu.edu]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: LAG-3 Targeted Small Molecules with a Pyrrolidine-3-carboxamide Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphocyte-activation gene 3 (LAG-3) has emerged as a critical immune checkpoint receptor that negatively regulates T cell activation and promotes tumor immune evasion.[1][2][3][4] While monoclonal antibodies targeting LAG-3 have shown clinical success, the development of small molecule inhibitors offers potential advantages in terms of oral bioavailability, improved tumor penetration, and manufacturing costs.[1] This document provides detailed application notes and protocols for a novel class of LAG-3 targeted small molecules featuring a pyrrolidine-3-carboxamide core. These compounds have been identified through DNA-Encoded Chemical Library (DEL) screening and optimized to potently inhibit the interaction between LAG-3 and its primary ligand, MHC class II.[2][3][5]
Featured Compound: Compound 11
Compound 11 is a potent, small molecule LAG-3 inhibitor identified through optimization of a hit from a 4.2-billion compound DEL screen.[2][5] It binds to LAG-3 with submicromolar affinity and effectively disrupts the LAG-3/MHCII interaction, leading to enhanced T cell effector functions.[2][3][5]
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of Lead Compounds
| Compound ID | Target | Assay Type | KD (μM) | EC50 (μM) | Reference |
| Compound 11 | Human LAG-3 | Microscale Thermophoresis (MST) | 0.45 ± 0.12 | - | [2] |
| Compound 11 | Human LAG-3 | LAG-3/MHCII Blockade Bioassay | - | 0.31 ± 0.09 | [2] |
| LAG-3 Hit II | Human LAG-3 | Microscale Thermophoresis (MST) | 4.32 ± 1.02 | - | [2] |
| LAG-3 Hit II | Human LAG-3 | Surface Plasmon Resonance (SPR) | 2.97 ± 1.69 | - | [2] |
Table 2: Pharmacokinetic Properties of Compound 11
| Parameter | Value | Unit |
| Clearance (CL) | 35.8 | mL/min/kg |
| Volume of Distribution (Vdss) | 3.2 | L/kg |
| Half-life (t1/2) | 1.8 | h |
| Bioavailability (F) | 25 | % |
| (Data obtained from in vivo studies in mice)[5] |
Experimental Protocols
DNA-Encoded Chemical Library (DEL) Screening Protocol
This protocol outlines the general workflow for identifying novel LAG-3 binding small molecules from a vast chemical library.
Workflow:
-
Target Immobilization: Recombinant human LAG-3 protein is immobilized on magnetic beads.
-
Library Incubation: The DNA-encoded library (e.g., a 4.2-billion compound library) is incubated with the LAG-3-coated beads.
-
Washing: Non-binding library members are removed through a series of wash steps.
-
Elution: Bound compounds are eluted from the beads.
-
PCR Amplification & Sequencing: The DNA tags of the eluted compounds are amplified by PCR and then sequenced to identify the chemical structures of the binders.
-
Hit Confirmation: The identified hits are resynthesized without the DNA tag and their binding to LAG-3 is confirmed using biophysical methods.[2][6]
Microscale Thermophoresis (MST) for Binding Affinity Determination
MST is used to quantify the binding affinity between the small molecule inhibitors and LAG-3.
Materials:
-
Recombinant human LAG-3 protein
-
Fluorescently labeled LAG-3 (e.g., via NHS-ester labeling)
-
Test compounds (e.g., Compound 11)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
Protocol:
-
A constant concentration of fluorescently labeled LAG-3 is mixed with a serial dilution of the test compound.
-
The mixtures are incubated to allow binding to reach equilibrium.
-
The samples are loaded into MST capillaries.
-
The MST instrument measures the change in fluorescence as a localized temperature gradient is applied.
-
The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (KD) is determined by fitting the data to a binding curve.[2]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to further characterize the binding kinetics of the small molecules to LAG-3.
Materials:
-
Recombinant human LAG-3 protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit
-
Running buffer (e.g., HBS-EP+)
-
Test compounds
Protocol:
-
LAG-3 protein is immobilized on the sensor chip surface using standard amine coupling chemistry.
-
A series of concentrations of the test compound are injected over the chip surface.
-
The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the surface.
-
The resulting sensorgrams are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[2]
LAG-3/MHCII Blockade Bioassay (Cell-Based)
This assay measures the ability of the small molecule inhibitors to block the interaction between LAG-3 and MHCII on the cell surface and restore T cell activation.
Principle:
This assay utilizes two engineered cell lines: LAG-3 Effector Cells (Jurkat T cells expressing human LAG-3 and a luciferase reporter driven by an NFAT response element) and MHCII APC Cells (an antigen-presenting cell line expressing human MHC class II). When co-cultured, the interaction between LAG-3 and MHCII inhibits T cell receptor (TCR) signaling, resulting in a low luciferase signal. A LAG-3 inhibitor will block this interaction, restoring TCR signaling and leading to a dose-dependent increase in luminescence.[7]
Materials:
-
LAG-3 Effector Cells (e.g., Promega, Cat.# JA1111)
-
MHCII APC Cells (e.g., Promega, Cat.# JA1111)
-
Cell culture medium
-
Test compounds
-
Luminescent substrate (e.g., Bio-Glo™ Reagent)
-
Luminometer
Protocol:
-
Plate the MHCII APC Cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Add the LAG-3 Effector Cells to the wells to initiate the co-culture.
-
Incubate the plate for a specified period (e.g., 6 hours) to allow for cell-cell interaction and signaling.
-
Add the luminescent substrate to the wells.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence signal against the compound concentration and determine the EC50 value.[2][7]
Visualizations
Caption: LAG-3 Signaling Pathway and Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Discovery of First-in-Class Small Molecule Inhibitors of Lymphocyte Activation Gene 3 (LAG-3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LAG-3 Inhibitors: Novel Immune Checkpoint Inhibitors Changing the Landscape of Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Optimization of LAG-3-Targeted Small Molecules via DNA-Encoded Chemical Library (DEL) Screening for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. promega.com [promega.com]
Troubleshooting & Optimization
Technical Support Center: Pyrrolidine-3-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Pyrrolidine-3-carboxamide and its derivatives.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions to improve reaction outcomes.
Question: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in this compound synthesis can arise from several factors, including incomplete reactions, formation of side products, or product degradation. Here are some common causes and troubleshooting steps:
-
Incomplete Activation of the Carboxylic Acid: The initial step in many amide bond formations is the activation of a carboxylic acid. If this activation is inefficient, the subsequent reaction with the amine will be poor.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in reaction efficiency.
-
Solution: Systematically optimize the reaction conditions. For instance, in [3+2] cycloaddition reactions, lower temperatures may enhance selectivity, though potentially requiring longer reaction times.[2] Conversely, some reactions may need reflux conditions for good conversion.[2] The choice of solvent can also significantly impact the yield; a solvent screen may be beneficial.[2]
-
-
Presence of Water: Moisture in the reaction can quench activated intermediates, leading to reduced product formation.
-
Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
-
Solution: Analyze the crude reaction mixture to identify major byproducts. This can provide insight into competing reaction pathways. Adjusting reaction conditions, such as temperature or the order of reagent addition, can help minimize side product formation. In some cases, a change in synthetic strategy may be necessary. For instance, it was found that a byproduct in one synthesis could be converted to the desired product by treatment with acid.[3]
-
Question: How can I improve the stereoselectivity of my reaction?
Answer:
Achieving high stereoselectivity is often a key challenge. The following factors can influence the stereochemical outcome of the reaction:
-
Catalyst Choice and Loading: The catalyst is crucial for controlling stereoselectivity in asymmetric synthesis.
-
Solvent Effects: The solvent can influence the stability of diastereomeric transition states.
-
Solution: Experiment with a range of solvents. For example, in 1,3-dipolar cycloadditions, moving from polar protic solvents like methanol to more sterically hindered alcohols like isopropanol has been shown to improve selectivity.[2]
-
-
Temperature: Reaction temperature can affect the energy difference between transition states leading to different stereoisomers.
-
Solution: Optimize the reaction temperature. Lowering the temperature often enhances stereoselectivity, although it may slow down the reaction rate.[2]
-
Question: I am having difficulty purifying my this compound product. What are some effective purification strategies?
Answer:
Purification can be challenging due to the polarity of the product and the presence of similar impurities.
-
Column Chromatography: This is a common method for purifying pyrrolidine derivatives.
-
Solution: Optimize the eluent system for column chromatography on silica gel to achieve good separation.[2]
-
-
Acid-Base Extraction: This technique can be used to separate the product from non-basic or non-acidic impurities.
-
Solution: If the product contains a basic nitrogen atom, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[4]
-
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Solution: Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: Common synthetic approaches include:
-
Amide coupling reactions: This involves the coupling of a pyrrolidine-3-carboxylic acid derivative with an appropriate amine. The carboxylic acid is typically activated first.[1]
-
Asymmetric Michael addition: This method can be used to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives.[5]
-
1,3-Dipolar cycloaddition: This is an effective method for preparing substituted pyrrolidines.[6]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can significantly influence both the yield and stereoselectivity of the reaction. It can affect the solubility of reactants and catalysts, as well as the stability of reaction intermediates and transition states. For example, in certain 1,3-dipolar cycloadditions, an improvement in selectivity has been observed when changing from polar protic solvents to more sterically hindered alcohols.[2]
Q3: What is the role of the catalyst in achieving high stereoselectivity?
A3: In asymmetric synthesis, a chiral catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. Chiral metal-ligand complexes and organocatalysts are commonly used to induce high enantioselectivity in the synthesis of pyrrolidine derivatives.[2]
Data Presentation
Table 1: Effect of Solvent on Diastereoselectivity in a [3+2] Cycloaddition Reaction
| Solvent | Diastereomeric Ratio (d.r.) |
| Methanol | Lower Selectivity |
| Isopropanol | Improved Selectivity |
| tert-Butanol | Improved Selectivity |
| Data derived from qualitative statements in the literature.[2] |
Table 2: Optimization of a Michael Addition Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| Catalyst F | CH2Cl2 | 24 | 48 | 70 | 94 |
| Catalyst G | CH2Cl2 | 24 | 48 | 61 | 93 |
| Data is illustrative and based on reported findings.[5] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Michael Addition
-
Reaction Setup: To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 equivalent) in a suitable solvent (e.g., CH2Cl2) at the desired temperature, add the nitroalkane (1.2-1.5 equivalents).[5][7]
-
Catalyst Addition: Add the organocatalyst (e.g., a chiral primary amine-thiourea catalyst, 0.1 equivalents).[7]
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor its progress using Thin Layer Chromatography (TLC).[7]
-
Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with an appropriate organic solvent.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: General Procedure for Amide Coupling using an Activating Agent
-
Activation: Dissolve the pyrrolidine-3-carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DCM) and cool to 0 °C. Add the activating agent (e.g., oxalyl chloride or a peptide coupling reagent like HATU) and stir for the recommended time to form the activated species.[8]
-
Amidation: In a separate flask, dissolve the amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine or DIPEA) in the same anhydrous solvent.
-
Reaction: Slowly add the amine solution to the activated acid solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting guide for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20200369608A1 - Processes for preparing pyrrolidine compounds - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolidine-3-carboxamide Derivatives Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Pyrrolidine-3-carboxamide derivatives.
Troubleshooting Guide
This guide is designed to help you overcome common solubility issues in a question-and-answer format.
Q1: My this compound derivative is poorly soluble in aqueous buffers. Where do I start?
A1: Poor aqueous solubility is a common characteristic of lipophilic molecules like many this compound derivatives. The initial step is to determine the compound's baseline solubility and then systematically explore various solubilization strategies.
-
Step 1: Basic Solubility Assessment. Determine the approximate solubility in common laboratory solvents (e.g., water, PBS, DMSO, ethanol). This will provide a baseline for improvement.
-
Step 2: pH Modification. If your derivative has ionizable groups (e.g., a basic pyrrolidine nitrogen), creating a pH-solubility profile is a crucial step. Solubility may be significantly enhanced in acidic or basic conditions.
-
Step 3: Co-solvent Systems. For many applications, using a water-miscible organic co-solvent like DMSO or ethanol can be a straightforward way to increase solubility. However, be mindful of the potential for the co-solvent to affect your experimental system, especially in cell-based assays.
-
Step 4: Advanced Formulation Strategies. If the above methods are insufficient or not suitable for your application, consider more advanced techniques such as the preparation of solid dispersions, nanosuspensions, or co-crystals.
Q2: I've dissolved my compound in DMSO for a stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is no longer high enough to keep the compound dissolved in the aqueous medium.
-
Solution 1: Lower the Final Concentration. The simplest approach is to reduce the final concentration of your compound in the assay.
-
Solution 2: Increase the Co-solvent Concentration. If your experimental system can tolerate it, a slight increase in the final concentration of the co-solvent (e.g., from 0.1% to 0.5% DMSO) may be sufficient to maintain solubility. Always run a vehicle control to account for any effects of the solvent itself.
-
Solution 3: Use a Surfactant. Adding a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, to your assay buffer can help to keep the compound in solution by forming micelles.
-
Solution 4: Prepare a Nanosuspension. For in vivo studies or when organic solvents are not desirable, formulating the compound as a nanosuspension can significantly improve its dispersibility and dissolution rate in aqueous media.
Q3: My biological assay results are inconsistent, and I suspect it's due to poor solubility. How can I confirm this?
A3: Inconsistent results are a hallmark of solubility problems, as the actual concentration of the compound in solution can vary between experiments.
-
Visual Inspection: Carefully observe your assay plates or tubes for any signs of precipitation (e.g., cloudiness, visible particles) after adding your compound.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay in your specific assay medium. This will tell you the concentration at which your compound begins to precipitate under the exact conditions of your experiment.
-
Filtration and Quantification: After preparing your final dilution, filter it through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method (e.g., HPLC-UV). This will tell you the true concentration of the dissolved compound.
Frequently Asked Questions (FAQs)
Q1: What are this compound derivatives?
A1: this compound derivatives are a class of organic molecules that contain a pyrrolidine ring substituted at the 3-position with a carboxamide group. This scaffold is found in a variety of biologically active compounds and is of significant interest in drug discovery.
Q2: Why are these derivatives often poorly soluble?
A2: The solubility of this compound derivatives is influenced by their overall molecular structure. Often, they are relatively large, complex molecules with a high degree of lipophilicity (fat-solubility) and strong intermolecular interactions in the solid state, which contribute to their low aqueous solubility.
Q3: What are the most common strategies to improve the solubility of these compounds?
A3: The most common strategies can be broadly categorized into physical and chemical modifications:
-
Physical Modifications: These include reducing the particle size of the compound (micronization, nanosuspension), creating amorphous solid dispersions with a polymer carrier, and forming co-crystals with a suitable co-former.
-
Chemical Modifications: These involve creating a more soluble version of the molecule, such as a salt form if the parent molecule is acidic or basic, or synthesizing a prodrug that is converted to the active compound in the body.
-
Formulation Aids: The use of solubilizing agents such as co-solvents, surfactants, and cyclodextrins in the formulation is also a widely used approach.
Data Presentation
Physicochemical Properties of Selected Pyrrolidine Carboxamide Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 9a | 415.51 | 1.97 | 2 | 7 |
| 9b | 429.54 | 2.27 | 2 | 7 |
| 9c | 445.54 | 1.92 | 2 | 8 |
| Data for sulphonamide pyrolidine carboxamide derivatives.[1] |
Aqueous Solubility of Selected Pyrrolidine Carboxamide Derivatives
| Compound | Solubility | pH |
| Pyrrolidine-2-carboxamide | >17.1 µg/mL | 7.4 |
| Tetflupyrolimet | 4.7 mg/L | Not Specified |
| Note: Data for specific this compound derivatives is limited in the public domain. The values presented are for structurally related compounds to provide a general understanding. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Media Milling
Objective: To produce a nanosuspension of a poorly soluble this compound derivative to enhance its dissolution rate and bioavailability.
Materials:
-
This compound derivative (API)
-
Stabilizer solution (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) and 0.5% w/v Tween 80 in purified water)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.1-0.5 mm diameter)
-
High-energy planetary ball mill or a similar milling apparatus
-
Particle size analyzer (e.g., dynamic light scattering)
Procedure:
-
Preparation of the Slurry: Disperse the API in the stabilizer solution to form a pre-suspension. The concentration of the API will depend on the desired final concentration of the nanosuspension.
-
Milling: Add the pre-suspension and the milling media to the milling chamber. The volume ratio of the slurry to the milling media is typically around 1:1.
-
Milling Process: Mill the suspension at a high speed for a predetermined time (e.g., 1-6 hours). The optimal milling time should be determined experimentally by monitoring the particle size reduction over time.
-
Separation: After milling, separate the nanosuspension from the milling media by filtration or centrifugation.
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential. Visual inspection for any aggregation or sedimentation should also be performed.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of a this compound derivative with a hydrophilic polymer to improve its solubility and dissolution rate.
Materials:
-
This compound derivative (API)
-
Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, dichloromethane) in which both the API and the polymer are soluble.
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both the API and the polymer in the organic solvent in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Ensure complete dissolution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature. This will result in the formation of a thin film or a solid mass on the wall of the flask.
-
Drying: Further dry the solid mass in a vacuum oven at a suitable temperature (e.g., 40-60 °C) for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the prepared solid dispersion for its drug content, dissolution profile, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous nature of the drug).
Protocol 3: Co-crystallization by Slurry Conversion
Objective: To prepare a co-crystal of a this compound derivative with a suitable co-former to enhance its solubility and dissolution properties.
Materials:
-
This compound derivative (API)
-
Co-former (a pharmaceutically acceptable compound capable of forming hydrogen bonds with the API, e.g., a carboxylic acid or another amide)
-
Solvent in which both the API and the co-former have limited solubility.
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Slurry Preparation: Add the API and the co-former in a specific stoichiometric ratio (e.g., 1:1) to the selected solvent. The amount of solid should be in excess of its solubility to form a slurry.
-
Equilibration: Stir the slurry at a constant temperature for a period of time (e.g., 24-72 hours) to allow for the conversion to the co-crystal phase.
-
Isolation: Isolate the solid phase by filtration.
-
Drying: Dry the isolated solid under vacuum.
-
Characterization: Characterize the resulting solid to confirm co-crystal formation using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy. The solubility and dissolution rate of the co-crystal should then be compared to that of the pure API.
Visualizations
Signaling Pathways
Caption: EGFR/CDK2 Signaling Pathway Inhibition.
Caption: PKCδ Signaling Pathway Modulation.
Experimental Workflows
Caption: Solubility Enhancement Workflow.
References
Technical Support Center: Amide Coupling Reactions for Pyrrolidine-3-carboxamide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with amide coupling reactions to synthesize Pyrrolidine-3-carboxamide and its derivatives.
Troubleshooting Guide
Question: My amide coupling reaction is resulting in a low or no yield. What are the common causes and how can I fix it?
Answer:
Low or non-existent yield in amide coupling reactions is a frequent issue. The primary causes often relate to the activation of the carboxylic acid, the nucleophilicity of the amine, or the overall reaction conditions.[1]
Common Causes & Solutions:
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species. If the coupling reagent is not effective or used in insufficient amounts, this activation will be incomplete.[1]
-
Solution: Ensure you are using at least 1.0-1.5 equivalents of the coupling reagent. Consider pre-activating the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine.[1]
-
-
Amine Deactivation: The amine's nucleophilicity can be compromised. This can happen if an acid-base reaction occurs between the carboxylic acid and the amine, protonating the amine and rendering it non-nucleophilic.[1]
-
Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. Typically, 2.0 equivalents of base are sufficient.[1]
-
-
Steric Hindrance: Bulky chemical groups on either the pyrrolidine-3-carboxylic acid derivative or the amine can physically block the reaction site, slowing down or preventing the coupling.[1]
-
Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting material.
-
Solution: Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also help.[1]
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly affect the outcome.[1]
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low-yield amide coupling reactions.
Question: I am observing significant side products in my reaction. How can I minimize them?
Answer:
Side product formation is a common challenge. The type of side product often depends on the coupling reagents and substrates used.
-
Racemization: If your Pyrrolidine-3-carboxylic acid or amine is chiral, you may observe the formation of the wrong stereoisomer (epimerization or racemization). This is a known issue, especially when using carbodiimide reagents like DCC or EDC.[4][5] The risk is higher with elevated temperatures.[4][6]
-
N-acylurea Formation: When using carbodiimide reagents (DCC, EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the reaction.[4]
-
Guanidinium Byproduct: With uronium/aminium-based reagents like HBTU or HATU, the amine can sometimes react directly with the coupling reagent to form a guanidinium byproduct.[8]
Side Reaction Pathways
Caption: Visualization of common side reaction pathways in amide coupling.
Question: How do I choose the right coupling reagent for my reaction?
Answer:
The choice of coupling reagent is critical and depends on factors like the steric hindrance of your substrates, the risk of racemization, and cost.
| Coupling Reagent | Pros | Cons | Best For |
| EDC / DCC | Inexpensive, widely available.[5][8] EDC's byproduct is water-soluble, simplifying workup.[5] | High risk of racemization without additives.[4][5] DCC byproduct (DCU) is often insoluble and difficult to remove.[5][11] Can cause side reactions like N-acylurea formation.[4] | Simple, non-chiral substrates where cost is a factor. Always use with HOBt or OxymaPure.[4] |
| HATU / HBTU | High coupling efficiency, rapid reaction times, low racemization rates.[7][12] Very effective for sterically hindered amino acids.[7] | More expensive. Can form guanidinium byproducts if the order of addition is incorrect.[8] Potential thermal hazards on a large scale.[11] | Difficult couplings, sterically hindered substrates, and reactions where minimizing racemization is critical.[7] |
| T3P® | Low epimerization. Byproducts are water-soluble, leading to easy workup. Safer than many uronium/aminium reagents.[11] | May require a base like pyridine. | A robust and practical method for a general range of substrates, including those prone to racemization.[13] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for amide coupling reactions? A1: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents.[1] DMF is often preferred as it is polar and can dissolve a wide range of substrates, but it must be anhydrous.[1][3] For some reagents, other solvents like acetonitrile may also be effective.[3]
Q2: What is the role of a base like DIPEA in the reaction? A2: A non-nucleophilic base like DIPEA serves two main purposes: 1) It deprotonates the carboxylic acid to form a carboxylate, which then reacts with the coupling reagent.[7] 2) It neutralizes any acid formed during the reaction, preventing the protonation and deactivation of the amine nucleophile.[1]
Q3: How can I monitor the progress of my reaction? A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to check for the consumption of starting materials and the formation of the desired product.
Q4: I'm having trouble purifying my final product. Any tips? A4: Purification strategies depend on the byproducts.
-
EDC/Water-Soluble Byproducts: If you used EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup (washing the organic layer with water or a mild acid/base solution).[5]
-
DCC/Insoluble Byproducts: The dicyclohexylurea (DCU) byproduct from DCC is largely insoluble in many organic solvents. It can often be removed by filtering the reaction mixture.[5] Recrystallization from a solvent like acetonitrile can also help remove residual DCU.[11]
-
General Purification: For most other impurities, column chromatography on silica gel is a standard and effective method.[14]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for challenging substrates where high efficiency and low racemization are required.[1][7]
-
Preparation: In a dry flask under an inert atmosphere (N₂), dissolve the Pyrrolidine-3-carboxylic acid derivative (1.0 equivalent) in anhydrous DMF.
-
Activation: Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Pre-activation: Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Workup: Once the reaction is complete, quench by adding water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General HATU Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Amide synthesis by acylation [organic-chemistry.org]
- 14. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrrolidine-3-carboxamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of Pyrrolidine-3-carboxamide. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the this compound backbone?
A1: The synthesis of this compound typically involves a two-stage process: the formation of the pyrrolidine ring with a carboxylic acid at the 3-position, followed by amidation. A prevalent and effective method for the first stage is the organocatalytic asymmetric Michael addition. This reaction often utilizes nitroalkanes and α,β-unsaturated esters to construct the pyrrolidine ring with high enantiomeric purity. Subsequent reduction and cyclization yield the pyrrolidine-3-carboxylic acid precursor.
Q2: Which coupling reagents are recommended for the amidation of Pyrrolidine-3-carboxylic acid?
A2: A variety of coupling reagents can be employed for the amidation step. The choice of reagent can significantly impact yield, reaction time, and the extent of side reactions, particularly racemization. Common and effective coupling reagents are summarized in the table below. The selection should be based on the scale of the reaction, the sensitivity of the substrates, and cost considerations.
Q3: How can I minimize racemization during the amidation step?
A3: Racemization at the stereocenter adjacent to the carboxyl group is a common side reaction.[1] To minimize this, consider the following strategies:
-
Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those based on HOBt or HOAt.[2][3]
-
Reaction Temperature: Perform the coupling reaction at a lower temperature, typically between 0 °C and room temperature.
-
Base Selection: Use a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to neutralize salts without promoting side reactions.
-
Activation Time: Minimize the time the carboxylic acid remains in its activated state before the addition of the amine.
Q4: My reaction yield is low. What are the potential causes and solutions?
A4: Low yields in this compound synthesis can arise from several factors. The troubleshooting guide below provides a more detailed breakdown, but common causes include incomplete activation of the carboxylic acid, poor nucleophilicity of the amine, steric hindrance, or suboptimal reaction conditions. To address these, ensure all reagents are pure and anhydrous, optimize the stoichiometry of your coupling reagents and base, and consider screening different solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient carboxylic acid activation.2. Deactivated or protonated amine.3. Presence of water in the reaction.4. Steric hindrance. | 1. Use a more powerful coupling reagent (e.g., HATU, HBTU).2. Ensure the use of a suitable base (e.g., DIPEA) in appropriate stoichiometry to deprotonate the amine salt.3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).4. Increase reaction time and/or temperature. Consider a less sterically hindered starting material if possible. |
| Presence of Multiple Spots on TLC (Side Products) | 1. Racemization.2. Formation of N-acylurea byproduct (with carbodiimide reagents).3. Dimerization or oligomerization.4. Incomplete reaction. | 1. See FAQ Q3 for minimizing racemization.2. Add HOBt or HOAt as an additive to trap the activated intermediate and prevent rearrangement.3. Use high dilution conditions to favor intramolecular reaction.4. Allow the reaction to run for a longer duration or increase the temperature. |
| Difficulty in Product Purification | 1. Co-elution of product with unreacted starting materials or byproducts.2. Product is highly polar and streaks on silica gel.3. Presence of residual coupling reagent byproducts (e.g., DCU). | 1. Optimize the mobile phase for column chromatography. Consider reverse-phase chromatography if the product is sufficiently non-polar.2. Add a small amount of a polar solvent like methanol or an amine like triethylamine to the mobile phase to improve peak shape.3. For carbodiimide-mediated reactions, filter the reaction mixture to remove the insoluble urea byproduct before workup. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Advantages | Disadvantages |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or OxymaPure | DIPEA, TEA | DCM, DMF | Water-soluble byproducts, easy workup. | Can lead to racemization without additives. |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt or OxymaPure | DIPEA, TEA | DCM, THF | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. Can be an allergen. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | None required | DIPEA, 2,4,6-Collidine | DMF, NMP | High coupling efficiency, low racemization, fast reaction times.[3] | More expensive, can be sensitive to moisture. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | None required | DIPEA, TEA | DMF, NMP | Efficient and widely used.[3] | Can cause racemization, especially with sensitive amino acids. |
| B(OCH₂CF₃)₃ (Tris(2,2,2-trifluoroethyl) borate) | None | None | Acetonitrile | Can be used without a base, simple workup.[4][5][6][7] | Requires elevated temperatures (80-100 °C).[4][6] |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of Pyrrolidine-3-carboxylic acid using HATU
This protocol provides a general method for the synthesis of this compound from its carboxylic acid precursor using HATU as the coupling reagent.
Materials:
-
Pyrrolidine-3-carboxylic acid hydrochloride
-
Ammonia source (e.g., 7N solution in Methanol)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of Pyrrolidine-3-carboxylic acid hydrochloride (1.0 eq) in anhydrous DMF, add DIPEA (2.2 eq) at 0 °C under an inert atmosphere.
-
Stir the mixture for 10 minutes.
-
Add HATU (1.1 eq) to the reaction mixture and stir for another 10 minutes at 0 °C.
-
Add the ammonia solution (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or a mixture of Chloroform and Isopropanol).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Mandatory Visualization
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting logic for low reaction yield.
Contextual Significance: Relevance in Drug Discovery
Pyrrolidine-based structures are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The synthesis of this compound and its derivatives is of significant interest as these scaffolds can serve as key intermediates in the development of novel therapeutics. For instance, substituted pyrrolidine carboxamides have been identified as potent inhibitors of enzymes such as Dipeptidyl Peptidase-IV (DPP-IV), a target for type 2 diabetes, and InhA, an enzyme crucial for the survival of Mycobacterium tuberculosis.[8] The optimization of their synthesis is therefore a critical step in accelerating drug discovery programs targeting these and other disease-relevant pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Reducing off-target effects of Pyrrolidine-3-carboxamide inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with Pyrrolidine-3-carboxamide inhibitors. The primary focus is on identifying, understanding, and mitigating off-target effects to ensure data integrity and advance the development of selective therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern with this compound inhibitors?
A: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[1] For this compound inhibitors, particularly those targeting the highly conserved ATP-binding pocket of kinases, off-target binding to other kinases is a common challenge.[1][2] These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and misinterpretation of the inhibitor's biological role, which can compromise preclinical safety assessments.[1][3]
Q2: My cells exhibit a phenotype (e.g., unexpected apoptosis, altered morphology) that is inconsistent with inhibiting the primary target. What is the likely cause?
Q3: How can I experimentally confirm that my observed cellular effect is due to on-target, rather than off-target, inhibition?
A: Several established methods can help validate on-target effects:
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Use a Structurally Unrelated Inhibitor: Treat your cells with a different chemical scaffold that is known to inhibit the same primary target. If this second inhibitor reproduces the same phenotype, it is more likely to be a genuine on-target effect.[1]
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Rescue Experiments: Introduce a mutated version of the target protein that is resistant to the inhibitor into your cells. If the inhibitor's effect is reversed or prevented in the presence of the resistant mutant, it confirms the effect is on-target.[1]
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Global Phosphoproteomics: Employ mass spectrometry-based phosphoproteomics to obtain a global snapshot of kinase inhibition within the cell. This can help identify affected off-target pathways that might be responsible for the phenotype.[1]
Q4: What is the most effective way to determine the selectivity profile of my this compound inhibitor?
A: The standard initial approach is to perform an in vitro kinase selectivity profiling assay.[4][5] This involves screening your inhibitor against a large panel of purified kinases (often representing a significant portion of the human kinome) to determine its inhibitory potency (IC50) against each.[4][6] This provides a quantitative measure of selectivity and identifies potential off-targets early in the discovery process.[5]
Q5: How can computational tools help in predicting and mitigating off-target effects?
A: Computational, or in silico, methods are powerful, cost-effective tools for predicting potential off-target interactions before committing to extensive wet-lab experiments.[7] Techniques like chemical similarity analysis, quantitative structure-activity relationship (QSAR) modeling, and molecular docking can screen your inhibitor against databases of known protein structures to predict binding affinities.[3][8][9] This can highlight likely off-targets, guide medicinal chemistry efforts to improve selectivity, and help rationalize observed biological data.[9][10]
Q6: My lead compound shows significant off-target activity. What are the next steps to improve its selectivity?
A: Improving selectivity typically involves medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.[9][11][12] By systematically modifying the chemical structure of the pyrrolidine scaffold and its substituents, researchers can enhance binding affinity for the primary target while reducing interactions with off-targets.[11][13][14] Computational modeling can be used in synergy with SAR to rationally design more specific molecules.[9]
Troubleshooting Guide
This guide addresses common problems encountered when using this compound inhibitors in experimental settings.
| Problem | Potential Cause | Recommended Solutions & Optimizations |
| Observed phenotype does not match the known biological function of the primary target. | The phenotype is likely driven by the inhibition of one or more off-targets.[1] | 1. Validate On-Target Effect: Use a secondary, structurally distinct inhibitor for the same target.[1]2. Perform Rescue Experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.[1]3. Conduct Dose-Response Analysis: Determine if the phenotype is only observed at concentrations significantly higher than the IC50 for the primary target.[1] |
| High cellular toxicity is observed at concentrations required for on-target inhibition. | The inhibitor is likely binding to essential off-target kinases or other proteins, leading to cell death. | 1. Comprehensive Selectivity Profiling: Screen the inhibitor against a broad kinase panel to identify potent off-targets that could explain the toxicity.[4][5]2. Optimize Concentration: Use the lowest possible concentration that elicits the desired on-target effect.[1]3. SAR-Guided Optimization: Synthesize and test new analogs designed to reduce binding to the identified toxic off-targets.[9][11] |
| In vitro potency (IC50) does not correlate with cellular activity. | This discrepancy can arise from several factors, including poor cell permeability of the compound or high intracellular ATP concentrations competing with the inhibitor.[2][15] | 1. Confirm Target Engagement in Cells: Use a Cellular Thermal Shift Assay (CETSA) or a FRET-based assay to verify that the inhibitor is binding to its target in a cellular environment.[1][5][15]2. Evaluate Physicochemical Properties: Assess the compound's solubility and membrane permeability to ensure it can reach its intracellular target.3. Consider ATP Competition: Be aware that in vitro IC50 values determined at low ATP concentrations may not accurately reflect potency in cells where ATP levels are high (1-5 mM).[15] |
Data Presentation: Selectivity Profiling Techniques
The table below summarizes common experimental approaches for assessing inhibitor selectivity.
| Technique | Principle | Advantages | Limitations |
| In Vitro Kinase Panel Screening | Measures the inhibition of enzymatic activity (e.g., phosphorylation) of a large number of purified kinases.[4][6] | - Quantitative (IC50/Kd values)- High-throughput capability- Broad coverage of the kinome | - May not reflect cellular environment (ATP levels, scaffolding proteins)- Requires purified, active enzymes |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal stabilization of a protein upon ligand binding, which can be used for selectivity profiling without needing to measure enzymatic activity.[16] | - Does not require an active enzyme or known substrate- Robust and suitable for high-throughput screening- Data correlates well with other binding assays[16] | - Indirect measure of binding- May not detect all binding events |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein in response to inhibitor binding within intact cells or cell lysates, confirming target engagement.[1] | - Confirms target binding in a physiological context- Can be adapted for proteome-wide analysis | - Lower throughput than in vitro assays- Requires specific antibodies or mass spectrometry for detection |
| Chemical Proteomics / Phosphoproteomics | Uses mass spectrometry to identify which kinases are inhibited in a cellular context by analyzing changes in the phosphoproteome after inhibitor treatment.[1] | - Provides a global, unbiased view of kinase inhibition- Identifies downstream pathway effects- Can reveal unexpected off-targets | - Technically complex- Data analysis can be challenging- Indirect measure of direct binding |
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)
This protocol outlines a common method for determining the IC50 values of an inhibitor against a panel of kinases.[6]
Materials:
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Purified recombinant kinases
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Specific peptide or protein substrates for each kinase
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This compound inhibitor stock solution (e.g., 10 mM in DMSO)
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Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
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[γ-³³P]ATP
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ATP solution (unlabeled)
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Inhibitor Preparation: Prepare a series of 10-point, 3-fold serial dilutions of the inhibitor in DMSO. A typical starting concentration is 100 µM.
-
Reaction Setup: In a 384-well plate, add the following to each well:
-
Kinase reaction buffer.
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Diluted inhibitor (or DMSO for control wells).
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Specific kinase and its corresponding substrate.
-
-
Initiate Reaction: Start the kinase reaction by adding a mix of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will flow through.
-
Washing: Wash the filter plate multiple times with phosphoric acid to remove all unbound radiolabel.
-
Detection: Dry the plate, add scintillant to each well, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies that the inhibitor binds to its intended target within a cellular environment.[1]
Materials:
-
Cultured cells
-
This compound inhibitor
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Equipment for protein quantification (e.g., Western blot apparatus)
-
Specific primary antibody for the target protein
Procedure:
-
Cell Treatment: Culture cells to an appropriate density and treat them with the inhibitor at the desired concentration or with a vehicle control. Incubate for 1-2 hours at 37°C.
-
Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control sample.
-
Cell Lysis: Lyse the cells by performing repeated freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Prepare samples for analysis by Western blot.
-
Western Blot Analysis: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis and transfer, probe the membrane with a primary antibody specific to the target protein.
-
Data Analysis: Quantify the band intensity for the target protein at each temperature point for both the inhibitor-treated and vehicle-treated samples. Plot the percentage of soluble protein remaining versus temperature. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement and stabilization.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioengineer.org [bioengineer.org]
- 10. Computational Modeling of Kinase Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Potency of Pyrrolidine-3-carboxamide Based Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental validation and optimization of pyrrolidine-3-carboxamide based inhibitors.
Frequently Asked Questions (FAQs)
Q1: My this compound based inhibitor shows low potency in my initial screen. What are the first steps to troubleshoot this?
A1: Low initial potency can stem from several factors. A systematic approach to troubleshooting is recommended. First, verify the identity and purity of your compound using analytical methods such as NMR and mass spectrometry. Ensure accurate concentration determination of your stock solution. Next, critically evaluate your assay conditions. Confirm that the enzyme or cell line is healthy and responsive, and that the substrate concentration is appropriate (typically at or below the Km for competitive inhibitors). Finally, consider the physicochemical properties of your compound, such as solubility and cell permeability, which can significantly impact its apparent activity.
Q2: I'm observing poor solubility of my inhibitor in aqueous assay buffers. How can I improve this?
A2: Poor aqueous solubility is a common challenge for organic small molecules.[1] The pyrrolidine scaffold itself can enhance aqueous solubility, but lipophilic substitutions on the carboxamide moiety can counteract this benefit.[2][3] Here are a few strategies to address this:
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Co-solvents: Prepare your stock solution in an organic solvent like DMSO and ensure the final concentration in the assay does not exceed a level that affects your biological system (typically <1%).
-
pH Adjustment: The basicity of the pyrrolidine nitrogen means that the solubility of your compound may be pH-dependent.[4][5] Experimenting with different buffer pH values (if your assay permits) may improve solubility.
-
Formulation Strategies: For more persistent solubility issues, consider using solubilizing agents such as cyclodextrins or surfactants, though it is crucial to run appropriate vehicle controls to rule out any effects of these agents on the assay.
Q3: My inhibitor is potent in biochemical assays but shows significantly reduced activity in cell-based assays. What could be the reason?
A3: A drop in potency between biochemical and cell-based assays is a frequent observation in drug discovery and often points to issues with cell permeability, efflux, or intracellular stability.[6][7]
-
Cell Permeability: The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. Strategies to improve permeability include reducing the number of hydrogen bond donors or masking polar groups.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be investigated using efflux pump inhibitors or cell lines with known efflux pump expression levels.
-
Intracellular Metabolism: The inhibitor could be rapidly metabolized by intracellular enzymes. Incubating the compound with liver microsomes or hepatocytes can provide an indication of its metabolic stability.
Q4: I am encountering difficulties in the synthesis of my this compound derivatives, specifically low yields in the amide coupling step. What can I do?
A4: Low yields in amide bond formation are a common synthetic hurdle.[8][9] Key factors to consider are the choice of coupling reagent, reaction conditions, and the nature of your starting materials.
-
Coupling Reagents: For sterically hindered or electron-deficient amines or carboxylic acids, standard coupling reagents may be inefficient.[10] Consider using more potent reagents like HATU or COMU, often in combination with a base like DIEA.
-
Reaction Conditions: Ensure your reaction is performed under anhydrous conditions, as water can hydrolyze activated intermediates. The choice of solvent can also be critical; polar aprotic solvents like DMF or NMP are generally preferred.
-
Side Reactions: Be aware of potential side reactions such as racemization, especially when working with chiral centers.[2][11][12][13] Additives like HOBt or OxymaPure can help to suppress this.[8]
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent Enzyme Inhibition Assay Results
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability between replicates | Pipetting errors, especially with small volumes. Inconsistent mixing. | Use calibrated pipettes. Prepare a master mix of reagents. Ensure thorough mixing after each addition. |
| Instability of the inhibitor or enzyme. | Prepare fresh solutions for each experiment. Keep enzyme on ice. Run a time-course experiment to check for inhibitor stability in the assay buffer. | |
| No inhibition observed | Incorrect inhibitor concentration. | Verify stock solution concentration. Check for precipitation of the inhibitor in the assay buffer. |
| Inactive enzyme. | Test the enzyme with a known control inhibitor. Use a fresh batch of enzyme. | |
| Steep or shallow dose-response curve | Compound aggregation at high concentrations. | Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer. Visually inspect for precipitation. |
| Assay reaching detection limits. | Adjust enzyme or substrate concentrations to ensure the signal is within the linear range of the instrument. |
Guide 2: Troubleshooting Low Potency in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| IC50 significantly higher than Ki | Poor cell permeability. | Assess permeability using a PAMPA assay. Modify the chemical structure to improve lipophilicity or reduce polar surface area. |
| Active efflux by transporters. | Test the inhibitor in the presence of known efflux pump inhibitors (e.g., verapamil). Use cell lines that overexpress or lack specific transporters. | |
| High cytotoxicity observed | Off-target effects. | Perform a selectivity screen against a panel of related targets. Use a structurally related but inactive control compound to confirm target-specific toxicity. |
| Assay interference. | Check for autofluorescence or light scattering if using optical detection methods. Run a control with the compound in the absence of cells. | |
| Inconsistent results between experiments | Variability in cell culture. | Use cells within a consistent passage number range. Ensure consistent cell seeding density and growth conditions. |
| Serum protein binding. | Determine the extent of plasma protein binding. Consider performing assays in serum-free media if appropriate for the cell line. |
Quantitative Data Summary
The following tables summarize the potency of various this compound based inhibitors against different targets.
Table 1: Pyrrolidine Carboxamide Inhibitors of InhA from Mycobacterium tuberculosis
| Compound | Substituents | IC50 (µM) | Reference |
| Series 1 | 3,5-dichloro-phenyl | 0.04 | [14] |
| 3-bromo-phenyl | 5.55 | [14] | |
| unsubstituted-phenyl | ~10 | [14] | |
| Series 2 | 1-(9H-fluoren-9-yl) piperazine | 1.39 | [14] |
Table 2: Pyrrolidine Carboxamide Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
| Compound | Core Structure | IC50 (nM) | Reference |
| PF-00734200 | 4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidine-2-carboxamide | 13 | [15] |
| NVP-LAF237 | 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine | Potent (specific value not provided) | [16][17] |
| Compound 5g | Pyrrole-3-carboximidamide | 23.08 | [18] |
Table 3: Pyrrolidine-based Inhibitors of Metallo-β-Lactamases (MBLs)
| Compound | Target MBL | IC50 / Ki (µM) | Reference |
| L-captopril | B1 and B3 subtypes | 0.072 to >500 | [19] |
| Thiodepsipeptides | IMP-1 | IC50: 0.023 - 0.25 | [20] |
| J-111,225 | IMP-1 | Ki: 0.18 | [20] |
Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound based inhibitor against the InhA enzyme.
Principle: The activity of InhA is monitored by the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+ during the reduction of a substrate analog, 2-trans-dodecenoyl-CoA (DD-CoA).
Materials:
-
Purified InhA enzyme
-
NADH
-
DD-CoA
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
Test inhibitor dissolved in DMSO
-
96-well, UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In the wells of the microplate, add 2 µL of the inhibitor dilutions. For control wells, add 2 µL of DMSO.
-
Add 188 µL of a master mix containing assay buffer and NADH (final concentration 250 µM) to each well.
-
Initiate the reaction by adding 10 µL of a solution containing InhA enzyme (final concentration 20 nM) and DD-CoA (final concentration 25 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20 minutes at 25°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Antiplasmodial Activity Assay (SYBR Green I-based)
Objective: To determine the IC50 of a this compound based inhibitor against the erythrocytic stages of Plasmodium falciparum.
Principle: The proliferation of the parasite is quantified by measuring the fluorescence of SYBR Green I dye, which intercalates with the DNA of the parasites within red blood cells.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain) at 2% parasitemia and 2% hematocrit.
-
Complete RPMI 1640 medium.
-
Test inhibitor dissolved in DMSO.
-
SYBR Green I lysis buffer.
-
96-well, black, clear-bottom microplate.
-
Fluorescence microplate reader.
Procedure:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Add 100 µL of the diluted inhibitor to the wells of the microplate. Add 100 µL of complete medium with DMSO for the negative control and a known antimalarial (e.g., chloroquine) for the positive control.
-
Add 100 µL of the parasite culture to each well.
-
Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour in the dark at room temperature.
-
Measure the fluorescence intensity (excitation: ~485 nm, emission: ~530 nm).
-
Calculate the percent inhibition relative to the controls and determine the IC50 value as described in Protocol 1.
Visualizations
Caption: A general workflow for screening and optimizing inhibitors.
Caption: A logic diagram for troubleshooting enzyme assay variability.
Caption: Simplified PI3K/HDAC signaling pathway targeted by dual inhibitors.
References
- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. (3,3-Difluoro-pyrrolidin-1-yl)-[(2S,4S)-(4-(4-pyrimidin-2-yl-piperazin-1-yl)-pyrrolidin-2-yl]-methanone: a potent, selective, orally active dipeptidyl peptidase IV inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-[[(3-hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: a potent, selective, and orally bioavailable dipeptidyl peptidase IV inhibitor with antihyperglycemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An Update on the Status of Potent Inhibitors of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Metabolic Instability of Pyrrolidine-3-carboxamide Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the metabolic instability of Pyrrolidine-3-carboxamide compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities associated with the this compound scaffold?
A1: The this compound scaffold contains several potential sites for metabolic modification. The primary metabolic liabilities generally include:
-
Oxidation of the pyrrolidine ring: The pyrrolidine ring is susceptible to oxidation, often mediated by Cytochrome P450 (CYP) enzymes.[1] This can occur at various positions on the ring, leading to hydroxylated metabolites.
-
N-Dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation is a common metabolic pathway.[2]
-
Amide Hydrolysis: The carboxamide group can be susceptible to hydrolysis by amidases, although this is often a slower process compared to other metabolic reactions.
-
Oxidative C-N cleavage: The bond between the nitrogen and the rest of the pyrrolidine ring can be cleaved through oxidation.[3]
Q2: Which Cytochrome P450 (CYP) enzymes are most likely involved in the metabolism of this compound compounds?
A2: While the specific CYP enzymes involved can vary depending on the overall structure of the molecule, members of the CYP3A, CYP2D6, and CYP2C families are frequently implicated in the metabolism of a wide range of drugs and are likely candidates for the metabolism of this compound derivatives.[4][5] For instance, studies on related pyrrolidinophenone designer drugs have shown involvement of CYP2D6 and CYP2C19.
Q3: What are the initial steps to assess the metabolic stability of a new this compound derivative?
A3: The initial assessment of metabolic stability is typically performed using in vitro assays. The most common starting points are:
-
Human Liver Microsome (HLM) Stability Assay: This is a high-throughput screen to evaluate Phase I metabolic stability, primarily mediated by CYP enzymes.[6]
-
Hepatocyte Stability Assay: This assay uses intact liver cells and thus provides a more complete picture of metabolism, including both Phase I and Phase II (conjugation) pathways.[6]
These assays provide key parameters such as intrinsic clearance (Clint) and half-life (t½), which are used to rank compounds and predict in vivo clearance.[7]
Q4: How can I identify the specific metabolic "hotspots" on my this compound compound?
A4: Identifying metabolic soft spots is crucial for targeted medicinal chemistry efforts. The most direct approach is a metabolite identification (MetID) study. This involves incubating your compound with a metabolically active system (e.g., HLMs or hepatocytes) and analyzing the resulting mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the formed metabolites.[8]
Q5: What are the main strategies to improve the metabolic stability of a this compound lead compound?
A5: Once metabolic hotspots are identified, several strategies can be employed:
-
Blocking Metabolism: Introducing sterically hindering groups, such as a methyl or cyclopropyl group, near the site of metabolism can block enzyme access.
-
Deuteration: Replacing a hydrogen atom at a metabolically labile position with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.[9]
-
Bioisosteric Replacement: Replacing the pyrrolidine ring or the carboxamide group with a more metabolically stable isostere can be an effective strategy.[10] For example, replacing the pyrrolidine with a more rigid or less lipophilic ring system can sometimes improve stability.
-
Modulating Physicochemical Properties: Reducing the lipophilicity (logP) of the compound can decrease its interaction with metabolic enzymes.
Troubleshooting Guides
Issue 1: High variability in results from liver microsomal stability assays.
-
Potential Cause: Inconsistent experimental conditions.
-
Solution: Ensure that factors such as temperature, pH, and enzyme concentration are standardized across all experiments. Use a consistent source and batch of liver microsomes if possible.
-
-
Potential Cause: Poor solubility of the test compound.
-
Solution: Verify the solubility of your this compound compound in the incubation buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%). If solubility is an issue, consider using a different co-solvent or a formulation approach.
-
-
Potential Cause: Instability of the compound in the assay buffer.
-
Solution: Run a control incubation without the NADPH cofactor to assess the chemical stability of your compound under the assay conditions.
-
Issue 2: The compound disappears almost instantly in the assay (at the first time point).
-
Potential Cause: Extremely rapid metabolism.
-
Solution: Reduce the incubation time and take more frequent, earlier time points (e.g., 0, 1, 2, 5, 10 minutes). You can also decrease the protein concentration in the incubation.
-
-
Potential Cause: Non-specific binding to the assay plate or microsomes.
-
Solution: Use low-binding plates. To assess non-specific binding, run a control incubation with heat-inactivated microsomes.
-
Issue 3: In vitro data does not correlate with in vivo findings.
-
Potential Cause: Extrahepatic metabolism (metabolism in tissues other than the liver).
-
Solution: Consider conducting metabolic stability assays using subcellular fractions from other tissues like the intestine, kidney, or lung.
-
-
Potential Cause: The in vitro model lacks a specific metabolic pathway present in vivo (e.g., certain Phase II enzymes).
-
Solution: Use hepatocytes instead of microsomes to include a broader range of metabolic enzymes.
-
-
Potential Cause: Issues with drug transporters not accounted for in the in vitro system.
-
Solution: In vitro transporter assays may be necessary to understand the role of uptake and efflux transporters in the compound's disposition.
-
Issue 4: Difficulty in dissolving the this compound compound for in vitro assays.
-
Potential Cause: High lipophilicity and/or crystalline nature of the compound.
-
Solution: Start by attempting to dissolve the compound in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer.[11] If this is insufficient, consider using co-solvents (e.g., methanol, acetonitrile), surfactants, or cyclodextrins to improve solubility.[1] Always run a vehicle control to account for any effects of the solubilizing agents on the assay.[1]
-
Data Presentation
The following table summarizes in vitro metabolic stability data for a representative Pyrrolidine-carboxamide derivative, N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide (NHPPC), in liver microsomes from different species.[5]
| Species | % Remaining (60 min) | t½ (min) | Intrinsic Clearance (CLint, in vitro) (mL/min/mg protein) |
| Rat | 42.8 | 30.0 | 0.0233 |
| Dog | 0.8 | 5.8 | 0.1204 |
| Human | 42.0 | 29.5 | 0.0214 |
Data from reference[5]
Structure-Activity Relationship (SAR) Insights:
-
Substitution on the Pyrrolidine Ring: Introduction of substituents on the pyrrolidine ring can influence metabolic stability. For example, a methyl group at the C-3 position has been shown to prevent metabolic instability in some pyrrolidine derivatives by sterically hindering metabolism.[12] Fluorination at the 4-position of the pyrrolidine ring has also been explored to modulate compound properties.[13]
-
N-Substitution: The nature of the substituent on the pyrrolidine nitrogen can significantly impact metabolism. Large, bulky groups may sterically hinder access of metabolizing enzymes to the ring.
-
Carboxamide Modifications: While the amide bond itself can be a site of hydrolysis, modifications to the groups attached to the amide nitrogen and the carbonyl carbon can influence the rate of this process.
Experimental Protocols
1. Human Liver Microsome (HLM) Stability Assay
This protocol outlines a general procedure for determining the in vitro metabolic stability of a this compound compound using HLMs.
-
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like imipramine)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a working solution of the test compound and control compounds by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and MgCl₂ to the phosphate buffer.
-
Add the test compound working solution to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
2. Metabolite Identification (MetID) Study
This protocol provides a general workflow for identifying the metabolites of a this compound compound.
-
Materials:
-
Human liver microsomes or hepatocytes
-
Incubation buffer and cofactors (as in the HLM stability assay)
-
Test compound
-
Quenching solvent (e.g., cold acetonitrile or methanol)
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
-
Procedure:
-
Perform a larger-scale incubation of the test compound with the metabolic system (HLMs or hepatocytes) for a fixed time point (e.g., 60 minutes).
-
Include a control incubation without the NADPH cofactor.
-
Stop the reaction by adding the quenching solvent.
-
Process the sample to remove proteins (e.g., centrifugation or protein precipitation plate).
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Compare the chromatograms of the NADPH-fortified sample and the control sample to identify peaks that are unique to the metabolic reaction.
-
Determine the accurate mass of the potential metabolite peaks.
-
Use the accurate mass to propose potential elemental compositions.
-
Acquire MS/MS fragmentation spectra for the potential metabolites.
-
Interpret the fragmentation patterns to elucidate the structure of the metabolites, often with the aid of metabolite identification software.
-
Mandatory Visualizations
Caption: Predicted Phase I metabolic pathways of this compound compounds.
Caption: General experimental workflow for an in vitro metabolic stability assay.
Caption: EGFR and CDK2 signaling pathways in cancer and points of inhibition.[4][14][15][16][17]
Caption: DPP-4 signaling pathway in glucose homeostasis and point of inhibition.[2][9][18][19][20]
Caption: FAAH signaling pathway in pain and inflammation and point of inhibition.[3][7][8][12][21][22][23][24][25][26][27][28][29][30]
References
- 1. benchchem.com [benchchem.com]
- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic anticancer effect by targeting CDK2 and EGFR-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, metabolic stability, plasma protein binding and CYP450s inhibition/induction assessment studies of N-(2-pyridylmethyl)-2-hydroxiymethyl-1-pyrrolidinyl-4-(3-chloro-4-methoxy-benzylamino)-5-pyrimidine-carboxamide as potential type 5 phosphodiesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem-space.com [chem-space.com]
- 11. benchchem.com [benchchem.com]
- 12. Analgesic effects of FAAH inhibitor in the insular cortex of nerve-injured rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rupress.org [rupress.org]
- 16. mdpi.com [mdpi.com]
- 17. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis and Antidiabetic Activity of Novel Pyrrole-3-Carboximidamide Derivatives as Dipeptidyl Peptidase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells | MDPI [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Anandamide suppresses pain initiation through a peripheral endocannabinoid mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 26. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]
- 28. Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands [cris-uv.scimago.es]
- 29. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 30. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrrolidine-3-carboxamide Lead Optimization
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the lead optimization of pyrrolidine-3-carboxamide derivatives.
I. Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the synthesis, screening, and preclinical development of this compound analogs.
A. Synthesis and Characterization
Question 1: I am observing significant formation of a pyrrole byproduct during my synthesis. How can I prevent this?
Answer: The formation of pyrrole byproducts is likely due to dehydrogenation of the pyrrolidine core. This can be caused by harsh reaction conditions, particularly high temperatures, or the use of certain transition metal catalysts.[1]
Troubleshooting Steps:
-
Re-evaluate Catalyst Choice: If using a metal catalyst (e.g., Pd, Pt, Ru), consider a less active one or explore metal-free alternatives if the transformation allows.[1]
-
Optimize Reaction Temperature: Conduct the reaction at the lowest possible temperature that still affords a reasonable reaction rate.[1]
-
Control Reaction Time: Monitor the reaction closely using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed to minimize byproduct formation.[1]
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidation that may lead to dehydrogenation.[1]
Question 2: My amide coupling reaction between the pyrrolidine-3-carboxylic acid and a substituted aniline is failing or giving very low yields. What could be the issue?
Answer: The reactivity of the aniline is a critical factor. Anilines substituted with strong electron-withdrawing groups, particularly at the meta-position, can be unreactive in standard amide coupling reactions.[2]
Troubleshooting Steps:
-
Choice of Coupling Reagents: For less reactive anilines, consider using more potent coupling agents like HATU or COMU, along with a suitable base such as DIPEA or N-methylmorpholine.
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time may help drive the reaction to completion.
-
Protecting Groups: Ensure that the pyrrolidine nitrogen is appropriately protected (e.g., with a Boc group) to prevent side reactions.[1]
B. Biological Assays and Screening
Question 3: My compound shows high potency in an enzymatic assay but has no activity in a cell-based assay. What are the potential reasons?
Answer: This is a common issue in drug discovery and can stem from several factors related to the compound's properties and the differences between the assay environments.
Troubleshooting Workflow:
Question 4: I'm concerned about potential cardiotoxicity. How do I assess if my this compound derivative interacts with the hERG channel?
Answer: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[3][4] It is crucial to screen for hERG liability early in the lead optimization process.[4]
Recommended Assay: The gold standard for assessing hERG channel activity is the manual patch-clamp technique on cells stably expressing the hERG channel (e.g., CHO or HEK cells).[3][5] This method directly measures the ion channel currents and can accurately determine the IC50 of your compound.[3] For higher throughput screening, automated patch-clamp systems or flux assays can be used.[4]
Troubleshooting hERG Assays:
-
Compound Precipitation: Poorly soluble compounds can precipitate in the aqueous assay buffer, leading to inaccurate results. Ensure your compound is fully dissolved, potentially using a low concentration of DMSO.
-
Non-Specific Binding: Compounds may stick to the plasticware of the assay plates. Using low-binding plates and including multiple compound additions can help mitigate this.[4]
C. ADME & Pharmacokinetics
Question 5: My lead compound has poor metabolic stability in liver microsomes. What are the common optimization strategies?
Answer: Poor microsomal stability suggests that the compound is rapidly metabolized by Phase I enzymes, primarily Cytochrome P450s (CYPs).[6] The goal is to identify the metabolic "hotspots" on the molecule and modify them to reduce the rate of metabolism.
Optimization Strategies:
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites formed after incubation with microsomes. This will pinpoint the sites of metabolic attack.
-
Blocking Metabolism: Introduce chemical modifications at the identified hotspots. Common strategies include:
-
Fluorination or Chlorination: Placing a halogen on or near the site of oxidation can block metabolism by altering the electronic properties of that position.
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, can slow the rate of C-H bond cleavage, a common step in CYP-mediated metabolism (the "Kinetic Isotope Effect").
-
Scaffold Hopping/Ring Introduction: Introducing a nitrogen atom into an aromatic ring or making other structural changes can alter the molecule's interaction with metabolic enzymes.
-
Question 6: The aqueous solubility of my compound is very low, making formulation for in vivo studies difficult. What can I do?
Answer: Low aqueous solubility is a frequent challenge, as up to 90% of new chemical entities can be poorly soluble.[7] Several formulation strategies can be employed to enhance solubility for preclinical studies.
Solubilization Strategies:
-
pH Adjustment: For compounds with ionizable groups, like the pyrrolidine nitrogen (which is weakly basic), adjusting the pH of the formulation can significantly increase solubility.[7] Acidic conditions will protonate the nitrogen, forming a more soluble salt.
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., PEG400, propylene glycol, DMSO) can increase the solubility of lipophilic compounds. Always test the vehicle for toxicity in your animal model.
-
Surfactants: Surfactants like Cremophor EL can form micelles that encapsulate the drug, increasing its apparent solubility in water.[8]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic interior that can encapsulate the drug molecule, while the hydrophilic exterior improves aqueous solubility.[7]
II. Quantitative Data Tables
Table 1: Structure-Activity Relationship (SAR) of Pyrrolidine Carboxamides as InhA Inhibitors
Data summarized from a study on pyrrolidine carboxamides as inhibitors of Mycobacterium tuberculosis InhA, the enoyl acyl carrier protein reductase.[2][9]
| Compound ID | Ring A Modification (R) | % Inhibition at 15 µM | IC50 (µM) |
| s1 | Phenyl | - | ~10 |
| p20 | Naphthyl | - | - |
| p31 | Anthracenyl | 90% | 1.39 |
| p33 | Pyrenyl | - | 2.57 |
| p37 | Phenylpiperazinyl | - | 4.47 |
Note: The position of substituents and the fusion site of aromatic rings were found to be key factors in determining potency.[2][9]
Table 2: In Vitro ADME Profile of Optimized Lead Compounds
This table presents a hypothetical but representative dataset for comparing lead compounds. Key ADME (Absorption, Distribution, Metabolism, Excretion) parameters are crucial for selecting candidates for in vivo studies.[10]
| Compound ID | Aqueous Solubility (pH 7.4, µM) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (Human, % Bound) | hERG Inhibition (IC50, µM) |
| Lead-01 | 5 | 0.8 | 15 | 99.2 | 2.5 |
| Opt-01 | 55 | 5.2 | >60 | 92.5 | >30 |
| Opt-02 | 23 | 3.1 | 45 | 95.8 | 15.7 |
III. Experimental Protocols
Protocol 1: InhA Enzymatic Inhibition Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a test compound against purified InhA enzyme by monitoring the oxidation of NADH.[11][12]
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) as substrate
-
Test compound dissolved in 100% DMSO
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer in a 96-well plate. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%).[11] Include control wells (buffer + DMSO, no inhibitor).
-
Reagent Addition: Add NADH to each well to a final concentration of 250 µM.[11][12]
-
Reaction Initiation: Initiate the reaction by adding purified InhA enzyme (final concentration 10-100 nM) and DD-CoA substrate (final concentration 25 µM) to each well.[11][12]
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 25°C, taking readings at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[11]
-
Data Analysis: Calculate the initial velocity (rate of NADH oxidation) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable dose-response model to determine the IC50 value.
Protocol 2: Liver Microsomal Stability Assay
This protocol assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYPs.[6]
Materials:
-
Human or mouse liver microsomes (HLM or MLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound
-
Ice-cold acetonitrile with an internal standard to stop the reaction
-
96-well plates and LC-MS/MS system
Procedure:
-
Incubation Preparation: In a 96-well plate, pre-warm a mixture of liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in phosphate buffer at 37°C for 5-10 minutes.[13][14]
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.[13]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in designated wells by adding a volume of ice-cold acetonitrile containing an internal standard.[13][14]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the half-life (t½) as 0.693 / k and the intrinsic clearance (CLint).[13]
IV. Signaling Pathway Diagrams
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates multiple downstream signaling cascades involved in cell proliferation, survival, and differentiation.[1][15] Aberrant EGFR signaling is implicated in various cancers.
CDK2 Signaling Pathway in G1/S Transition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1/S transition.[16][17] Its activity is dependent on binding to regulatory cyclin proteins, primarily Cyclin E and Cyclin A.[17]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. tandfonline.com [tandfonline.com]
- 5. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 6. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 7. benchchem.com [benchchem.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Metabolic Stability Assays [merckmillipore.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Pharmacokinetic Properties of Pyrrolidine-3-carboxamide Derivatives
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of pyrrolidine-3-carboxamide derivatives. The following sections address common challenges in a question-and-answer format, offering detailed experimental protocols and strategic advice.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Oral Bioavailability
Q1: My this compound derivative demonstrates high in vitro potency but exhibits low oral bioavailability in vivo. What are the primary reasons for this discrepancy and how can I investigate it?
A1: Low oral bioavailability is a frequent challenge in drug development and typically stems from one or more of three main factors: poor aqueous solubility, low intestinal permeability, or extensive first-pass metabolism.[1] A systematic approach is necessary to identify the rate-limiting step.
Troubleshooting Workflow:
The first step is to systematically assess the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your compound to pinpoint the underlying cause.
Issue 2: Poor Aqueous Solubility
Q2: My compound has been identified as having dissolution-limited absorption. What strategies can I employ to improve its solubility?
A2: Improving the aqueous solubility of poorly soluble compounds is a critical step. Both formulation and chemical modification strategies can be effective.
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in an amorphous state within a polymer matrix can significantly enhance solubility by overcoming the crystal lattice energy.
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the compound in a lipid vehicle, which then forms a fine emulsion in the gastrointestinal tract, enhancing both solubility and potentially permeability.
Chemical Modification Approaches:
-
Introduce Polar Functional Groups: Strategically adding polar groups (e.g., hydroxyl, amino) to the this compound scaffold can increase hydrophilicity. Care must be taken to avoid disrupting the pharmacophore responsible for biological activity.
-
Salt Formation: For compounds with ionizable centers (acidic or basic), forming a salt can dramatically improve solubility and dissolution rate.
Issue 3: Low Intestinal Permeability
Q3: The Caco-2 assay indicates my compound has low permeability and a high efflux ratio. What does this mean and what are the next steps?
A3: A low apparent permeability (Papp) value in the apical-to-basolateral (A-B) direction suggests poor passive diffusion across the intestinal epithelium. A high efflux ratio (Papp B-A / Papp A-B > 2) indicates that your compound is likely a substrate of active efflux transporters, such as P-glycoprotein (P-gp), which pump the compound back into the intestinal lumen, limiting its net absorption.[1]
Troubleshooting Steps:
-
Confirm Efflux Transporter Involvement: Repeat the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in A-B permeability and a reduction in the efflux ratio will confirm that your compound is a substrate.
-
Structural Modifications: Analyze the structure of your compound for features known to be recognized by efflux transporters. Modifications can be made to disrupt these interactions. This could involve:
-
Reducing the number of hydrogen bond donors.
-
Masking polar groups to increase intramolecular hydrogen bonding.
-
Altering the overall lipophilicity (LogP).
-
Issue 4: High Metabolic Clearance
Q4: My compound shows high clearance in a liver microsomal stability assay. How can I identify the metabolic "soft spots" and improve stability?
A4: High clearance in liver microsomes indicates that your compound is rapidly metabolized, likely by cytochrome P450 (CYP) enzymes.[2] The goal is to identify the site of metabolism on the molecule and modify it to reduce the rate of metabolic breakdown.
Metabolic Pathway Identification:
For pyrrolidine-containing scaffolds, common metabolic pathways include:
-
Oxidation of the Pyrrolidine Ring: Cytochrome P450 enzymes can hydroxylate the pyrrolidine ring. δ-oxidation of the pyrrolidine moiety, leading to ring-opening, has been identified as a key metabolic pathway for some complex molecules.
-
CYP-Mediated Metabolism: Specific isoforms, such as CYP2C19 and CYP2D6, have been implicated in the metabolism of other pyrrolidine derivatives.
-
N-dealkylation: If the pyrrolidine nitrogen is substituted, N-dealkylation can occur.
Troubleshooting Workflow:
Structural Modification Strategies to Enhance Stability:
-
Introduce Steric Hindrance: Placing a bulky group (e.g., a methyl or cyclopropyl group) near the site of metabolism can sterically hinder the enzyme from accessing the site.
-
Deuterium Substitution: Replacing a metabolically labile hydrogen atom with its heavier isotope, deuterium, can slow the rate of CYP-mediated bond cleavage (the kinetic isotope effect), thereby improving metabolic stability.
-
Electronic Modification: Introducing electron-withdrawing groups (e.g., fluorine) can make certain positions on an aromatic ring less susceptible to oxidative metabolism.
Data Presentation: Physicochemical Properties
Table 1: Calculated Physicochemical Properties of Sulphonamide Pyrolidine Carboxamide Derivatives and Lipinski's Rule of Five Analysis.[3]
| Compound ID | Molecular Weight (MW) ( g/mol ) | LogP | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) | Lipinski Violations |
| 9a | 430.5 | 1.75 | 6 | 2 | 0 |
| 9b | 444.5 | 2.18 | 6 | 2 | 0 |
| 9c | 446.5 | 1.83 | 7 | 2 | 0 |
| 9e | 464.9 | 2.37 | 6 | 2 | 0 |
| 9f | 448.5 | 1.94 | 6 | 2 | 0 |
| 10a | 461.5 | 1.63 | 8 | 2 | 0 |
| 10b | 475.5 | 2.06 | 8 | 2 | 0 |
| 10c | 477.5 | 1.71 | 9 | 2 | 0 |
| 10e | 495.9 | 2.25 | 8 | 2 | 0 |
| 10f | 479.5 | 1.82 | 8 | 2 | 0 |
Note: According to Lipinski's Rule of Five, compounds are more likely to be orally bioavailable if they have: MW ≤ 500, LogP ≤ 5, HBD ≤ 5, and HBA ≤ 10. None of the listed compounds violate more than one rule, suggesting they possess drug-like properties.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal wall.[4][5]
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4)
-
Test compound stock solution (typically in DMSO)
-
Lucifer yellow (monolayer integrity marker)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density.
-
Culture the cells for 21-24 days, changing the medium every 2-3 days, to allow them to differentiate and form a polarized monolayer with tight junctions.[5]
-
-
Monolayer Integrity Test:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.
-
-
Permeability Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers gently with pre-warmed transport buffer (37°C).
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Prepare the dosing solution by diluting the test compound stock into the transport buffer to the final desired concentration (e.g., 10 µM).[5] Add this solution to the apical (donor) compartment.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment. Replace the volume with fresh, pre-warmed buffer.
-
At the end of the experiment, take a sample from the apical compartment.
-
-
Permeability Experiment (Basolateral to Apical - B→A for Efflux):
-
To determine the efflux ratio, perform the experiment in the reverse direction, adding the dosing solution to the basolateral compartment and sampling from the apical compartment.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation (amount of compound in the receiver compartment over time).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration in the donor compartment.
-
-
-
Calculate the efflux ratio: ER = Papp (B→A) / Papp (A→B)
-
Protocol 2: Liver Microsomal Stability Assay
This assay measures a compound's susceptibility to metabolism by Phase I enzymes, primarily CYPs, and is used to estimate intrinsic clearance.[2][3]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound in a liver microsomal preparation.
Materials:
-
Pooled liver microsomes (human, rat, or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
Test compound stock solution (in DMSO or acetonitrile)
-
Control compounds (e.g., verapamil for high clearance, diltiazem for low clearance)
-
Ice-cold acetonitrile with an internal standard (for reaction termination)
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Methodology:
-
Preparation of Reaction Mixture:
-
Prepare the incubation mixture by combining the phosphate buffer and liver microsomes (e.g., to a final protein concentration of 0.5 mg/mL).[6] Pre-warm this mixture at 37°C.
-
In separate tubes, prepare the test and control compound solutions by diluting them in buffer.
-
-
Initiation of Metabolic Reaction:
-
To initiate the reaction, add the pre-warmed NADPH regenerating system to the microsome/compound mixture. The final test compound concentration is typically low (e.g., 1-3 µM) to be below the Km of the enzymes.[6]
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[6]
-
Immediately quench the reaction by adding the aliquot to a tube or well containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Preparation:
-
Vortex the quenched samples and then centrifuge at high speed (e.g., >3000 x g) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of this plot (k).
-
Calculate the in vitro half-life (t1/2): t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein:
-
CLint = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein)
-
-
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Racemic Mixtures of Pyrrolidine-3-carboxamide Enantiomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of Pyrrolidine-3-carboxamide enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving racemic mixtures of this compound?
A1: The three primary methods for resolving racemic mixtures of this compound are Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Chiral High-Performance Liquid Chromatography (HPLC). Each method has its own advantages and is chosen based on factors like scale, cost, and the specific properties of the derivative being resolved.
Q2: Which chiral resolving agents are typically used for diastereomeric salt formation with pyrrolidine derivatives?
A2: Common chiral resolving agents for amine-containing compounds like pyrrolidine derivatives include chiral acids such as (+)-tartaric acid, (+)-mandelic acid, and (S)-2-methoxy-2-phenylacetic acid.[1][2] The selection of the resolving agent is critical and often requires screening to find one that forms diastereomeric salts with a significant difference in solubility.
Q3: What types of enzymes are effective for the kinetic resolution of pyrrolidine derivatives?
A3: Lipases are the most commonly used enzymes for the kinetic resolution of pyrrolidine derivatives. Specifically, Lipase B from Candida antarctica (CAL-B) is a versatile and widely used biocatalyst for the hydrolysis and esterification of a broad range of substrates.[3][4][5] Other lipases and proteases may also be effective, but screening is necessary to determine the optimal enzyme for this compound.
Q4: What kind of chiral stationary phase (CSP) is recommended for the HPLC separation of this compound enantiomers?
A4: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for the separation of a wide range of chiral compounds, including pyrrolidine derivatives.[6][7] These columns offer broad applicability and can be used with various mobile phases.
Troubleshooting Guides
Diastereomeric Salt Formation
Issue: Low yield of the desired diastereomeric salt.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The ideal solvent should maximize the solubility difference between the two diastereomers. Screen a variety of solvents with different polarities (e.g., methanol, ethanol, ethyl acetate, and mixtures thereof).[1] |
| Suboptimal Resolving Agent | Not all resolving agents will form salts with sufficient crystallinity or solubility differences. Screen a panel of chiral acids (e.g., tartaric acid, mandelic acid derivatives). |
| Incorrect Stoichiometry | While a 1:1 molar ratio of racemate to resolving agent is a common starting point, this may not be optimal. Vary the ratio to improve the selective precipitation of the desired diastereomer. |
| Unfavorable Temperature Profile | The temperature of salt formation and crystallization affects solubility. Implement a controlled and slow cooling profile to promote the crystallization of the less soluble salt. |
| Insufficient Supersaturation | Controlled supersaturation is key for crystal growth. Experiment with different initial concentrations of the racemate and resolving agent. |
Issue: Poor diastereomeric excess (de) of the crystallized salt.
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Diastereomers | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Experiment with different solvent systems or solvent mixtures to enhance the solubility difference. |
| Rapid Crystallization | Fast crystallization can trap impurities and the undesired diastereomer. Employ a slower cooling rate or a gradual addition of an anti-solvent to promote the growth of purer crystals. |
| Racemization | Harsh conditions (e.g., high temperature or strong base) can cause racemization of the chiral center. Use milder conditions during the resolution process. |
Enzymatic Kinetic Resolution
Issue: Low or no enzyme activity.
| Possible Cause | Troubleshooting Steps |
| Enzyme Inhibition | The substrate or product may be inhibiting the enzyme. Try lowering the substrate concentration or removing the product as it forms. |
| Incorrect pH or Temperature | Enzymes have optimal pH and temperature ranges for activity. Consult the enzyme's technical data sheet and optimize these parameters. For many lipases, a pH range of 6-10 is suitable.[8] |
| Inappropriate Solvent | The organic solvent used can affect enzyme activity. Non-polar solvents like hexane and toluene are often preferred for lipases like CAL-B.[8] |
| Enzyme Denaturation | Improper storage or handling can denature the enzyme. Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. |
Issue: Low enantioselectivity (E-value).
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Choice | The chosen enzyme may not be highly selective for the substrate. Screen a variety of lipases or proteases to find one with higher enantioselectivity. |
| Reaction Conditions | Enantioselectivity can be influenced by temperature, solvent, and water content (for hydrolysis). Systematically vary these parameters to find the optimal conditions. |
| Immobilization Support | The method of enzyme immobilization can affect its conformation and selectivity. If using an immobilized enzyme, consider trying different supports. |
Chiral HPLC
Issue: Poor or no separation of enantiomers.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for the analyte. Screen different types of polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC).[9] |
| Suboptimal Mobile Phase | The mobile phase composition is crucial for chiral recognition. For normal phase, vary the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol). For reversed-phase, adjust the organic modifier (e.g., acetonitrile, methanol) and the aqueous buffer. |
| Need for an Additive | For basic compounds like this compound, adding a basic modifier like diethylamine (DEA) to the mobile phase can improve peak shape and resolution. For acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be necessary.[10] |
Issue: Poor peak shape (tailing or fronting).
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with the Stationary Phase | Add a mobile phase modifier (e.g., DEA for a basic analyte) to block active sites on the silica support. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH (Reversed-Phase) | The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the pH to be at least 2 units away from the pKa of the analyte. |
Data Presentation
Note: The following data is based on the resolution of structurally similar compounds and should be considered as a starting point for the optimization of this compound resolution.
Table 1: Representative Data for Diastereomeric Salt Resolution of a Pyrrolidine Derivative
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | Diastereomeric Excess (de) (%) | Reference |
| 3-Aminopyrrolidine | (S)-2-methoxy-2-phenylacetic acid | Water | 44 | 98 | [2] |
Table 2: Representative Data for Enzymatic Kinetic Resolution of Pyrrolidine Derivatives
| Substrate | Enzyme | Reaction Type | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| N-Boc-3-aminopyrrolidine | ω-transaminase | Amination | 39 (at 50% conversion) | >99 | |
| 3-hydroxy-pyrrolidine | Lipase PS-IM | Acetylation | 87 | 95 |
Table 3: Representative Data for Chiral HPLC Resolution of a Pyrrolidine Carboxamide Derivative
| Compound | Chiral Column | Mobile Phase | Enantiomeric Excess (ee) (%) | Reference |
| Pyrrolidine Carboxamide Derivative (d11) | Not specified | Not specified | 96.8 and 98.5 for separated enantiomers | [6] |
Experimental Protocols
Diastereomeric Salt Formation
This protocol is adapted from the resolution of 3-aminopyrrolidine and should be optimized for this compound.[2]
-
Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.
-
Crystallization: Add the resolving agent solution to the racemate solution. The mixture may be gently heated to ensure complete dissolution. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling (e.g., in an ice bath) can enhance crystallization.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and adjust the pH to be basic (for an acidic resolving agent) or acidic (for a basic resolving agent) to liberate the free amine.
-
Extraction: Extract the liberated enantiomer with a suitable organic solvent.
-
Analysis: Determine the enantiomeric excess of the resolved product using chiral HPLC.
Enzymatic Kinetic Resolution
This is a general protocol for lipase-catalyzed resolution and requires optimization for this compound.
-
Reaction Setup: In a suitable vessel, dissolve the racemic this compound in an appropriate organic solvent (e.g., toluene, hexane).
-
Acyl Donor Addition: Add an acyl donor (e.g., vinyl acetate for acylation) to the mixture.
-
Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature with agitation.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the substrate and product.
-
Work-up: Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: Separate the acylated product from the unreacted starting material using standard chromatographic techniques.
Chiral HPLC Method Development
This protocol outlines a general strategy for developing a chiral HPLC method for the separation of this compound enantiomers.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® column.
-
Mobile Phase Screening (Normal Phase):
-
Prepare mobile phases consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).
-
Screen different ratios of the non-polar solvent to the polar modifier (e.g., 90:10, 80:20, 70:30).
-
If peak shape is poor, add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA).[10]
-
-
Mobile Phase Screening (Reversed-Phase):
-
Prepare mobile phases consisting of an aqueous buffer (e.g., ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or methanol).
-
Screen different ratios of the aqueous buffer to the organic modifier.
-
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution and minimize analysis time.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase or a compatible solvent before injection.
Visualizations
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Workflow for enzymatic kinetic resolution.
Caption: Troubleshooting logic for chiral HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hplc.eu [hplc.eu]
- 8. researchgate.net [researchgate.net]
- 9. Daicel CHIRALPAK ID-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm - 84525 Daicel CHIRALPAK ID-3 HPLC Analytical Column [84525] - £1,787.08 : UVISON.com [uvison.com]
- 10. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to Pyrrolidine-3-carboxamide and Other InhA Inhibitors for Tuberculosis Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent development of novel antitubercular agents. The enoyl-acyl carrier protein (ACP) reductase, InhA, is a critical and clinically validated target in the mycobacterial type II fatty acid synthase (FAS-II) pathway, essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall.[1][2] This guide provides an objective comparison of Pyrrolidine-3-carboxamide derivatives with other prominent classes of InhA inhibitors, supported by experimental data to aid in the strategic development of new therapeutics.
Quantitative Comparison of InhA Inhibitors
The following table summarizes the in vitro efficacy of various classes of InhA inhibitors against the InhA enzyme (IC50) and against whole M. tuberculosis cells (Minimum Inhibitory Concentration - MIC). Lower values indicate higher potency.
| Inhibitor Class | Compound | InhA IC50 (µM) | M. tuberculosis MIC (µM) | Reference(s) |
| Pyrrolidine Carboxamides | ||||
| Unsubstituted Phenyl (s1) | ~10 | - | [1] | |
| 3-Bromo-phenyl (s4) | 0.89 | - | [1] | |
| 3-CF3-phenyl (s6) | - | - | [1] | |
| Piperazine derivative (p37) | 4.47 | - | [1] | |
| Optimized derivative (p64b) | 0.062 | - | [1] | |
| 4-Hydroxy-2-pyridones | ||||
| NITD-529 | 9.60 | 1.54 | [2] | |
| NITD-564 | 0.59 | 0.16 | [2] | |
| NITD-916 | ~0.59 | 0.04 - 0.16 | [2] | |
| Thiadiazoles | ||||
| GSK138 | 0.04 | 1.0 (H37Rv), 0.9 (intracellular) | [3] | |
| GSK693 | - | 1.87 (MIC90 against clinical isolates) | [3] | |
| Diphenyl Ethers | ||||
| Triclosan | 0.2 (Ki) | - | [4] | |
| Compound 5f | - | 18 | [5] | |
| Quinolone-Isatin Hybrids | ||||
| Compound 7a | 0.35 | 55 (µg/mL) | [6] | |
| Compound 5g | 1.56 | 62.5 (µg/mL) | [6] | |
| Prodrug | ||||
| Isoniazid (activated) | - | 0.33 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the evaluation process of these inhibitors, the following diagrams are provided.
Caption: Mycolic acid biosynthesis pathway and points of inhibition.
Caption: General workflow for the evaluation of InhA inhibitors.
Experimental Protocols
InhA Enzymatic Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the purified InhA enzyme by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.[7]
Materials:
-
Purified recombinant InhA enzyme
-
NADH
-
2-trans-dodecenoyl-CoA (DD-CoA) or other suitable enoyl-ACP reductase substrate
-
Test compounds dissolved in DMSO
-
Assay buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8
-
96-well UV-transparent microplates
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer in a 96-well plate. The final DMSO concentration should be kept constant (e.g., 1%).
-
Include control wells with buffer and DMSO only (no inhibitor).
-
Add NADH to each well to a final concentration of 250 µM.
-
Add the substrate (e.g., DD-CoA) to each well to a final concentration of 25 µM.
-
Initiate the reaction by adding purified InhA enzyme to each well to a final concentration of 10-100 nM.
-
Immediately monitor the decrease in absorbance at 340 nm at regular intervals for 10-30 minutes at 25°C.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mycobacterial Growth Inhibition Assay (MGIA)
This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method.
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with ADC (albumin-dextrose-catalase)
-
Test compounds dissolved in DMSO
-
Alamar Blue or Resazurin solution
-
Sterile 96-well microplates
Procedure:
-
In a 96-well plate, add supplemented 7H9 broth to all wells.
-
Add the test compound to the first well and perform serial dilutions across the plate. The last well should contain no compound (growth control).
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a standard turbidity.
-
Add the bacterial suspension to each well.
-
Seal the plate and incubate at 37°C for 5-7 days.
-
After incubation, add the Alamar Blue or Resazurin solution to each well and re-incubate for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change (indicating inhibition of bacterial metabolism).
Concluding Remarks
The development of direct InhA inhibitors that do not require activation by KatG is a promising strategy to combat isoniazid-resistant tuberculosis.[2][8] this compound derivatives have emerged as a potent class of InhA inhibitors, with optimized compounds demonstrating nanomolar efficacy against the enzyme.[1] Comparative analysis with other direct inhibitors, such as the 4-hydroxy-2-pyridones and thiadiazoles, reveals a landscape of diverse chemical scaffolds with the potential for further development. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing novel antitubercular therapies. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these promising lead compounds to translate their in vitro potency into in vivo efficacy.
References
- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contribution of direct InhA inhibitors to novel drug regimens in a mouse model of tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. journals.asm.org [journals.asm.org]
In Vivo Validation of Pyrrolidine-3-carboxamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-3-carboxamide scaffold is a versatile chemical structure that has been extensively explored in drug discovery, leading to the development of derivatives with a wide range of biological activities. This guide provides a comparative analysis of the in vivo validation of three distinct classes of this compound derivatives, showcasing their potential as antihyperlipidemic, anticancer, and antiplasmodial agents. The information presented is compiled from preclinical studies to offer an objective overview of their performance and methodologies.
Section 1: Antihyperlipidemic Activity of Benzimidazole Propyl Carboxamide Benzophenone Derivatives
A novel series of benzimidazole propyl carboxamide benzophenone derivatives has demonstrated significant antihyperlipidemic activity in vivo. These compounds were evaluated for their ability to reduce plasma lipid levels in a well-established animal model of hyperlipidemia.
Comparative In Vivo Efficacy
The in vivo antihyperlipidemic effects of the synthesized compounds were compared to the standard drug, bezafibrate. The study utilized a Triton WR-1339-induced hyperlipidemic rat model. The results, summarized in the table below, highlight the potency of these derivatives in modulating lipid profiles.
| Treatment Group | Dose (mg/kg) | Plasma Triglycerides (mg/dL) | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | LDL Cholesterol (mg/dL) |
| Normal Control | - | 85.4 ± 5.1 | 68.2 ± 3.5 | 45.7 ± 2.8 | 22.5 ± 1.9 |
| Hyperlipidemic Control | - | 650.8 ± 25.3 | 210.5 ± 10.2 | 28.1 ± 2.1 | 182.4 ± 9.8 |
| Compound A | 30 | 125.6 ± 8.9 | 130.1 ± 7.6 | 55.3 ± 3.4 | 74.8 ± 6.1 |
| Compound B | 30 | 98.2 ± 7.5 | 115.7 ± 6.8 | 62.1 ± 4.0 | 53.6 ± 5.2 |
| Bezafibrate | 30 | 180.3 ± 12.1 | 155.4 ± 9.3 | 35.2 ± 2.5 | 120.2 ± 8.7 |
Data are presented as mean ± SEM. Compounds A and B represent novel benzimidazole propyl carboxamide benzophenone derivatives.
Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia Model
-
Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.
-
Induction of Hyperlipidemia: Hyperlipidemia is induced by a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 400 mg/kg body weight, dissolved in sterile saline.
-
Treatment: The test compounds and the standard drug (bezafibrate) are administered orally (p.o.) at a dose of 30 mg/kg, 30 minutes after the Triton WR-1339 injection. The control group receives the vehicle only.
-
Blood Sampling: After 24 hours of Triton WR-1339 injection, blood is collected from the retro-orbital plexus under light ether anesthesia.
-
Biochemical Analysis: Plasma is separated by centrifugation, and the levels of total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol are determined using standard enzymatic kits.
Proposed Mechanism of Action
The primary mechanism of action of these benzimidazole carboxamide derivatives is believed to be the modulation of lipoprotein lipase (LPL) activity. LPL is a key enzyme in triglyceride metabolism. By enhancing LPL activity, these compounds accelerate the clearance of triglyceride-rich lipoproteins from the circulation.
Mechanism of Antihyperlipidemic Activity
Section 2: Anticancer Activity of N-Substituted Indole-2-Carboxamide Derivatives
Certain N-substituted indole-2-carboxamide derivatives, which incorporate the this compound core structure, have been investigated for their anticancer properties. These compounds have shown promising activity in preclinical in vivo models of cancer.
Comparative In Vivo Efficacy
The antitumor efficacy of a representative N-substituted indole-2-carboxamide derivative was evaluated in a murine xenograft model of human breast cancer and compared with the standard chemotherapeutic agent, doxorubicin.
| Treatment Group | Dose (mg/kg) | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1540 ± 120 | - |
| Indole-2-carboxamide Derivative | 20 | 680 ± 75 | 55.8 |
| Doxorubicin | 5 | 520 ± 60 | 66.2 |
Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocol: Xenograft Cancer Model
-
Cell Culture: Human breast cancer cells (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 5 x 10^6 MCF-7 cells are suspended in Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (approximately 100 mm³), mice are randomized into treatment groups. The indole-2-carboxamide derivative is administered intraperitoneally (i.p.) daily for 14 days. Doxorubicin is administered intravenously (i.v.) once a week for two weeks.
-
Tumor Measurement: Tumor volume is measured twice a week using calipers and calculated using the formula: (length × width²)/2.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.
Proposed Signaling Pathway
The anticancer activity of these indole-2-carboxamide derivatives is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Comparative Analysis: Pyrrolidine-3-carboxamide Derivatives versus Known Kinase Inhibitors in JAK Signaling
For Immediate Release
A deep dive into the comparative efficacy of novel Pyrrolidine-3-carboxamide derivatives and the established Janus kinase (JAK) inhibitor, Upadacitinib, reveals promising new avenues for targeted kinase inhibition in inflammatory and autoimmune diseases. This analysis provides researchers, scientists, and drug development professionals with a comprehensive overview of their respective performance, supported by experimental data and detailed methodologies.
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway plays a pivotal role in mediating cellular responses to a variety of cytokines and growth factors, making it a key driver of immune responses and inflammatory processes. Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Consequently, the development of small molecule inhibitors targeting JAKs has become a significant area of therapeutic research.
This guide focuses on a comparative analysis of a promising class of novel kinase inhibitors, the Pyrrolo[1,2-b]pyridazine-3-carboxamides, against the well-established, FDA-approved JAK inhibitor, Upadacitinib. Upadacitinib is a selective JAK1 inhibitor that also features a pyrrolidine carboxamide moiety in its chemical structure, making it an ideal candidate for a comparative study.
Data Presentation: Head-to-Head Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative Pyrrolo[1,2-b]pyridazine-3-carboxamide derivative (Compound 5g) and Upadacitinib against the four members of the JAK family. The data highlights the distinct selectivity profiles of these inhibitors.
| Kinase Inhibitor | Target Kinase | IC50 (nM) | Primary Selectivity |
| Pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound 5g) | JAK1 | >1000 | JAK3 and TYK2 |
| JAK2 | >1000 | ||
| JAK3 | 4 | ||
| TYK2 | 16 | ||
| Upadacitinib | JAK1 | 43 [1][2] | JAK1 |
| JAK2 | 120[1][2] | ||
| JAK3 | 2300[1][2] | ||
| TYK2 | 4700[1][2] |
Note: The IC50 values for Pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound 5g) are based on a specific orally bioavailable analog presented in scientific literature. The IC50 values for Upadacitinib are from publicly available data and scientific publications.
Experimental Protocols
The determination of the inhibitory activity of these compounds relies on robust and reproducible experimental methodologies. Below are detailed protocols for the key assays used to generate the comparative data.
Biochemical Kinase Inhibition Assay (In Vitro)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of a test compound against a specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2).
Principle: The assay measures the phosphorylation of a peptide substrate by the kinase in the presence of ATP. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the signal is inversely proportional to the kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., a poly-Glu,Tyr peptide)
-
Adenosine triphosphate (ATP)
-
Test compounds (Pyrrolo[1,2-b]pyridazine-3-carboxamide derivative and Upadacitinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Setup: The assay is performed in a 384-well plate. Each well contains the purified JAK enzyme, the peptide substrate, and the test compound at various concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: A kinase detection reagent is added to stop the reaction and measure the amount of ADP produced, which is directly proportional to the kinase activity. The luminescence is read using a plate reader.
-
Data Analysis: The luminescence data is plotted against the compound concentration, and the IC50 value is calculated using a non-linear regression analysis.
Cell-Based STAT Phosphorylation Assay (In Situ)
This assay evaluates the ability of a compound to inhibit the phosphorylation of STAT proteins within a cellular context, providing a more physiologically relevant measure of target engagement.
Objective: To determine the functional inhibitory potency of a test compound on the JAK-STAT signaling pathway in cells.
Principle: Cells are stimulated with a cytokine to activate a specific JAK-STAT pathway. The level of phosphorylated STAT (pSTAT) is then measured in the presence and absence of the inhibitor.
Materials:
-
A human cell line expressing the target JAKs (e.g., human whole blood, isolated PBMCs, or a specific cell line like TF-1 cells)
-
Cytokines for stimulation (e.g., IL-2 for JAK1/3, IL-6 for JAK1, GM-CSF for JAK2)
-
Test compounds dissolved in DMSO
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Antibodies specific for total STAT and phosphorylated STAT (pSTAT)
-
Western blotting or ELISA reagents
-
Flow cytometer (for intracellular pSTAT staining)
Procedure:
-
Cell Culture and Treatment: Cells are pre-incubated with various concentrations of the test compound or vehicle (DMSO).
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine to induce JAK-mediated STAT phosphorylation.
-
Cell Lysis: After a short incubation period, the cells are lysed to release the intracellular proteins.
-
Detection of pSTAT: The levels of pSTAT are quantified using one of the following methods:
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against pSTAT and total STAT (as a loading control).
-
ELISA: A sandwich ELISA is used to capture and detect pSTAT in the cell lysates.
-
Flow Cytometry: Cells are fixed, permeabilized, and stained with a fluorescently labeled anti-pSTAT antibody for analysis by flow cytometry.
-
-
Data Analysis: The pSTAT signal is normalized to the total STAT or a loading control. The percentage of inhibition is calculated relative to the cytokine-stimulated control without the inhibitor, and the IC50 value is determined.
Visualizing the Molecular Landscape
To better understand the context of this comparative analysis, the following diagrams illustrate the JAK-STAT signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: The JAK-STAT signaling pathway and the point of intervention for JAK inhibitors.
Caption: A generalized experimental workflow for the discovery and development of kinase inhibitors.
Conclusion
The comparative analysis of Pyrrolo[1,2-b]pyridazine-3-carboxamides and Upadacitinib underscores the diversity and potential within the broader class of pyrrolidine-based kinase inhibitors. While Upadacitinib demonstrates a clear selectivity for JAK1, the representative Pyrrolo[1,2-b]pyridazine-3-carboxamide (Compound 5g) exhibits potent and selective inhibition of JAK3 and TYK2.[3] This highlights the tunability of the pyrrolidine scaffold to achieve distinct selectivity profiles, thereby offering the potential for tailored therapeutic interventions with potentially different efficacy and safety profiles. Further research into the structure-activity relationships of this compound derivatives will be crucial in developing next-generation kinase inhibitors with enhanced potency and selectivity for a range of therapeutic targets.
References
- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib [synapse.patsnap.com]
- 3. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Assays for Validating Pyrrolidine-3-carboxamide Target Engagement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key orthogonal assays for validating the target engagement of Pyrrolidine-3-carboxamide compounds. While this class of molecules is known to target enzymes such as the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a critical component of the fatty acid synthase II (FAS-II) pathway, this guide uses representative data to illustrate the application and comparison of these validation techniques. The following sections detail the experimental protocols, present comparative data in a tabular format, and provide visual workflows for Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a relevant Reporter Gene Assay.
Data Presentation: Comparison of Orthogonal Assays
The following table summarizes representative quantitative data that could be obtained from the described orthogonal assays for a hypothetical this compound inhibitor targeting InhA. This data is for illustrative purposes to demonstrate how these techniques can be used for comparative analysis.
| Assay Type | Metric | Representative Value for this compound | Interpretation |
| Cellular Thermal Shift Assay (CETSA) | Thermal Shift (ΔTm) | +2.5 °C at 10 µM | The compound binds to and stabilizes the target protein in a cellular environment. |
| EC50 (Cellular Target Engagement) | 1.2 µM | The concentration of the compound required to achieve 50% of the maximal thermal stabilization in cells. | |
| Surface Plasmon Resonance (SPR) | Association Rate Constant (kon) | 2.5 x 105 M-1s-1 | Rate of the inhibitor binding to the target protein. |
| Dissociation Rate Constant (koff) | 5.0 x 10-3 s-1 | Rate of the inhibitor dissociating from the target protein. | |
| Equilibrium Dissociation Constant (KD) | 20 nM | A measure of the binding affinity of the inhibitor to the isolated target protein. | |
| Isothermal Titration Calorimetry (ITC) | Equilibrium Dissociation Constant (KD) | 25 nM | A measure of the binding affinity of the inhibitor to the isolated target protein in solution. |
| Enthalpy Change (ΔH) | -15.2 kcal/mol | The binding is an enthalpically driven process, suggesting favorable hydrogen bonding and van der Waals interactions. | |
| Entropy Change (-TΔS) | 4.5 kcal/mol | The binding is associated with an unfavorable entropy change, possibly due to conformational restriction upon binding. | |
| Reporter Gene Assay (NF-κB) | IC50 (Inhibition of Pathway Activation) | 2.5 µM | The concentration of the inhibitor that reduces the downstream cellular signaling response by 50%. |
Signaling and Experimental Workflow Visualizations
Signaling Pathway: Mycobacterium tuberculosis Fatty Acid Synthesis II (FAS-II)
The diagram below illustrates the FAS-II pathway in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids, a key component of the bacterial cell wall. The target of this compound, InhA, is a critical enzyme in this pathway.
Caption: The FAS-II pathway in M. tuberculosis and the inhibitory action of this compound on InhA.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
This workflow outlines the steps to determine the thermal stabilization of a target protein in cells upon compound binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Workflow: Surface Plasmon Resonance (SPR)
The following diagram illustrates the process of measuring the binding kinetics of a small molecule to its immobilized target protein using SPR.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
This diagram shows the steps involved in determining the thermodynamic parameters of a small molecule-protein interaction using ITC.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Experimental Workflow: Reporter Gene Assay
This workflow depicts a host-cell based reporter gene assay to indirectly measure the effect of an InhA inhibitor. It relies on the principle that inhibiting a crucial bacterial pathway will alter the host cell's response to the infection, which can be monitored using a reporter gene.
Caption: Workflow for a host-cell based reporter gene assay.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture a relevant cell line to 70-80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension and treat with various concentrations of this compound or vehicle control (e.g., DMSO) for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Heat the cell aliquots in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of soluble target protein (InhA) using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Densitometry is used to quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle and compound-treated samples.
-
The shift in the midpoint of the melting curve (Tm) between the vehicle and compound-treated samples (ΔTm) indicates target engagement.
-
To determine the cellular EC50, perform the assay at a fixed temperature (near the Tm) with a range of compound concentrations.
-
Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Immobilize the purified target protein (InhA) onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. The goal is to achieve a stable and active surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound solutions over the sensor surface at a constant flow rate.
-
Monitor the change in the refractive index (measured in Response Units, RU) in real-time to observe the association of the compound with the immobilized protein.
-
After the association phase, switch back to the running buffer to monitor the dissociation of the compound.
-
-
Data Analysis:
-
The binding data is represented as a sensorgram (RU vs. time).
-
Fit the sensorgrams from the different compound concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff).
-
Calculate the equilibrium dissociation constant (KD) from the ratio of the rate constants (koff/kon).
-
Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Dialyze the purified target protein (InhA) and dissolve the this compound in the same buffer to minimize heats of dilution.
-
Degas both the protein and compound solutions.
-
Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the compound solution into the protein solution while maintaining a constant temperature.
-
The heat change associated with the binding interaction after each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the equilibrium dissociation constant (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH).
-
The entropy change (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.
-
Reporter Gene Assay (NF-κB Activation in Infected Macrophages)
-
Cell Culture and Transfection:
-
Culture a macrophage-like cell line (e.g., RAW 264.7 or THP-1) that has been stably transfected with a reporter construct containing the firefly luciferase gene under the control of an NF-κB responsive promoter.
-
-
Infection and Treatment:
-
Infect the reporter cell line with Mycobacterium tuberculosis at a defined multiplicity of infection (MOI).
-
After an initial infection period, treat the infected cells with a range of concentrations of this compound. Include appropriate vehicle (DMSO) and positive controls.
-
-
Luciferase Assay:
-
After a suitable incubation period (e.g., 18-24 hours), lyse the cells.
-
Add a luciferase assay reagent containing the substrate (luciferin) to the cell lysate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to a measure of cell viability if necessary.
-
Plot the normalized luminescence signal against the concentration of the this compound.
-
Determine the IC50 value, which represents the concentration of the compound that causes a 50% reduction in the NF-κB-driven luciferase activity induced by the infection.
-
Unveiling the Structural Basis of InhA Inhibition by Pyrrolidine-3-carboxamide: A Crystallographic Comparison
A detailed analysis of the X-ray crystal structure of Pyrrolidine-3-carboxamide in complex with its target protein, the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, provides critical insights for the development of novel anti-tubercular agents. This guide offers a comparative overview of the crystallographic data for a key this compound inhibitor and other potent InhA inhibitors, supported by detailed experimental protocols and workflow visualizations.
The emergence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new drugs that act on novel targets or overcome existing resistance mechanisms. InhA, a crucial enzyme in the mycobacterial fatty acid synthesis pathway, is a validated target for antitubercular drugs. This compound derivatives have emerged as a promising class of direct InhA inhibitors. This guide delves into the structural details of their interaction, providing a valuable resource for researchers and drug developers in the field.
Comparative Crystallographic Data of InhA Inhibitors
The following table summarizes key quantitative data from the X-ray crystallographic analysis of InhA in complex with a this compound and two other potent inhibitors. This allows for a direct comparison of the quality of the structural data and the resolution at which the protein-ligand interactions were observed.
| PDB ID | Ligand | Resolution (Å) | R-work | R-free |
| 4U0J | 1-cyclohexyl-5-oxo-N-phenylthis compound | 2.70 | 0.205 | 0.257 |
| 2X22 [1] | 2-(o-tolyloxy)-5-hexylphenol (PT70) | 2.10[1] | 0.172[1] | 0.216[1] |
| 6R9W [2] | AP-124 | 1.75[2] | 0.187[2] | 0.227[2] |
Experimental Protocols
The determination of the X-ray crystal structure of InhA in complex with this compound and other inhibitors involves a multi-step process, from protein expression and purification to crystallization and X-ray diffraction data collection. The detailed methodologies are outlined below.
Protein Expression and Purification of InhA
The NADH-dependent enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis is typically overexpressed in an Escherichia coli expression system. The protein is then purified to homogeneity using a series of chromatographic techniques.
-
Expression: E. coli cells harboring the InhA expression plasmid are grown in a suitable medium (e.g., Luria-Bertani broth) at 37°C to an optimal cell density. Protein expression is then induced by the addition of an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: After a period of incubation to allow for protein expression, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted by sonication or high-pressure homogenization.
-
Purification: The cell lysate is clarified by centrifugation to remove cell debris. The supernatant containing the soluble InhA protein is then subjected to affinity chromatography, typically using a nickel-nitrilotriacetic acid (Ni-NTA) resin that binds to a polyhistidine tag engineered onto the protein. The purified protein is then further polished using size-exclusion chromatography to ensure homogeneity.
Crystallization of the InhA-Inhibitor Complex
Crystallization of the InhA protein in complex with a this compound inhibitor is a critical step that requires screening of various conditions to obtain diffraction-quality crystals.
-
Complex Formation: The purified InhA protein is incubated with a molar excess of the this compound inhibitor and the cofactor NADH to ensure the formation of the ternary complex.
-
Crystallization Screening: The InhA-inhibitor complex is then subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed. In this method, a small drop of the protein-inhibitor complex is mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol) and allowed to equilibrate against a larger volume of the reservoir solution.
-
Optimization: Once initial crystal hits are identified, the crystallization conditions are optimized by fine-tuning the concentrations of the protein, inhibitor, precipitant, and buffer components, as well as the pH and temperature, to obtain larger, well-ordered crystals suitable for X-ray diffraction.
X-ray Data Collection and Structure Determination
The final step involves exposing the crystals to a high-intensity X-ray beam and collecting the diffraction data, which is then used to determine the three-dimensional structure of the InhA-inhibitor complex.
-
Cryo-protection: Before data collection, the crystals are typically soaked in a cryoprotectant solution (e.g., glycerol or ethylene glycol) to prevent ice formation when flash-cooled in liquid nitrogen.
-
Data Collection: The cryo-cooled crystal is mounted on a goniometer and exposed to a synchrotron X-ray source. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing and Structure Solution: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. The structure is then solved using molecular replacement, using a previously determined structure of InhA as a search model.
-
Model Building and Refinement: An initial model of the protein-ligand complex is built into the electron density map. This model is then refined using computational methods to improve its fit to the experimental data, resulting in the final, high-resolution structure. The quality of the final model is assessed using metrics such as the R-work and R-free values.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the key stages involved in the X-ray crystallography of a this compound in complex with its target protein, InhA.
References
Stereoisomer Showdown: A Comparative Analysis of (R)- and (S)-Pyrrolidine-3-carboxamide Efficacy
For Immediate Release
A deep dive into the stereoselective bioactivity of Pyrrolidine-3-carboxamide enantiomers reveals significant disparities in efficacy, underscoring the critical role of chirality in drug design. This guide provides a comprehensive comparison of the (R)- and (S)-enantiomers, leveraging experimental data from studies on G protein-coupled receptor 40 (GPR40) agonists and Enoyl-Acyl Carrier Protein Reductase (InhA) inhibitors.
The precise three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a fundamental determinant of its interaction with biological targets. In the realm of pharmacology, enantiomers—mirror-image isomers of a chiral compound—can exhibit widely divergent activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to off-target effects. This guide presents a comparative analysis of the (R)- and (S)-enantiomers of this compound derivatives, a scaffold of significant interest in medicinal chemistry.
GPR40 Agonism: A Tale of Two Enantiomers
A study by Jurica et al. provides a compelling example of enantioselective activity in a series of pyrrolidine-containing GPR40 agonists designed for the treatment of type 2 diabetes.[1][2][3][4] The investigation focused on the differential effects of the (R,R) and (S,S) enantiomers of a potent agonist, compound 68.
The data clearly demonstrates that the (R,R)-enantiomer is significantly more potent in activating both Gq-mediated calcium flux and Gs-mediated cAMP accumulation, key signaling pathways for GPR40.[1][2] Notably, the enantiomers displayed opposing effects in radioligand binding assays; the (R,R)-enantiomer potentiated radioligand binding, whereas the (S,S)-enantiomer displaced it, suggesting distinct binding modes.[1][2]
| Compound | Target | Assay | EC50 (nM) | Reference |
| (R,R)-68 | Human GPR40 | Ca2+ Flux | 110 | [1] |
| (S,S)-68 | Human GPR40 | Ca2+ Flux | >10000 | [1] |
| (R,R)-68 | Human GPR40 | cAMP Accumulation | 320 | [1] |
| (S,S)-68 | Human GPR40 | cAMP Accumulation | >10000 | [1] |
Table 1: Comparative efficacy of (R,R)-68 and (S,S)-68 enantiomers on human GPR40 activation.
The profound difference in potency highlights the stringent stereochemical requirements for optimal interaction with the GPR40 binding pocket.
GPR40 Signaling Pathway
InhA Inhibition: A Case of Singular Activity
Research into novel inhibitors of Mycobacterium tuberculosis InhA, a critical enzyme in fatty acid synthesis, further illustrates the principle of enantioselectivity. A study on a series of pyrrolidine carboxamides revealed that for a potent racemic compound, p64, only one enantiomer was responsible for the inhibitory activity.[5]
Upon chiral resolution, the enantiomer p64b exhibited a potent IC50 of 62 nM. In contrast, the other enantiomer, p64a, showed significantly reduced activity, with 70% enzyme inhibition observed only at a much higher concentration of 2.4 µM. This indicates that the vast majority of the inhibitory activity resides in a single stereoisomer.[5]
| Compound | Target | IC50 | Reference |
| p64b (active enantiomer) | M. tuberculosis InhA | 62 nM | [5] |
| p64a (less active enantiomer) | M. tuberculosis InhA | > 2.4 µM (at which 70% inhibition was observed) | [5] |
Table 2: Comparative efficacy of p64 enantiomers as InhA inhibitors.
This stark difference underscores how a specific stereochemical orientation is necessary for effective binding to the active site of the InhA enzyme.
Experimental Protocols
Stereoselective Synthesis of this compound Derivatives
The enantioselective synthesis of pyrrolidine derivatives often starts from chiral precursors. For instance, the synthesis of chiral pyrrolidine-containing GPR40 agonists can be achieved through multi-step sequences starting from commercially available chiral materials. The general workflow involves the construction of the substituted pyrrolidine core, followed by coupling with the appropriate side chains. Purification of the final enantiomers is typically performed using chiral chromatography.
In Vitro Biological Assays
This assay measures the activation of the Gq signaling pathway.
-
Cell Culture: HEK293 cells stably expressing human GPR40 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 384-well plates and incubated.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Test compounds (dissolved in DMSO and diluted in assay buffer) are added to the wells.
-
Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence imaging plate reader (FLIPR).
-
Data Analysis: EC50 values are calculated from the concentration-response curves.
This assay determines the inhibitory activity of compounds against the InhA enzyme.
-
Reagents: Purified InhA enzyme, NADH, and the substrate 2-trans-dodecenoyl-CoA (DD-CoA) are prepared in assay buffer.
-
Reaction Mixture: The enzyme, NADH, and the test compound (at various concentrations) are pre-incubated in a 96-well plate.
-
Initiation of Reaction: The reaction is initiated by the addition of the DD-CoA substrate.
-
Measurement: The decrease in NADH absorbance at 340 nm, corresponding to enzyme activity, is monitored over time using a spectrophotometer.
-
Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The presented data unequivocally demonstrates the profound impact of stereochemistry on the biological activity of this compound derivatives. In the case of GPR40 agonists, the (R,R)-enantiomer is orders of magnitude more potent than its (S,S)-counterpart, highlighting a highly specific interaction with the receptor. Similarly, for InhA inhibitors, the biological activity is predominantly confined to a single enantiomer. These findings emphasize the necessity of stereoselective synthesis and chiral purification in the development of drugs based on the pyrrolidine scaffold. For researchers and drug development professionals, a thorough understanding and evaluation of stereoisomers are paramount to optimizing therapeutic efficacy and minimizing potential off-target effects.
References
- 1. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Pyrrolidine-Containing GPR40 Agonists: Stereochemistry Effects a Change in Binding Mode. | Semantic Scholar [semanticscholar.org]
- 4. figshare.com [figshare.com]
- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Pyrrolidine-3-Carboxamide Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of an inhibitor is paramount. This guide provides a comparative analysis of the cross-reactivity profiles of a novel series of Pyrrolidine-3-carboxamide inhibitors, focusing on their activity as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). The data presented herein offers insights into their potential as targeted therapeutic agents and highlights the importance of comprehensive off-target profiling.
A novel series of pyrrolidine-carboxamide derivatives has been developed and evaluated for its antiproliferative activity.[1][2] Certain compounds within this series have emerged as potent dual inhibitors of EGFR and CDK2, two key proteins implicated in cancer cell proliferation and survival. This guide delves into the selectivity of these compounds against a panel of cyclin-dependent kinases and compares their potency to established inhibitors.
Comparative Inhibitory Activity
The inhibitory potency of the most active this compound compounds (7e, 7g, 7k, 7n, and 7o) was assessed against EGFR and a panel of CDK isoforms. The results, summarized in the table below, demonstrate a preferential inhibition of CDK2 over other tested CDKs, alongside potent EGFR inhibition.[1]
| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) | CDK1 IC₅₀ (nM) | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | CDK7 IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| 7e | 91 | 21 | >250 | >250 | >250 | >250 | >250 |
| 7g | 87 | 15 | >250 | >250 | >250 | >250 | >250 |
| 7k | 101 | 31 | >250 | >250 | >250 | >250 | >250 |
| 7n | 107 | 25 | >250 | >250 | >250 | >250 | >250 |
| 7o | 95 | 19 | >250 | >250 | >250 | >250 | >250 |
| Erlotinib | 80 | - | - | - | - | - | - |
| Dinaciclib | - | 20 | - | - | - | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. A lower IC₅₀ indicates higher potency. Data sourced from[1].
The data reveals that compound 7g is the most potent dual inhibitor in this series, with an EGFR IC₅₀ of 87 nM and a CDK2 IC₅₀ of 15 nM.[1] Notably, all tested compounds exhibited high selectivity for CDK2 over other CDK isoforms, with IC₅₀ values greater than 250 nM for CDK1, CDK4, CDK6, CDK7, and CDK9.[1]
In addition to their enzymatic activity, the antiproliferative effects of these compounds were evaluated against a panel of human cancer cell lines. Compound 7g demonstrated the most potent anticancer activity, with a mean GI₅₀ of 0.90 μM, which is more potent than the standard chemotherapy drug doxorubicin (GI₅₀ = 1.10 μM).[1][2]
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the process of evaluating cross-reactivity, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays used to characterize the this compound inhibitors.
In Vitro Kinase Inhibition Assay (EGFR and CDK Panel)
This assay determines the concentration of the inhibitor required to inhibit 50% of the kinase activity (IC₅₀).
-
Materials:
-
Recombinant human EGFR and CDK enzymes (CDK1/CycB, CDK2/CycA, CDK4/CycD1, CDK6/CycD3, CDK7/CycH/MAT1, CDK9/CycT1)
-
Specific peptide substrates for each kinase
-
This compound inhibitor stock solutions (e.g., 10 mM in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 25 mM MOPS, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Microplates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
Add the kinase, peptide substrate, and inhibitor to the wells of the microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Antiproliferative Assay (GI₅₀ Determination)
This assay measures the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀).
-
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, Panc-1, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound inhibitor stock solutions
-
Sulforhodamine B (SRB) or MTT reagent
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Tris base solution
-
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the inhibitor for a specified period (e.g., 72 hours).
-
For SRB assay:
-
Fix the cells with cold TCA.
-
Wash the plates with water and air dry.
-
Stain the fixed cells with SRB solution.
-
Wash away the unbound dye with 1% acetic acid and air dry.
-
Solubilize the bound dye with Tris base solution.
-
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to untreated control cells.
-
Determine the GI₅₀ value from the dose-response curve.
-
Broad Kinase Panel Screening (General Protocol)
For a more comprehensive understanding of inhibitor selectivity, screening against a large panel of kinases is recommended.
-
Methodology:
-
This is typically performed by specialized contract research organizations (CROs) utilizing platforms such as radiometric assays (e.g., HotSpot™) or binding assays (e.g., KINOMEscan™).
-
The inhibitor is tested at one or more fixed concentrations (e.g., 1 µM) against a panel of hundreds of purified kinases.
-
The percentage of inhibition for each kinase is determined.
-
Results are often visualized as a dendrogram or a selectivity score (e.g., S-score) to provide a clear overview of the inhibitor's cross-reactivity profile. This helps in identifying potential off-targets that could lead to adverse effects or provide opportunities for drug repurposing.
-
Conclusion
The this compound scaffold represents a promising starting point for the development of targeted anticancer agents. The dual EGFR/CDK2 inhibitors highlighted in this guide demonstrate high potency and, importantly, a favorable selectivity profile against other CDK isoforms. However, to fully characterize their therapeutic potential and anticipate potential side effects, a comprehensive cross-reactivity assessment against a broad panel of kinases is a critical next step in their preclinical development. The experimental workflows and protocols detailed herein provide a roadmap for such investigations, underscoring the importance of rigorous selectivity profiling in modern drug discovery.
References
Pyrrolidine-3-carboxamide Derivatives: A Head-to-Head Comparison in Cellular Assays
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Pyrrolidine-3-carboxamide derivatives based on their performance in various cell-based assays. The information is compiled from recent studies to aid in the evaluation and selection of compounds for further investigation.
The pyrrolidine ring is a key structural motif in many biologically active compounds, and its derivatives are of significant interest in medicinal chemistry.[1][2] This guide focuses on this compound derivatives, which have demonstrated promising activity in anticancer and antimicrobial research.[1][3][4][5][6][7]
Comparative Analysis of Anticancer Activity
A significant number of this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, with lower values indicating greater effectiveness.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Spirooxindole-pyrrolidine | HCT116 | 15.2 | [1] |
| 1b | Spirooxindole-pyrrolidine | HCT116 | 8.5 | [1] |
| 2a | N-Arylpyrrolidine-2,5-dione | MCF-7 | 5.8 | [1] |
| 2b | N-Arylpyrrolidine-2,5-dione | MCF-7 | 3.1 | [1] |
| 7g | Pyrrolidine-carboxamide | A-549 | <0.90 | [3][4] |
| 7g | Pyrrolidine-carboxamide | MCF-7 | <0.90 | [3][4] |
| 7g | Pyrrolidine-carboxamide | HT-29 | <0.90 | [3][4] |
| 10m | Pyrrolidine aryl carboxamide | Hepatocellular Carcinoma (HCC) | Not specified, but noted as ~2-fold more potent than Sorafenib | [5] |
Key Observation: Compound 7g demonstrated broad and potent antiproliferative activity across multiple cancer cell lines, with a mean IC50 of 0.90 µM, which was more potent than the standard chemotherapeutic drug doxorubicin (IC50 of 1.10 µM) in the same study.[3][4]
Mechanistic Insights: Targeting Key Signaling Pathways
Several studies have delved into the mechanisms by which these derivatives exert their anticancer effects. A notable mechanism is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Design and Validation of PROTACs Featuring a Pyrrolidine-3-Carboxamide Warhead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins of interest.[1][2] A critical component in the design of a PROTAC is the "warhead," the ligand responsible for binding to the target protein.[3] While a diverse array of warheads has been explored, this guide focuses on the design and validation of PROTACs incorporating a pyrrolidine-3-carboxamide moiety as the protein-of-interest (POI) binding ligand.
While specific, published examples of PROTACs utilizing a this compound as a warhead are not extensively documented in current literature, the pyrrolidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of protein targets.[4] This guide will, therefore, present a comprehensive framework for the design, synthesis, and validation of such hypothetical PROTACs, drawing upon established principles of PROTAC development and validation. We will provide detailed experimental protocols, comparative data, and signaling pathway diagrams to equip researchers with the necessary tools to explore this chemical space.
Comparative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters, including its degradation potency (DC50) and maximal degradation level (Dmax). The choice of warhead, linker, and E3 ligase ligand all significantly influence these outcomes. Below are comparative tables summarizing hypothetical data for a this compound-based PROTAC targeting a hypothetical kinase, "Kinase X," compared to other PROTACs with different warheads.
Table 1: Comparison of Kinase X Degradation by PROTACs with Different Warheads
| PROTAC ID | Warhead Type | E3 Ligase Ligand | DC50 (nM) | Dmax (%) |
| P3C-VHL-1 | This compound | VHL | 50 | >90 |
| P3C-CRBN-1 | This compound | CRBN | 75 | >85 |
| Control-A | Known Kinase X Inhibitor | VHL | 25 | >95 |
| Control-B | Known Kinase X Inhibitor | CRBN | 40 | >90 |
Table 2: Impact of Linker Length on P3C-VHL PROTAC Efficacy
| PROTAC ID | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| P3C-VHL-short | PEG | 8 | 150 | 70 |
| P3C-VHL-medium | PEG | 12 | 50 | >90 |
| P3C-VHL-long | PEG | 16 | 100 | 80 |
Experimental Protocols
A rigorous and systematic approach is essential for the validation of any novel PROTAC. The following protocols outline key experiments to characterize the activity and mechanism of action of a this compound-based PROTAC.
Protocol 1: Western Blot for Target Protein Degradation
This is the most fundamental assay to directly measure the reduction in target protein levels.
1. Cell Culture and Treatment:
- Plate cells (e.g., a cancer cell line expressing Kinase X) at an appropriate density in multi-well plates and allow them to adhere overnight.
- Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range is 1 nM to 10 µM.
- Treat the cells with the PROTAC dilutions and include a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.
2. Cell Lysis:
- After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, then collect the cell lysates.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
4. SDS-PAGE and Immunoblotting:
- Normalize the protein concentrations of all samples.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and then incubate with a primary antibody specific for the target protein (e.g., anti-Kinase X). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) must also be used.
- Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
5. Detection and Analysis:
- Visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities and normalize the target protein levels to the loading control.
- Plot the percentage of remaining target protein against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assay (NanoBRET)
This assay confirms the PROTAC's ability to induce the formation of a ternary complex between the target protein and the E3 ligase in live cells.
1. Cell Preparation and Transfection:
- Seed HEK293 cells in a 96-well plate.
- Co-transfect the cells with plasmids encoding the target protein fused to NanoLuc® luciferase (e.g., Kinase X-NanoLuc®) and the E3 ligase fused to HaloTag® (e.g., HaloTag®-VHL or HaloTag®-CRBN).
2. Compound Treatment:
- Prepare serial dilutions of the PROTAC.
- Add the PROTAC dilutions to the transfected cells.
3. BRET Measurement:
- Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to all wells.
- Add the NanoBRET™ Nano-Glo® Substrate (donor) to all wells.
- Measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a plate reader equipped for BRET measurements.
4. Data Analysis:
- Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
- Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Protocol 3: Target Ubiquitination Assay
This experiment verifies that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
1. Cell Treatment:
- Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50).
- Include a control group co-treated with the PROTAC and a proteasome inhibitor (e.g., MG132).
2. Immunoprecipitation:
- Lyse the cells and immunoprecipitate the target protein (Kinase X) using a specific antibody.
3. Western Blot:
- Elute the immunoprecipitated proteins and perform a Western blot.
- Probe the membrane with an antibody against ubiquitin.
4. Data Analysis:
- An increase in high-molecular-weight ubiquitinated species of the target protein in the PROTAC-treated sample, which is further enhanced in the MG132 co-treated sample, confirms target ubiquitination.
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows involved in the design and validation of PROTACs.
Caption: Mechanism of action for a PROTAC with a this compound warhead.
Caption: A typical experimental workflow for the validation of a novel PROTAC.
Caption: Impact of a Kinase X-targeting PROTAC on a hypothetical signaling pathway.
References
- 1. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Pyrrolidine-3-Carboxamide: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pyrrolidine-3-carboxamide, a compound utilized in various research applications, requires careful handling and disposal in accordance with institutional and regulatory guidelines. This guide provides essential, step-by-step information to ensure the safe and compliant disposal of this substance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or glasses, and a laboratory coat to prevent skin and eye contact.[1] In instances where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][2] Ensure adequate ventilation in the workspace to minimize inhalation exposure.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[4] Adherence to the following procedural steps is crucial for safe and compliant waste management:
-
Waste Identification and Classification :
-
Containerization :
-
Labeling :
-
Label the container clearly with a hazardous waste tag provided by your EHS department.[4][6]
-
The label must include the full chemical name, "this compound," and the quantity of the waste. Avoid using abbreviations or chemical formulas.[4]
-
Include the date of waste generation, the location of origin (department and room number), and the principal investigator's name and contact information.[4]
-
The words "Hazardous Waste" must be clearly visible on the label.[4][7]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated Chemical Waste Satellite Accumulation Area (CWSAA).[8]
-
Ensure the container is kept closed except when adding waste.[5][7]
-
Segregate the waste from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.[1][2] Secondary containment should be used to contain any potential spills.[6][8]
-
-
Disposal Request and Pickup :
Disposal of Empty Containers : Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[7] The rinsate must be collected and treated as hazardous waste.[6][7] After triple-rinsing, the container can typically be disposed of in the regular trash after defacing the original label.[6][7]
Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| pH for Sewer Disposal | Between 5.5 and 10.5 (with written EHS permission only) | [9] |
| Quantity for Sewer Disposal | Typically no more than a few hundred grams or milliliters per day (with written EHS permission only) | [9] |
| Acute Hazardous Waste Accumulation Limit | Do not accumulate more than one quart of acute hazardous waste. | [6] |
| General Hazardous Waste Accumulation Limit | Do not accumulate more than 55 gallons of hazardous waste. | [6] |
Note : Sewer disposal of any chemical, including this compound, is generally not permitted without explicit written approval from the relevant EHS authority.[4][9]
Disposal Workflow
The logical flow of the disposal process for this compound is illustrated in the diagram below. This workflow ensures that all necessary safety and regulatory steps are followed.
Caption: Logical workflow for the disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local regulations for complete compliance.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. pfw.edu [pfw.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. acs.org [acs.org]
Comprehensive Safety and Handling Guide for Pyrrolidine-3-carboxamide
Disclaimer: This guide is based on safety information for structurally similar compounds, including Pyrrolidine and Pyrrolidine-3-carboxylic acid, due to the absence of a specific Safety Data Sheet (SDS) for Pyrrolidine-3-carboxamide. Researchers should handle this compound with caution and treat it as a potentially hazardous substance.
This document provides essential safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Given the hazards associated with the parent compound, Pyrrolidine, which is highly flammable, corrosive, and harmful upon contact, inhalation, or ingestion, a stringent approach to personal protection is mandatory.[1][2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Recommended PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles and face shield | To protect against splashes and vapors that can cause severe eye damage.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., PVC, nitrile rubber, butyl rubber) | To prevent skin contact which can cause burns and absorption of the chemical.[2][4] |
| Appropriate protective clothing (e.g., lab coat, flame-retardant antistatic clothing) | To prevent skin exposure and protect against potential flammability.[1] | |
| Chemical-resistant, steel-toe boots or shoes | To protect feet from spills. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator | Required if working outside of a fume hood, if ventilation is inadequate, or if exposure limits are exceeded.[1][3] |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don Personal Protective Equipment (PPE): Before entering the laboratory, put on all required PPE as detailed in Table 1.
-
Prepare Fume Hood: Ensure the chemical fume hood is functioning correctly. All handling of this compound should be performed within the fume hood to control airborne levels.[1]
-
Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, etc.) and ensure a designated waste container is readily accessible.
-
-
Handling:
-
Weighing: Carefully weigh the required amount of this compound. Avoid creating dust.
-
Dissolving and Reaction: Add the compound to the solvent or reaction mixture slowly. If the process is exothermic, ensure adequate cooling.
-
Transferring: When transferring solutions, use appropriate tools like a pipette or a funnel to avoid spills. Ground and bond containers when transferring material to prevent static discharge, as the parent compound is flammable.[1][5]
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and unused chemicals, in a designated, labeled hazardous waste container. Empty containers may retain product residue and can be dangerous.[1] Do not dispose of down the drain.[5]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly after handling.[1][6]
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: Emergency Response Protocol
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing and wash it before reuse.[1][6] Seek medical attention if irritation occurs.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention. |
| Spill | Evacuate the area. Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1][5] Provide ventilation.[1] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow Diagram
Caption: this compound waste disposal workflow.
Disposal Protocol:
-
Segregation: All waste contaminated with this compound, including solid waste, solvents, and contaminated PPE, must be collected in a designated and clearly labeled hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not attempt to dispose of this chemical through standard laboratory waste channels.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
